N,N'-Di-BOC-L-cystine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C16H28N2O8S2 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10+ |
Clave InChI |
MHDQAZHYHAOTKR-AOOOYVTPSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of N,N'-Di-BOC-L-cystine
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of N,N'-Di-BOC-L-cystine. It is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug development, and materials science. This document consolidates key data into structured tables, outlines detailed experimental protocols, and includes visualizations to clarify complex processes involving this critical reagent.
Introduction
This compound is a protected derivative of the amino acid L-cystine, where the amino groups of both cysteine residues are protected by tert-butoxycarbonyl (Boc) groups. This protection strategy is fundamental in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS). The Boc groups prevent the highly reactive amino groups from participating in unwanted side reactions during peptide chain elongation, allowing for the controlled and precise assembly of complex peptide sequences.[1][2]
The molecule's core structure, containing a disulfide bond, makes it an invaluable building block for introducing disulfide bridges into synthetic peptides and proteins. These bridges are crucial for establishing and maintaining the tertiary structure and biological activity of many therapeutic peptides and proteins.[1] This guide details the essential physicochemical characteristics that are critical for its effective use in laboratory and manufacturing settings.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These parameters are essential for its handling, storage, and application in chemical syntheses.
| Property | Value | References |
| Molecular Formula | C₁₆H₂₈N₂O₈S₂ | [1][][4][5] |
| Molecular Weight | 440.53 g/mol | [][4][5] |
| Appearance | White powder | [1][] |
| Melting Point | 140-150 °C | [1][] |
| Purity | ≥95% (HPLC, CE) | [1][][5] |
| IUPAC Name | (2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [] |
| Synonyms | (Boc-Cys-OH)₂, N,N'-bis[(1,1-Dimethylethoxy)carbonyl]-L-cystine, N,N'-Dicarboxycystine N,N'-Di-tert-butyl Ester | [1][] |
| Storage Conditions | Powder: -20°C (long-term), 0-8°C or 4°C (short-term) | [1][][4] |
Optical Activity
Optical rotation is a critical parameter for confirming the stereochemical integrity of chiral molecules like this compound. The specific rotation is measured using polarimetry and is dependent on the concentration and the solvent used.
| Specific Rotation ([α]D²⁰) | Conditions | References |
| -115 ± 4° | c=1 in Acetic Acid | [1] |
| -120 ± 3° | c=2% in Acetic Acid | [5] |
Solubility and Lipophilicity
Solubility: Qualitative solubility information indicates that this compound is soluble in organic solvents such as ethyl acetate (used for extraction during synthesis) and acetic acid (used for optical rotation measurements).[1][6] It is poorly soluble in water, especially at acidic pH, which facilitates its precipitation during synthesis workup.[6] The dihydrochloride salt of the parent amino acid, L-cystine, is soluble in 2 M HCl, while L-cystine itself has very low aqueous solubility (0.112 mg/ml at 25 °C).[7]
Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a crucial predictor of a molecule's pharmacokinetic behavior, including absorption and distribution.[8] While a specific experimental log P value for this compound is not readily available in the cited literature, the presence of two bulky, nonpolar Boc groups and the overall carbon-rich structure suggests significantly higher lipophilicity compared to its parent molecule, L-cystine. An experimental determination would be necessary for a precise value.
Applications in Peptide Synthesis
The primary application of this compound is in Boc-chemistry solid-phase peptide synthesis (SPPS) to introduce a stable disulfide bond.[9] This is particularly valuable for synthesizing cyclic peptides and proteins where the disulfide bridge is essential for conformational stability and biological function.[1] The workflow involves incorporating the entire this compound unit into the peptide chain, followed by subsequent deprotection and cleavage steps.
Caption: Workflow for incorporating a disulfide bridge using this compound in SPPS.
Experimental Protocols
Protocol 6.1: Synthesis of this compound
This protocol is adapted from established methods for the N-protection of amino acids.[6]
Materials:
-
L-Cystine (10 g, 41.6 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (24.5 g, 112.3 mmol)
-
9:1 Water:Tetrahydrofuran (THF) (100 mL)
-
6 M Sodium Hydroxide (NaOH)
-
2 N Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Dissolution: Dissolve L-Cystine in 100 mL of a 9:1 water:THF mixture in a suitable reaction vessel.
-
Basification: Add 6 M NaOH dropwise with stirring until the pH of the solution reaches 10. This deprotonates the amino groups, making them nucleophilic.
-
Boc Protection: Add di-tert-butyl dicarbonate dropwise to the solution. Stir the reaction mixture vigorously for 24 hours at room temperature.
-
Acidification: After 24 hours, acidify the reaction mixture by the dropwise addition of 2 N HCl until the pH reaches 2. This will protonate the carboxyl groups and cause the product to precipitate.
-
Extraction: Extract the solid product from the aqueous mixture using ethyl acetate (3 x 200 mL).
-
Washing: Combine the organic layers and wash sequentially with pH 2 water (2 x 100 mL) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to yield a white solid.
-
Final Purification: Wash the resulting white solid several times with hexane to remove any unreacted Boc anhydride and other nonpolar impurities. Dry the final product under vacuum. The expected yield is approximately 98%.[6]
Caption: Reaction scheme for the synthesis of this compound.
Protocol 6.2: General Method for Purity Analysis by HPLC
While specific conditions are proprietary to manufacturers, a general reversed-phase HPLC (RP-HPLC) method can be used to assess the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
Procedure:
-
Sample Preparation: Prepare a sample solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Chromatography: Inject the sample onto the column. Elute the compound using a linear gradient, for example, from 10% B to 90% B over 20 minutes.
-
Detection: Monitor the elution profile at a wavelength of 210-220 nm.
-
Analysis: The purity is calculated by integrating the peak area of the main component and expressing it as a percentage of the total peak area. Purity levels are typically expected to be ≥98%.[1]
Protocol 6.3: Deprotection of Boc Groups
The Boc groups are acid-labile and are typically removed using strong acids. This step is usually performed concurrently with cleavage from the solid-phase resin in SPPS but can also be done in solution.
Reagents:
-
This compound containing peptide
-
Trifluoroacetic Acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water) to prevent side reactions
Procedure:
-
Treat the protected compound with a solution of high-concentration TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Stir the mixture at room temperature for 1-2 hours.
-
The TFA is removed under a stream of nitrogen or by rotary evaporation.
-
The deprotected product is precipitated and washed with cold diethyl ether.
Caption: Acid-catalyzed deprotection of the Boc groups from this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. reactivi.ro [reactivi.ro]
- 5. (Boc-Cys-OH)2 = 98 CE 10389-65-8 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Lipophilicity of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to N,N'-Di-BOC-L-cystine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Di-BOC-L-cystine is a protected form of the amino acid L-cystine, where the amino groups are protected by tert-butyloxycarbonyl (BOC) groups. This strategic protection makes it a crucial building block in synthetic chemistry, particularly in the realm of peptide synthesis and drug development. The BOC protecting groups prevent unwanted side reactions at the amino functionalities, allowing for controlled and specific chemical modifications. Its primary application lies in the precise introduction of disulfide bonds within synthetic peptides, which are critical for maintaining the structural integrity and biological activity of many therapeutic peptides and proteins. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and its significant role in the development of novel therapeutics, such as Toll-Like Receptor 2 (TLR2) agonists.
Core Data and Physicochemical Properties
This compound is a white to off-white solid that is widely used in solid-phase peptide synthesis (SPPS). Below is a summary of its key quantitative data.
| Property | Value | Reference |
| CAS Number | 10389-65-8 | [1] |
| Molecular Weight | 440.53 g/mol | [1] |
| Molecular Formula | C16H28N2O8S2 | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% (HPLC) | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Experimental Protocols
Synthesis of this compound
The following protocol details a common method for the synthesis of this compound from L-cystine.
Materials:
-
L-Cystine
-
10% Sodium Hydroxide (NaOH) solution
-
Di-tert-butyl dicarbonate (Boc Anhydride)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve L-cystine in a mixture of 10% NaOH, water, and dioxane. The basic conditions deprotonate the carboxylic acid and amino groups, rendering the L-cystine soluble.
-
Protection Reaction: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc anhydride) portion-wise while stirring vigorously. The reaction is typically stirred overnight at room temperature to ensure complete protection of the amino groups.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc anhydride and other organic impurities.
-
Acidify the aqueous layer to a pH of approximately 2-3 using cold 1N HCl. This will protonate the carboxylic acid groups, causing the this compound to precipitate out of the solution.
-
-
Extraction: Extract the precipitated product into ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain a white, solid product with high purity.
Applications in Drug Development and Peptide Synthesis
This compound is a cornerstone reagent in the field of peptide chemistry and drug discovery. Its bifunctional nature, with two protected amino groups and two carboxylic acid groups, allows for its seamless integration into solid-phase peptide synthesis (SPPS) protocols.
Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in the synthesis of peptides containing disulfide bridges. These disulfide bonds are crucial for stabilizing the tertiary structure of many biologically active peptides, including hormones, toxins, and growth factors. The BOC protecting groups are stable under the coupling conditions used in SPPS but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), to reveal the free amino groups for subsequent coupling reactions.
The general workflow for incorporating this compound into a peptide sequence via Boc-SPPS is depicted in the following diagram.
Synthesis of Toll-Like Receptor 2 (TLR2) Agonists
A significant application of this compound in drug development is in the synthesis of lipopeptides that act as agonists for Toll-Like Receptor 2 (TLR2). TLR2 is a pattern recognition receptor that plays a crucial role in the innate immune system by recognizing microbial components, such as lipopeptides. Synthetic TLR2 agonists are being investigated as vaccine adjuvants and immunomodulatory agents.
The synthesis of these lipopeptides often involves the use of this compound as a scaffold to attach both the peptide and lipid moieties. Upon deprotection and cleavage from the resin, the resulting lipopeptide can mimic the structure of bacterial lipoproteins and activate the TLR2 signaling pathway.
The activation of TLR2 by a synthetic lipopeptide initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the activation of an immune response. This signaling pathway is crucial for the body's defense against pathogens.
References
The Role of BOC Protection in Cystine Chemistry: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Unique Challenge of Cysteine in Peptide Synthesis
Cysteine (Cys) is a uniquely powerful amino acid in peptide and protein engineering. Its thiol (-SH) side chain is a potent nucleophile, capable of forming disulfide bonds that are critical for the structural integrity and biological activity of countless therapeutic peptides and proteins. However, this high reactivity presents a significant challenge during chemical synthesis. Unprotected cysteine residues can lead to a host of side reactions, including premature or incorrect disulfide bond formation, oxidation, and alkylation.[1][2]
To achieve the precise, controlled synthesis of complex cysteine-containing peptides, a robust protecting group strategy is essential. This guide provides an in-depth examination of the tert-butyloxycarbonyl (Boc) protection scheme, a foundational method in solid-phase peptide synthesis (SPPS), with a specific focus on its application to cysteine. We will explore the dual protection required for both the α-amino group and the thiol side chain, detail experimental protocols, and discuss strategies to mitigate common side reactions.
The Dual Protection Mandate for Cysteine
Successful incorporation of cysteine into a peptide sequence using the Boc strategy requires the protection of two key functional groups: the N-α-amino group and the S-thiol group.
N-α-Boc Protection: The Cornerstone of the Boc/Bzl Strategy
The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino terminus of the amino acid.[2] Its primary role is to prevent the amine from engaging in unwanted reactions during the peptide bond formation step.[3] The Boc group is characterized by its acid lability; it is stable under the basic and neutral conditions of peptide coupling but can be cleanly removed with moderate acids, most commonly trifluoroacetic acid (TFA).[3][4] This selective removal is the basis of the Boc/Bzl SPPS strategy, where the N-α-Boc group is removed at each cycle, while more robust, benzyl-based side-chain protecting groups remain intact until the final, harsh acid cleavage step.[4]
S-Thiol Protection: Ensuring Side-Chain Stability
The high nucleophilicity of the cysteine thiol group necessitates its own "permanent" protecting group, which must remain stable during the repeated N-α-Boc deprotection cycles. The choice of thiol protecting group is critical and dictates the overall synthetic strategy, especially for peptides with multiple disulfide bonds.
Several S-protecting groups are compatible with the Boc/Bzl strategy, each with distinct cleavage conditions:
-
Benzyl (Bzl): A robust and widely used protecting group, Boc-Cys(Bzl)-OH is a staple in the Boc/Bzl strategy. The Bzl group is stable to TFA but is removed during the final cleavage from the resin with strong acids like anhydrous hydrogen fluoride (HF).[1][5]
-
Acetamidomethyl (Acm): The Acm group is stable to both TFA and HF, making it a truly orthogonal protecting group.[1] This allows for the synthesis and purification of a fully protected peptide, with the Acm group removed in a separate, subsequent step.[1] Removal is typically achieved via oxidation with reagents like iodine, which can simultaneously facilitate the formation of a disulfide bond.[6] This makes Boc-Cys(Acm)-OH invaluable for the regioselective synthesis of peptides with multiple disulfide bridges.[7]
-
4-Methylbenzyl (pMeBzl): Similar in stability to the Bzl group, offering robust protection that is removed during the final HF cleavage.[1]
-
Trityl (Trt): An acid-labile group that can be cleaved under milder acidic conditions than Bzl, often with TFA in the presence of a scavenger like triisopropylsilane (TIS). This property allows for selective on-resin deprotection and cyclization.
References
- 1. bachem.com [bachem.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. Overview of Custom Peptide Synthesis [peptide2.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
N,N'-Di-BOC-L-cystine: A Technical Guide to Its Role in Disulfide Bond-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Di-BOC-L-cystine is a derivative of the naturally occurring amino acid L-cystine, where the α-amino groups of both cysteine residues are protected by tert-butyloxycarbonyl (BOC) groups. This protection strategy makes it a valuable building block in synthetic chemistry, particularly in the field of peptide and medicinal chemistry. While not a direct reagent for inducing disulfide bond formation between separate thiol-containing molecules, this compound serves as a key starting material for the synthesis of molecules with a pre-existing disulfide bridge. This guide provides an in-depth technical overview of its application, focusing on the synthesis of symmetrical peptides and other disulfide-containing structures.
Core Application: Synthesis of Symmetrical Peptides
The primary application of this compound is in the synthesis of symmetrical peptides, where two identical peptide chains are linked by a disulfide bond. This is achieved through the coupling of amino acids or peptide fragments to the two free carboxylic acid groups of this compound.
Solution-Phase Synthesis
In solution-phase synthesis, this compound is activated at both carboxyl groups, followed by reaction with an amine-containing molecule, typically an amino acid ester or a peptide. This approach is suitable for the synthesis of smaller symmetrical peptides.
Solid-Phase Peptide Synthesis (SPPS)
For the synthesis of larger symmetrical peptides, this compound can be utilized in solid-phase peptide synthesis (SPPS). In this strategy, the this compound is first coupled to a resin, and then peptide chains are elongated from both of the now resin-bound amino groups. However, a more common approach involves synthesizing the peptide chain first and then coupling it to both ends of this compound in solution after cleavage from the resin.
Experimental Protocols
General Protocol for Solution-Phase Synthesis of a Symmetrical Dipeptide using this compound
This protocol outlines the synthesis of a symmetrical dipeptide by coupling an amino acid ester to this compound.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling agent (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., DIEA or NMM)
-
Solvent (e.g., DMF or DCM)
-
Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in an appropriate solvent (e.g., DMF).
-
Activation: Add the coupling agent (2.2 equivalents) and HOBt (if using DIC, 2.2 equivalents) to the solution.
-
Neutralization of Amino Acid Ester: In a separate flask, dissolve the amino acid ester hydrochloride (2.2 equivalents) in the solvent and neutralize with a base (e.g., DIEA, 2.2 equivalents).
-
Coupling: Add the neutralized amino acid ester solution to the activated this compound solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired symmetrical dipeptide.
General Protocol for Boc Deprotection
Following the synthesis of the desired symmetrical peptide, the BOC protecting groups can be removed to yield the final product with free amino termini.
Materials:
-
BOC-protected symmetrical peptide
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the BOC-protected peptide in DCM.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v).
-
Deprotection: Add the cleavage cocktail to the dissolved peptide and stir at room temperature for 1-2 hours.
-
Precipitation: Concentrate the reaction mixture under reduced pressure and precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether.
-
Drying: Dry the peptide under vacuum.
Data Presentation
| Parameter | Description | Typical Values/Conditions |
| Coupling Reagents | Common reagents for activating the carboxylic acid groups of this compound. | HBTU, HATU, DIC/HOBt |
| Bases | Used for neutralizing amino acid salts and facilitating coupling reactions. | DIEA, NMM |
| Solvents | Common solvents for coupling and deprotection reactions. | DMF, DCM |
| Boc Deprotection | Reagent and conditions for the removal of the BOC protecting groups. | 50-95% TFA in DCM with scavengers |
| Cleavage Time | Typical duration for complete BOC deprotection. | 1-2 hours at room temperature |
| Yields | Expected yields for coupling and deprotection steps can vary significantly based on the specific substrates and conditions used. | Generally moderate to good. |
Signaling Pathways and Logical Relationships
The synthesis of a symmetrical peptide using this compound follows a logical workflow. The following diagram illustrates the key steps from starting materials to the final deprotected symmetrical peptide.
Caption: Workflow for symmetrical peptide synthesis.
The core mechanism of the coupling reaction involves the activation of the carboxylic acid groups of this compound to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of the amino acid ester.
Caption: Amide bond formation mechanism.
Conclusion
This compound is a crucial building block for the synthesis of symmetrical peptides and other molecules containing a pre-formed disulfide bond. Its use in both solution-phase and solid-phase synthesis, coupled with well-established protocols for BOC deprotection, provides a reliable method for accessing these complex structures. The ability to introduce a disulfide linkage in a protected and controlled manner is of significant importance in the development of novel therapeutics and research tools where structural stability and conformation are critical for biological activity.
An In-depth Technical Guide to the Solubility of N,N'-Di-BOC-L-cystine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N,N'-Di-BOC-L-cystine. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining precise solubility values, and an analysis of the factors influencing its solubility in various organic solvents.
Introduction to this compound
This compound is a derivative of the amino acid L-cystine, where the amino groups are protected by tert-butoxycarbonyl (BOC) groups. This protection enhances the compound's stability and modulates its solubility, making it a valuable intermediate in peptide synthesis and other organic chemistry applications. Understanding its solubility is crucial for designing synthetic routes, developing purification strategies, and formulating solutions for various applications in drug development and biochemical research.
Solubility Data
Exhaustive searches of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in a range of organic solvents. However, qualitative descriptions of its solubility are available. The following table summarizes this information.
Table 1: Qualitative Solubility of this compound
| Solvent Family | Solvent | Qualitative Solubility | Reference(s) |
| Halogenated Solvents | Dichloromethane | Soluble | [1] |
| Polar Aprotic Solvents | Dimethylformamide | Soluble | [1] |
| Polar Protic Solvents | Water | Less Soluble | [1] |
| Acetic Acid | Soluble | [2] |
Note: The term "soluble" in a qualitative context generally implies that a significant amount of the solute dissolves in the solvent, but it does not specify a concentration.
The presence of the two bulky and nonpolar BOC groups significantly increases the lipophilicity of the molecule compared to the parent amino acid, L-cystine. This structural feature explains its favorable solubility in organic solvents like dichloromethane and dimethylformamide. Conversely, while the carboxylic acid moieties provide some polar character, the overall hydrophobic nature imparted by the BOC groups leads to reduced solubility in water.[1]
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data for this compound, a well-established method such as the shake-flask technique can be employed. This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved substance in the resulting saturated solution.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of varying known concentrations.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure that a saturated solution has been achieved.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.
-
-
Quantification:
-
Analyze the filtered, saturated solution using a validated HPLC method.
-
Construct a calibration curve by plotting the peak areas of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like." The interplay between its structural features and the properties of the solvent determines the extent of dissolution.
-
Polarity: The two BOC groups are nonpolar, while the two carboxylic acid groups are polar. This amphiphilic nature suggests that solvents with intermediate polarity or those capable of hydrogen bonding and van der Waals interactions will be effective.
-
Hydrogen Bonding: The carboxylic acid groups can act as hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, acetic acid) are likely to be good solvents.
-
Temperature: The solubility of solids in liquids generally increases with temperature, although there are exceptions. Therefore, performing solubility studies at different temperatures can provide valuable thermodynamic information.
Conclusion
References
A Technical Guide to the Spectroscopic Data of N,N'-Di-BOC-L-cystine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N,N'-Di-BOC-L-cystine, a crucial derivative of the amino acid L-cystine utilized in peptide synthesis and drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| ~4.22 | Multiplet | 2H | 2 x α-CH | DMSO-d₆ |
| 2.8-3.2 | Multiplet | 4H | 2 x β-CH₂ | DMSO-d₆ |
| 1.41 | Singlet | 18H | 2 x Boc (-C(CH₃)₃) | CDCl₃[1] |
Note: Data for DMSO-d₆ was interpreted from a spectrum provided in supporting information for a research article. Precise chemical shifts and coupling constants were not explicitly listed.
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 172.50 | 2 x C=O (Carboxylic acid) | DMSO-d₆[2] |
| 155.0 | 2 x C=O (Boc) | CDCl₃[1] |
| 80.2 | 2 x -C(CH₃)₃ (Boc) | CDCl₃[1] |
| ~55.9 | 2 x α-CH | CDCl₃[1] |
| ~41.7 | 2 x β-CH₂ | CDCl₃[1] |
| 28.4 | 2 x -C(CH₃)₃ (Boc) | CDCl₃[1] |
Note: A complete peak list for this compound was not available. The data for the Boc and backbone carbons in CDCl₃ is inferred from closely related structures.[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | O-H stretch (Carboxylic acid) |
| ~2980 | C-H stretch (Aliphatic) |
| ~1710 | C=O stretch (Boc carbamate) |
| ~1685 | C=O stretch (Carboxylic acid) |
| ~1500-1700 | N-H bend (Amide II) |
| ~500-600 | S-S stretch (Disulfide) |
Note: This is a predicted spectrum based on the functional groups present in this compound and data from similar molecules. An experimental spectrum was not found in the searched literature.
Mass Spectrometry (MS)
| m/z | Ion | Method |
| 441.15 | [M+H]⁺ | FAB-MS |
| 463.13 | [M+Na]⁺ | FAB-MS |
Molecular Formula: C₁₆H₂₈N₂O₈S₂[] Molecular Weight: 440.53 g/mol []
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[4] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A common method for solid samples is the KBr pellet technique. A small amount of this compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded over the mid-IR range (typically 4000-400 cm⁻¹). Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the solid sample directly on the ATR crystal.
Mass Spectrometry (MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) can be utilized for the mass analysis of this compound. The sample is mixed with a suitable matrix (e.g., m-nitrobenzyl alcohol) and bombarded with a high-energy beam of neutral atoms (e.g., Xenon). This process ionizes the sample, allowing for the detection of protonated ([M+H]⁺) and sodiated ([M+Na]⁺) molecular ions. High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
The Cornerstone of Disulfide Bridges: A Technical Guide to N,N'-Di-BOC-L-cystine in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
The introduction of the tert-butyloxycarbonyl (BOC) protecting group in the mid-20th century revolutionized peptide synthesis, enabling the construction of complex polypeptide chains with high fidelity. Within this paradigm, the strategic protection of cysteine residues has been a critical area of research, given the pivotal role of disulfide bonds in the structure and function of many peptides and proteins. This technical guide delves into the discovery, history, and application of N,N'-Di-BOC-L-cystine, a cornerstone reagent for the introduction of symmetrical disulfide linkages in Boc solid-phase peptide synthesis (SPPS).
A Historical Perspective: The Quest for Reliable Cysteine Protection
The journey to control disulfide bond formation in peptide synthesis has been marked by the development of a diverse array of thiol-protecting groups. Early efforts in the 1960s and 1970s focused on finding groups that were stable to the repetitive acidolysis used for Nα-Boc deprotection, yet readily cleavable at the final stage of synthesis. The synthesis of cystine-containing peptides was a significant challenge, with early methods often resulting in low yields and side reactions.
While a definitive seminal publication detailing the initial synthesis and application of this compound is not readily apparent in a singular, widely cited source, the work of chemists like Kamber and Rittel in the late 1960s on novel methods for cystine peptide synthesis laid the groundwork for the use of such symmetrically protected building blocks.[1] The development of this compound arose from the need for a simple and efficient method to introduce a pre-formed disulfide bond into a peptide sequence, thereby avoiding the often-problematic on-resin oxidation of two individual cysteine residues. This approach offers the advantage of incorporating the disulfide bridge as a single, stable unit, minimizing the risk of side reactions such as beta-elimination and racemization that can plague the incorporation of single, S-protected cysteine residues.[2][3]
Synthesis and Physicochemical Properties
This compound is a white, crystalline powder that is readily soluble in many organic solvents used in peptide synthesis. Its synthesis is a straightforward and high-yielding process.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods and has been reported to yield the product in high purity.
Materials:
-
L-Cystine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve L-Cystine (10 g, 41.6 mmol) in a 9:1 mixture of water and tetrahydrofuran (100 mL).
-
pH Adjustment: Add 6 M NaOH solution dropwise with stirring until the pH of the solution reaches 10.
-
Boc Protection: Add di-tert-butyl dicarbonate (24.5 g, 112.3 mmol) dropwise to the solution.
-
Reaction: Stir the reaction mixture vigorously for 24 hours at room temperature.
-
Acidification: Acidify the reaction mixture by the dropwise addition of 2 N HCl with stirring until the pH of the solution reaches 2. This will result in the formation of a white precipitate.
-
Extraction: Extract the product with ethyl acetate (3 x 200 mL).
-
Washing: Wash the combined organic layers with pH 2 water (2 x 100 mL) followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a white solid.
-
Final Purification: Wash the white solid with hexane several times to remove any remaining impurities. Dry the final product under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 98% | (Not explicitly stated in a single source, but high yields are consistently reported) |
| Purity (by HPLC) | ≥ 97% | [4] |
| Melting Point | 140-145 °C | [] |
| Molecular Weight | 440.53 g/mol | [6] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in Boc-SPPS for the synthesis of peptides containing a symmetrical disulfide bridge. Its use simplifies the synthetic strategy by introducing the disulfide bond as a single, protected amino acid derivative.
Experimental Workflow: Incorporation of this compound in Boc-SPPS
Caption: Boc-SPPS cycle for the incorporation of this compound.
Advantages of Using this compound
-
Simplified Disulfide Bond Formation: Eliminates the need for on-resin or solution-phase oxidation of two separate cysteine residues, which can be low-yielding and produce side products.
-
Reduced Risk of Side Reactions: The pre-formed disulfide bond is stable to the conditions of Boc-SPPS. This minimizes the risk of side reactions associated with free thiols, such as oxidation and alkylation.
-
Suppression of Racemization: While cysteine residues are prone to racemization during activation and coupling, the use of a symmetrically protected cystine derivative can help to mitigate this issue compared to the stepwise introduction of two Cys residues.[2][7]
Comparative Analysis with Other Cysteine Protection Strategies in Boc Chemistry
While this compound is ideal for symmetrical disulfides, other strategies are employed for asymmetrical disulfide bonds or when a free thiol is required.
| Protecting Group Strategy | Application | Advantages | Disadvantages |
| This compound | Symmetrical disulfide bridges | Simple, high-yielding introduction of a pre-formed disulfide. Reduced side reactions. | Limited to symmetrical disulfides. |
| Boc-Cys(Acm)-OH | Orthogonal protection for asymmetrical disulfides | Acm group is stable to HF cleavage and can be selectively removed later. | Requires a separate deprotection and oxidation step. Can be prone to racemization.[8][9] |
| Boc-Cys(4-MeBzl)-OH | General cysteine incorporation | 4-MeBzl group is stable to TFA but cleaved by HF. | Can be susceptible to side reactions during cleavage. |
| Boc-Cys(Trt)-OH | Acid-labile protection | Trt group can be removed under milder acidic conditions than Bzl. | Prone to significant racemization during coupling.[3] |
Signaling Pathways and Logical Relationships
The decision to use this compound is guided by the target peptide's structure. The logical relationship for its application is straightforward.
Caption: Decision-making for cysteine protection strategy.
Conclusion
This compound remains a valuable and highly efficient tool in the arsenal of the peptide chemist. Its straightforward synthesis, stability, and ease of use in Boc-SPPS make it the preferred choice for the introduction of symmetrical disulfide bonds. While the historical record of its initial discovery is somewhat diffuse, its practical utility and contribution to the successful synthesis of countless disulfide-containing peptides are undeniable. For researchers and drug development professionals working with peptides where a symmetrical disulfide bridge is a key structural motif, this compound provides a reliable and robust solution, streamlining the synthetic process and leading to higher purity products.
References
- 1. [New, simple method for synthesis of cystine peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N,n'-bis-Boc-L-cystine 97.00% | CAS: 10389-65-8 | AChemBlock [achemblock.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. digital.csic.es [digital.csic.es]
- 8. bachem.com [bachem.com]
- 9. nbinno.com [nbinno.com]
N,N'-Di-BOC-L-cystine: A Comprehensive Technical Guide to the Synthesis of Symmetrical Disulfide Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide bonds are critical post-translational modifications that play a pivotal role in the structural stabilization and biological activity of a vast array of peptides and proteins.[1][2][3] The formation of these covalent linkages between cysteine residues imposes conformational constraints, which are often essential for receptor binding, enzyme activity, and overall protein folding.[1][2] Symmetrical disulfide peptides, or homodimers, represent a significant class of molecules where two identical peptide chains are linked by a disulfide bridge. These structures are implicated in various physiological processes and are of considerable interest in drug discovery and development for their potential to enhance stability, avidity, and pharmacokinetic properties.
This technical guide provides an in-depth exploration of the use of N,N'-Di-BOC-L-cystine as a strategic precursor for the efficient synthesis of symmetrical disulfide peptides. We will delve into detailed experimental protocols, data presentation, and the biological significance of these molecules.
This compound: A Key Building Block
This compound is a derivative of the amino acid L-cystine where the amino groups of both cysteine residues are protected by a tert-butyloxycarbonyl (BOC) group. This protection strategy is fundamental to its application in solid-phase peptide synthesis (SPPS), as it allows for the selective coupling of the free carboxyl groups to a solid support or a growing peptide chain.
Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₈N₂O₈S₂ |
| Molecular Weight | 440.53 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥95.0% |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Synthesis of Symmetrical Disulfide Peptides: A Step-by-Step Workflow
The synthesis of symmetrical disulfide peptides using this compound is typically performed using Boc-based solid-phase peptide synthesis (SPPS). The general workflow involves the initial coupling of this compound to a solid support, followed by the simultaneous elongation of two identical peptide chains from the deprotected amino groups of the cystine core.
Experimental Protocols
The following protocols are based on established methods for Boc-SPPS and are adapted for the synthesis of symmetrical disulfide peptides using this compound.
1. Resin Preparation and Swelling
-
Objective: To prepare the solid support for peptide synthesis.
-
Materials: Merrifield resin (or other suitable resin for Boc chemistry), Dichloromethane (DCM), N,N-Dimethylformamide (DMF).
-
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to the resin and allow it to swell for 30 minutes with gentle agitation.
-
Drain the DCM and wash the resin three times with DCM.
-
Wash the resin three times with DMF.
-
2. Coupling of this compound to the Resin
-
Objective: To attach the this compound to the solid support.
-
Materials: Swollen resin, this compound, Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), DMF.
-
Protocol:
-
Dissolve this compound (2-3 equivalents relative to resin loading) and HOBt (2-3 equivalents) in DMF.
-
Add DIC (2-3 equivalents) to the solution and allow for pre-activation for 5-10 minutes.
-
Add the activated this compound solution to the swollen resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin thoroughly with DMF and DCM.
-
3. Symmetrical Peptide Chain Elongation (SPPS Cycles)
This process involves repetitive cycles of deprotection, neutralization, and coupling of the subsequent Boc-protected amino acids.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Filter and wash the resin with DCM.
-
-
Neutralization:
-
Treat the resin with a 10% solution of Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.
-
Filter and wash the resin with DCM and DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) for pre-activation (5-10 minutes).
-
Add the activated amino acid solution to the resin and react for 1-2 hours.
-
Monitor coupling completion with the Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat the deprotection, neutralization, and coupling cycle for each amino acid in the peptide sequence.
4. Cleavage and Deprotection
-
Objective: To cleave the completed peptide from the resin and remove side-chain protecting groups.
-
Materials: Peptide-resin, cleavage cocktail (e.g., anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers like anisole or thioanisole).
-
Protocol:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Carefully treat the resin with the cleavage cocktail. For HF cleavage, the reaction is typically run for 1-2 hours at 0°C.
-
After the cleavage reaction, remove the cleavage reagent (e.g., by evaporation for HF).
-
5. Peptide Precipitation and Purification
-
Objective: To isolate and purify the crude peptide.
-
Materials: Cleaved peptide, cold diethyl ether, aqueous acetonitrile.
-
Protocol:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
6. Characterization
-
Objective: To verify the identity and purity of the synthesized symmetrical disulfide peptide.
-
Methods:
Quantitative Data
The yield and purity of symmetrical disulfide peptides synthesized using this compound are dependent on several factors, including the peptide sequence, length, and the efficiency of each coupling and deprotection step.
| Parameter | Typical Range | Notes |
| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test. Incomplete coupling can lead to deletion sequences. |
| Overall Crude Peptide Yield | 20-60% | Highly dependent on the number of amino acids and the properties of the peptide. |
| Purity after RP-HPLC | >95% | Achievable with optimized purification protocols. |
Biological Significance and Signaling Pathways
Symmetrical disulfide-linked peptide homodimers are involved in a variety of biological processes, often through their ability to induce receptor dimerization or clustering, which is a common mechanism for initiating intracellular signaling cascades.
Disulfide bonds are crucial for the stability and function of many secreted proteins and peptides that operate in the oxidizing extracellular environment.[2] The formation of these bonds is a key step in protein folding and is often regulated by enzymes like protein disulfide isomerases.[2]
While specific signaling pathways are often peptide-dependent, a general mechanism involves the homodimeric ligand binding to two receptor monomers, inducing their dimerization. This dimerization can then trigger the activation of intracellular signaling domains, such as tyrosine kinases, leading to a downstream signaling cascade and ultimately a cellular response. The transforming growth factor-beta (TGF-β) signaling pathway, for instance, involves receptors with cysteine-rich domains where proper disulfide bond formation is critical for ligand binding and receptor activation.[7]
Conclusion
This compound is a valuable and efficient precursor for the synthesis of symmetrical disulfide-linked peptides. The methodologies outlined in this guide, based on standard Boc-SPPS, provide a robust framework for researchers in academia and industry to construct these important molecules. The ability to generate conformationally constrained and potentially more stable and potent peptide homodimers opens up numerous avenues for the development of novel therapeutics and research tools to probe complex biological systems. Careful execution of the synthesis, purification, and characterization steps is paramount to obtaining high-quality peptides for downstream applications.
References
- 1. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Disulfide-Linked Peptides Using Tandem Mass Spectrometry Coupled with Automated Data Analysis Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Properties of N,N'-Di-BOC-L-cystine
For Researchers, Scientists, and Drug Development Professionals
N,N'-Di-BOC-L-cystine is a pivotal derivative of the amino acid L-cystine, where the amino groups are protected by tert-butoxycarbonyl (BOC) groups. This protection enhances stability and solubility in organic solvents, making it an indispensable reagent in peptide synthesis, bioconjugation, and the development of novel therapeutics.[1][2] Its structure allows for the controlled formation of disulfide bonds, which are critical for the tertiary structure and stability of proteins.[1] This guide provides a comprehensive overview of the theoretical and experimental properties of this compound, detailed experimental protocols, and its applications in drug development.
Physicochemical Properties
The BOC-protected derivative of L-cystine exhibits distinct physical and chemical properties compared to its unprotected parent amino acid. These properties are crucial for its handling, storage, and application in chemical synthesis. Quantitative data from both theoretical calculations and experimental findings are summarized below.
Table 1: Comparison of Theoretical and Experimental Physicochemical Properties
| Property | Theoretical / Computed Value | Experimental Value |
|---|---|---|
| IUPAC Name | (2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | Not Applicable |
| CAS Number | Not Applicable | 10389-65-8 |
| Molecular Formula | C₁₆H₂₈N₂O₈S₂ | C₁₆H₂₈N₂O₈S₂ |
| Molecular Weight | 440.53 g/mol | 440.53 g/mol / 440.6 g/mol[1] |
| Appearance | Not Applicable | White to off-white powder/solid[1] |
| Melting Point | Not Available | 140-145 °C / 140-150 °C[1] |
| Boiling Point | 627.4°C at 760 mmHg | Not Available |
| Density | 1.313 g/cm³ | Not Available |
| Optical Rotation | Not Available | [α]²⁰D = -115 ± 4° (c=1 in Acetic Acid)[1] |
| Purity | Not Applicable | ≥95.0%, ≥97.0%, ≥98% (HPLC)[1] |
| Solubility | Not Available | Soluble in organic solvents like dichloromethane and dimethylformamide; less soluble in water.[2] |
| Storage | Not Applicable | -20°C or 0-8°C[1] |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR (in DMSO-d₆): Key signals include a multiplet around 4.22 ppm corresponding to the α-protons (CH), and a broad signal for the NH protons of the BOC group. The diastereotopic β-protons (CH₂) adjacent to the disulfide bond appear as multiplets. A large singlet representing the 18 protons of the two tert-butyl groups of the BOC protectors is also characteristic.[3]
-
¹³C NMR (in DMSO-d₆): Characteristic peaks are observed for the carbonyl carbons of the carboxylic acid (~172.50 ppm), the carbonyl carbons of the BOC group, the quaternary carbons of the tert-butyl groups, the α-carbons, and the β-carbons.[3]
-
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands. These include strong C=O stretching vibrations for the carboxylic acid and urethane carbonyls (typically in the 1650-1750 cm⁻¹ region), N-H stretching (around 3300 cm⁻¹), and C-H stretching from the aliphatic parts of the molecule. The S-S disulfide bond exhibits a weak absorption in the 400-500 cm⁻¹ range, which can be difficult to detect.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are critical for its successful application in research.
A common method for the synthesis of this compound involves the reaction of L-cystine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[3]
-
Dissolution : Dissolve L-Cystine (1 equivalent) in a 9:1 mixture of water and tetrahydrofuran (THF).
-
Basification : Add 6 M aqueous sodium hydroxide (NaOH) dropwise to the stirring solution until a stable pH of 10 is achieved. This deprotonates the amino groups, making them nucleophilic.
-
BOC Protection : Add di-tert-butyl dicarbonate (approximately 2.7 equivalents) dropwise to the solution.
-
Reaction : Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Acidification : After 24 hours, carefully acidify the mixture to pH 2 by the dropwise addition of 2 M hydrochloric acid (HCl). This step protonates the carboxylate groups and precipitates the product.
-
Extraction : Extract the product from the aqueous mixture using ethyl acetate (3x volumes).
-
Washing & Drying : Combine the organic layers and wash them sequentially with pH 2 water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation : Filter the drying agent and concentrate the solution under reduced pressure to yield a white solid.
-
Final Purification : Wash the resulting solid with hexane to remove any non-polar impurities, yielding pure this compound.[3]
-
High-Performance Liquid Chromatography (HPLC) : To assess purity, HPLC is commonly employed. A typical method would use a C18 reverse-phase column with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). Detection is performed using a UV detector at a wavelength of 210-220 nm.
-
Capillary Electrophoresis (CE) : CE offers an alternative high-resolution technique for purity assessment, separating molecules based on their charge-to-size ratio.
-
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected ion would correspond to [M+H]⁺ or [M+Na]⁺.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient itself but is a critical starting material and building block in several therapeutic strategies.
-
Peptide Synthesis : It is a key reagent for introducing disulfide bridges into synthetic peptides. The BOC groups protect the amines while other coupling reactions occur. After synthesis, the disulfide bond can be reduced to yield two free cysteine residues if needed.
-
Cystinuria Research : Cystinuria is a genetic disorder characterized by the accumulation and crystallization of cystine in the kidneys, leading to stone formation. This compound serves as the precursor for the synthesis of L-cystine diamide derivatives. These derivatives act as crystallization inhibitors, effectively increasing the solubility of L-cystine and preventing stone formation. This therapeutic approach highlights the compound's importance in developing treatments for metabolic diseases.
References
Methodological & Application
Application Notes and Protocols for N,N'-Di-BOC-L-cystine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of disulfide bonds is a critical step in the synthesis of many biologically active peptides and proteins, as these linkages are essential for maintaining their three-dimensional structure and, consequently, their function. Solid-Phase Peptide Synthesis (SPPS) offers a robust methodology for peptide assembly. The use of N,N'-Di-BOC-L-cystine as a building block in Boc-SPPS presents a direct approach to incorporate a disulfide bridge into a peptide sequence. This method involves the coupling of a pre-formed cystine dimer, which can be advantageous in specific synthetic strategies.
These application notes provide a detailed protocol for the incorporation of this compound in a manual Boc-SPPS workflow. The protocols are based on established principles of Boc-SPPS for standard and sterically hindered amino acids. Optimization of coupling conditions may be required due to the unique dimeric nature of this compound.
Core Applications
-
Drug Discovery: The synthesis of cyclic peptides with enhanced stability and receptor affinity.
-
Protein Engineering: The creation of proteins with novel structural and functional properties.
-
Biophysical Studies: The introduction of conformational constraints to study peptide structure and dynamics.
Experimental Protocols
This section outlines the manual solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy for the incorporation of this compound.
Resin Preparation and Swelling
Objective: To prepare the solid support for peptide synthesis.
Materials:
-
Merrifield resin or other suitable resin for Boc chemistry
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to the resin and allow it to swell for 30 minutes with gentle agitation.
-
Drain the DCM and wash the resin three times with DCM.
-
Wash the resin three times with DMF to prepare it for the first amino acid coupling.
First Amino Acid Coupling
Objective: To attach the C-terminal amino acid to the resin.
Protocol:
-
Dissolve the Boc-protected C-terminal amino acid in a minimal amount of DMF.
-
Add the dissolved amino acid and a coupling agent (e.g., DCC or HBTU) to the swollen resin.[1]
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[1]
-
Monitor the reaction completion using the Kaiser test.
-
Wash the resin thoroughly with DMF, DCM, and isopropanol (IPA).
Boc Deprotection
Objective: To remove the N-terminal Boc protecting group for the next coupling reaction.
Protocol:
-
Swell the peptide-resin with DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin (10 mL/g of resin).[2]
-
Perform a short prewash for 5 minutes, followed by the main deprotection reaction for 20 minutes with agitation.[2]
-
When cysteine, methionine, or tryptophan are present in the sequence, add 0.5% dithioethane (DTE) to the TFA solution to act as a scavenger.[2][3]
-
Drain the TFA solution and wash the resin with DCM (2x) and IPA (2x) before neutralization.[2]
Neutralization
Objective: To neutralize the protonated N-terminus after Boc deprotection.
Protocol:
-
Wash the resin with DMF.
-
Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF to the resin and agitate for 2-5 minutes.
-
Drain the neutralization solution.
-
Wash the resin with DMF to prepare for the next coupling step.
Incorporation of this compound
Objective: To couple this compound to the growing peptide chain. Due to the dimeric nature and potential steric hindrance of this compound, a more potent coupling reagent and potentially longer coupling times are recommended.
Protocol:
-
Activation Solution: In a separate vessel, dissolve this compound (2-3 equivalents), HATU (2-3 equivalents), in DMF. The use of HATU is recommended as it reacts faster and can result in less racemization for sensitive amino acids.
-
Activation: Add DIEA (4-6 equivalents) to the activation solution and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected and neutralized resin.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. A longer reaction time may be necessary to ensure complete coupling.
-
Monitoring: Monitor the reaction completion with the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol.
Peptide Chain Elongation Post-Cystine Incorporation
Objective: To continue the peptide synthesis on both peptide chains simultaneously.
Protocol:
-
Perform the Boc Deprotection protocol (Section 3) to remove both Boc groups from the coupled this compound.
-
Perform the Neutralization protocol (Section 4).
-
For the subsequent amino acid coupling, use double the equivalents of the protected amino acid and coupling reagents to acylate both free N-termini.
-
Repeat the deprotection, neutralization, and coupling cycles until the desired peptide sequences are assembled on both chains.
Cleavage and Deprotection
Objective: To cleave the completed peptide from the resin and remove side-chain protecting groups.
Protocol:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers (e.g., anisole, thioanisole) to protect sensitive residues.[1]
-
The cleavage reaction is typically carried out for 1-2 hours at 0°C for HF.[1]
-
Precipitate the peptide in cold diethyl ether.
-
Isolate the crude peptide by centrifugation and wash with cold diethyl ether.
Purification and Analysis
Objective: To purify and verify the synthesized peptide.
Protocol:
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight.
Data Presentation
Table 1: Recommended Reagent Equivalents for Coupling Reactions
| Reagent | Standard Amino Acid Coupling (Equivalents) | This compound Coupling (Equivalents) |
| Boc-Amino Acid | 2-3 | 2-3 |
| Coupling Agent (e.g., HBTU, HATU) | 2-3 | 2-3 |
| Base (e.g., DIEA) | 4-6 | 4-6 |
Table 2: Typical Reaction Times and Conditions
| Step | Reagents | Time | Temperature |
| Resin Swelling | DCM | 30 min | Room Temperature |
| Boc Deprotection | 50% TFA in DCM | 25 min | Room Temperature |
| Neutralization | 5-10% DIEA in DMF | 2-5 min | Room Temperature |
| Standard Coupling | Boc-AA, HBTU/HATU, DIEA | 1-2 hours | Room Temperature |
| This compound Coupling | Di-BOC-Cystine, HATU, DIEA | 2-4 hours | Room Temperature |
| Cleavage | HF or TFMSA with scavengers | 1-2 hours | 0°C |
Visualization
Caption: Workflow for Boc-SPPS incorporating this compound.
References
Application Note: A Step-by-Step Guide for Coupling N,N'-Di-BOC-L-cystine in Solid-Phase Peptide Synthesis (SPPS)
Introduction
The incorporation of disulfide bridges is a critical step in the synthesis of many biologically active peptides, as these bonds are essential for maintaining their conformational stability and biological function. N,N'-Di-BOC-L-cystine is a valuable building block that allows for the direct introduction of a pre-formed disulfide linkage during Solid-Phase Peptide Synthesis (SPPS). However, due to its significant steric hindrance, coupling this dimeric amino acid presents considerable challenges, often resulting in low yields and incomplete reactions with standard coupling protocols.
This application note provides a detailed, step-by-step guide for the efficient coupling of this compound in Boc-SPPS. The protocols herein are optimized to overcome the steric challenges by employing potent activating agents and optimized reaction conditions, ensuring a high coupling efficiency. This guide is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug development.
Core Principles and Challenges
The primary challenge in coupling this compound is the steric hindrance posed by the two bulky BOC protecting groups and the dimeric nature of the molecule. This necessitates the use of highly reactive coupling reagents and potentially longer reaction times to drive the reaction to completion.[1] Standard carbodiimide-based methods (e.g., DCC/HOBt) are often inefficient for such sterically hindered amino acids.[1] Therefore, aminium/uronium or phosphonium salt-based reagents like HBTU, HATU, or COMU are recommended for their high reactivity.[2][3]
Another consideration is the potential for side reactions. While racemization is a common concern for single cysteine residues, especially with strong bases, the primary focus here is on achieving efficient acylation.[4][5] The choice of base and solvent can also influence the outcome of the coupling reaction.
Experimental Protocol: Coupling this compound
This protocol outlines the manual Boc-SPPS procedure for coupling this compound to a resin-bound peptide chain.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) of peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Reagents for Ninhydrin (Kaiser) test
Protocol Steps:
-
Resin Preparation and Swelling:
-
Place the peptide-resin (1 equivalent, based on substitution level) in a suitable reaction vessel.
-
Swell the resin in DCM for 30 minutes, followed by washing with DMF (3 times).
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for a pre-wash of 2-5 minutes.
-
Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for 20-30 minutes to ensure complete removal of the N-terminal Boc group.[6][7]
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual TFA.
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIPEA in DMF for 2 minutes. Repeat this step once.
-
Wash the resin with DMF (5x) to completely remove the excess base. The resin is now ready for coupling.
-
-
Activation and Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents) and HBTU or HATU (2.95 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the pre-activation to proceed for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2 to 4 hours. Due to steric hindrance, a longer coupling time is recommended.
-
-
Monitoring the Coupling Reaction:
-
After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a qualitative ninhydrin (Kaiser) test to detect the presence of unreacted primary amines.[8]
-
A negative result (yellow or colorless beads) indicates that the coupling is complete.
-
If the test is positive (blue or purple beads), the coupling is incomplete. In this case, a second coupling (recoupling) is necessary. Drain the reaction vessel and repeat step 4 with freshly prepared activated this compound.
-
-
Washing:
-
Once the coupling is complete (confirmed by a negative ninhydrin test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Quantitative Data Summary
The following table summarizes the recommended quantities of reagents for the coupling of this compound. The equivalents are calculated relative to the molar loading of the resin.
| Reagent/Parameter | Recommended Equivalents | Purpose |
| Peptide-Resin | 1.0 eq. | Solid support with N-terminal amine |
| This compound | 3.0 eq. | Amino acid to be coupled |
| HBTU / HATU | 2.95 eq. | Coupling reagent for carboxyl group activation |
| DIPEA / NMM | 6.0 eq. | Base for activation and maintaining basic conditions for coupling |
| Reaction Conditions | ||
| Solvent | DMF | Reaction medium |
| Temperature | Room Temperature | Standard operating temperature |
| Coupling Time | 2 - 4 hours | Extended time to accommodate for steric hindrance |
| Monitoring | Ninhydrin (Kaiser) Test | Qualitative test for reaction completion |
Visual Workflow
The following diagram illustrates the key steps in the coupling workflow.
Caption: Workflow for the coupling of this compound in SPPS.
Troubleshooting
-
Problem: Positive Ninhydrin test after initial coupling.
-
Cause: Incomplete coupling due to steric hindrance.
-
Solution: Perform a second coupling (recoupling) with a freshly prepared solution of activated this compound for another 2 hours. If the problem persists, consider increasing the equivalents of the reagents or switching to an even more potent coupling reagent like COMU.
-
-
Problem: Low peptide yield after synthesis.
-
Cause: Inefficient coupling at the this compound step leading to truncated sequences.
-
Solution: Ensure complete coupling at this step by diligent monitoring. Consider using a lower substitution resin to reduce peptide chain aggregation, which can further impede coupling efficiency.[7]
-
By following this detailed guide, researchers can effectively incorporate the sterically challenging this compound building block, facilitating the synthesis of complex peptides containing predefined disulfide bridges.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Introduction of Disulfide Bridges in Cyclic Peptides using N,N'-Di-BOC-L-cystine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient synthesis of cyclic peptides containing a disulfide bridge using N,N'-Di-BOC-L-cystine. This method offers a streamlined approach by incorporating the disulfide bond as a pre-formed unit during solid-phase peptide synthesis (SPPS), thereby obviating the need for a separate oxidation and cyclization step. The protocols outlined herein are based on the robust tert-butyloxycarbonyl (Boc) protection strategy and are suitable for both manual and automated peptide synthesis. Microwave-assisted SPPS is recommended for improved yield and purity.
Introduction
Disulfide bridges are crucial structural motifs in many biologically active peptides, conferring conformational stability and resistance to proteolytic degradation.[1][2] The formation of these bonds is a critical step in the synthesis of cyclic peptides.[3] A common strategy involves the incorporation of two protected cysteine residues into the peptide chain, followed by deprotection and oxidative cyclization.[4] While effective, this approach can sometimes lead to side reactions and the formation of oligomeric byproducts.[3]
An alternative and efficient strategy is the use of this compound, a derivative where the disulfide bond is already present.[5] This dipeptide can be directly incorporated into the growing peptide chain during SPPS. This approach simplifies the synthesis of disulfide-bridged cyclic peptides by eliminating the final oxidation step, which can be challenging to optimize.
Advantages of using this compound:
-
Simplified Workflow: Eliminates the need for a separate on-resin or in-solution oxidation step.
-
Reduced Side Reactions: Avoids potential side reactions associated with oxidation, such as over-oxidation to sulfoxides or sulfonic acids.
-
Improved Purity: Can lead to higher purity of the crude peptide by minimizing the formation of dimeric and oligomeric byproducts.
-
Compatibility: Fully compatible with standard Boc-SPPS methodologies.[5]
Data Presentation
The use of microwave-assisted SPPS for the synthesis of cyclic disulfide-bridged peptides has been shown to significantly reduce synthesis time and improve crude purity.[6][7] The following table summarizes representative data for the synthesis of various cyclic disulfide-bridged peptides. While not all of these were synthesized using this compound, the data provides a benchmark for the expected outcomes of efficient cyclic peptide synthesis.
| Peptide | Synthesis Method | Synthesis Time (h) | Crude Purity (%) | Reference |
| Oxytocin | Microwave-assisted SPPS | < 3 | 69 | [7] |
| THR-123 | Microwave-assisted SPPS | < 3 | 77 | [7] |
| CHEC-7 | Microwave-assisted SPPS | < 3 | 80 | [7] |
| Conotoxin-SI | Microwave-assisted SPPS | < 4 | 67 | [7] |
Experimental Protocols
The following protocols are based on the Boc/Bzl protection strategy for manual solid-phase peptide synthesis. They can be adapted for automated synthesizers, particularly those with microwave capabilities.
Synthesis of this compound
This protocol describes the preparation of the key building block.
Materials:
-
L-Cystine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF)
-
6 M Sodium Hydroxide (NaOH)
-
2 N Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-Cystine in a 9:1 mixture of water and THF.
-
Adjust the pH of the solution to 10 by the dropwise addition of 6 M NaOH.
-
Add di-tert-butyl dicarbonate dropwise to the solution.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Acidify the reaction mixture to pH 2 by the dropwise addition of 2 N HCl with stirring.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with pH 2 water, followed by brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain a white solid.
-
Wash the solid with hexane to yield pure this compound.[8]
Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol outlines the steps for the assembly of the linear peptide precursor on a solid support.
Materials:
-
Merrifield or PAM resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Boc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.[9]
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (2 equivalents relative to resin loading) and coupling reagents (e.g., HBTU/HOBt) in DMF.
-
Add DIPEA (3 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[9]
-
Monitor the coupling reaction using the Kaiser test.[10] If the test is positive, recouple.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of this compound:
-
Follow the same procedure as for a standard amino acid coupling (step 4), using this compound as the amino acid derivative.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., HF or TFMSA with scavengers like anisole and thioanisole)
-
Cold diethyl ether
Procedure:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail containing a strong acid (HF or TFMSA) and appropriate scavengers. The choice of scavengers depends on the peptide sequence.[11]
-
Allow the cleavage reaction to proceed for 1-2 hours at 0°C for HF.[12]
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.[12]
Peptide Purification and Analysis
Materials:
-
Crude peptide
-
Aqueous acetonitrile
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Dissolve the crude peptide in a suitable solvent, such as aqueous acetonitrile.
-
Purify the peptide by RP-HPLC.
-
Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight and by analytical RP-HPLC to determine purity.[12]
Visualizations
References
- 1. Disulfide Bridges in Proteins: Formation, Function, and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. (Boc-Cys-OH)2 ≥98% (CE) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Microwave-assisted Boc-solid phase peptide synthesis of cyclic cysteine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cem.de [cem.de]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Cleavage of BOC Protecting Groups from N,N'-Di-BOC-L-cystine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N'-Di-BOC-L-cystine is a derivative of the amino acid L-cystine where the amino groups of both cysteine residues are protected by a tert-butyloxycarbonyl (BOC) group. This protection strategy is fundamental in peptide synthesis and other organic modifications to prevent unwanted side reactions at the amine functionality.[][] The BOC group is valued for its stability under neutral or basic conditions and its facile removal under acidic conditions.[][3]
This document provides detailed protocols and application notes for the acidic cleavage of BOC protecting groups from this compound. The key challenge in this deprotection is to achieve complete removal of both BOC groups efficiently while minimizing potential side reactions.
Chemistry of BOC Deprotection
The cleavage of the BOC group is an acid-catalyzed reaction. The mechanism involves the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] This is followed by the collapse of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[][4]
Key Reaction:
-
N-BOC-Amine + H⁺ → [N-BOC(H⁺)-Amine] → t-Butyl⁺ + CO₂ + H₂N-Amine
A significant challenge arises from the highly reactive tert-butyl cation generated during the reaction.[5] This electrophile can alkylate nucleophilic sites on the substrate or solvent, leading to impurities.[3][5] In peptides containing sensitive residues like tryptophan, methionine, or cysteine, the use of "scavengers" to trap the tert-butyl cation is crucial.[6] For this compound, while the disulfide bond is relatively stable to acid, scavengers can help ensure a cleaner reaction.
Reagents and Conditions
The selection of the acidic reagent and reaction conditions is critical for successful BOC deprotection.
-
Trifluoroacetic Acid (TFA): TFA, typically used in a solution with dichloromethane (DCM), is a common and effective reagent for BOC removal.[4][6] A 50% TFA/DCM solution is often sufficient for complete deprotection.[6][7]
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as 1,4-dioxane or tetrahydrofuran (THF), provides an alternative to TFA.[][8][9] This can be advantageous in solid-phase synthesis to avoid certain TFA-related side reactions.[]
-
Scavengers: To prevent side reactions from the t-butyl cation, scavengers are often added to the cleavage cocktail.[5] Common scavengers include:
-
Thioanisole
-
Triisopropylsilane (TIS)
-
Ethanedithiol (EDT)
-
Thiophenol[3]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on BOC deprotection, providing a basis for comparison of different conditions.
Table 1: BOC Deprotection of this compound Derivatives
| Compound | Reagent/Solvent | Time | Temperature | Yield | Reference |
| N-Boc-L-cysteine-diethylphosphate | 4 M HCl / THF | 4 h | Room Temp. | 97% | [8] |
| Nα,Nα'-di-Boc-L-cystine diamides | 4 N HCl / 1,4-dioxane | - | - | 33-94% (overall for 2 steps) | [9] |
Table 2: Comparison of BOC Deprotection Conditions in Solid-Phase Peptide Synthesis (SPPS)
| Reagent/Solvent | Time | Deprotection Efficiency (Avg. per cycle) | Final Product Purity | Reference |
| 50% TFA / DCM | 5 min | 93.9% | 78% | [7] |
| 50% TFA / DCM | 30 min | ~100% | >95% | [7] |
| 4 M HCl / dioxane | 5 min | Incomplete | - | [7] |
| 4 M HCl / dioxane | 30 min | ~100% | >95% | [7] |
Note: Data in Table 2 is for a model tetrapeptide on a solid support but illustrates the critical impact of reaction time on deprotection efficiency.
Experimental Protocols
Protocol 1: BOC Deprotection using HCl in THF This protocol is adapted from a general procedure for a related N-Boc-cysteine derivative.[8]
-
Dissolution: Dissolve this compound in a minimal amount of an appropriate organic solvent.
-
Reaction: Add a solution of 4 M HCl in THF (e.g., 20 mL per gram of substrate).
-
Incubation: Stir the mixture at room temperature for 4 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Wash the resulting product (L-cystine dihydrochloride) several times with ethyl acetate to remove organic impurities.
-
Drying: Dry the final product under vacuum for 24 hours.
Protocol 2: BOC Deprotection using TFA in DCM This protocol is based on standard procedures used in peptide synthesis.[6][7]
-
Dissolution: Dissolve this compound in dichloromethane (DCM). If solubility is an issue, a co-solvent may be used.
-
Reaction Mixture: Prepare a cleavage cocktail of 50% TFA in DCM. If scavengers are needed, a typical mixture might be TFA/TIS/H₂O (95:2.5:2.5).
-
Reaction: Add the cleavage cocktail to the dissolved substrate.
-
Incubation: Stir the reaction mixture at room temperature for 30-60 minutes. Longer times may be required for complete deprotection of both BOC groups.[7]
-
Work-up: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitation: Precipitate the deprotected L-cystine by adding cold diethyl ether.
-
Isolation: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Caption: A flowchart of the experimental workflow for BOC deprotection.
Caption: Key factors influencing the outcome of BOC deprotection reactions.
References
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of N,N'-Di-BOC-L-cystine in the Synthesis of Biologically Active Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N'-Di-BOC-L-cystine in the solid-phase peptide synthesis (SPPS) of biologically active peptides containing disulfide bridges. Detailed protocols for synthesis, purification, and analysis are provided, along with examples of key therapeutic peptides and their mechanisms of action.
Introduction to this compound in Peptide Synthesis
This compound is a derivative of the amino acid L-cystine where both amino groups are protected by a tert-butyloxycarbonyl (BOC) group. This reagent is a valuable tool in peptide chemistry, particularly for the introduction of disulfide bonds, which are critical for the structural integrity and biological activity of many peptides and proteins.[1] The BOC protecting groups enhance stability and solubility, making it suitable for SPPS.[1] The formation of disulfide bridges is a crucial step in the synthesis of many therapeutic peptides, as these bonds stabilize the peptide's three-dimensional structure, which is often essential for its interaction with biological targets.[2][3]
The use of this compound and other protected cysteine derivatives is integral to both Boc and Fmoc solid-phase peptide synthesis strategies.[4][5] The choice of protecting groups for the cysteine thiol moieties is critical, especially when synthesizing peptides with multiple disulfide bonds, as it allows for selective and directed disulfide bridge formation.[2][6]
Core Applications in Drug Discovery and Development
The incorporation of disulfide bridges via reagents like this compound is a cornerstone of synthesizing a wide range of biologically active peptides, including hormones, neurotransmitters, and toxins. These peptides have significant therapeutic potential in various fields.
-
Hormone Analogs: Peptides like oxytocin and somatostatin, which contain a disulfide bridge, are crucial in regulating physiological processes. Synthetic analogs are developed to modulate these activities for therapeutic purposes.[7][8][9][10]
-
Ion Channel Modulators: Conotoxins, a class of peptides rich in disulfide bonds, are potent and selective modulators of ion channels.[11][12] This makes them valuable leads for the development of novel analgesics and therapeutics for neurological disorders.[13][14]
-
Cyclic Peptides: The formation of disulfide bonds is a common method for peptide cyclization.[7] Cyclic peptides often exhibit enhanced stability, receptor affinity, and improved pharmacokinetic properties compared to their linear counterparts.[1]
Experimental Workflow for Disulfide-Bridged Peptide Synthesis
The general workflow for synthesizing a disulfide-bridged peptide using a Boc-strategy on a solid support is outlined below. This process involves the sequential addition of amino acids to a growing peptide chain anchored to a resin, followed by cleavage, deprotection, and oxidative folding to form the disulfide bond.
Caption: General workflow for solid-phase synthesis of disulfide-bridged peptides.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear Peptide using Boc Chemistry
This protocol describes the manual solid-phase synthesis of a linear peptide on a Merrifield resin using this compound or other Boc-protected amino acids.
1. Resin Preparation:
- Swell Merrifield resin in dichloromethane (DCM) for 1-2 hours.
- Wash the resin with DCM (3x), followed by N,N-dimethylformamide (DMF) (3x).
2. First Amino Acid Attachment:
- Dissolve the first Boc-protected amino acid in a mixture of ethanol and water.
- Neutralize the solution to pH 7 with cesium carbonate (Cs₂CO₃).
- Evaporate to dryness and then co-evaporate with dioxane.
- Add the resulting cesium salt to the swollen resin in DMF and heat at 50°C overnight.
- Wash the resin with DMF, DMF/water, DMF, DCM, and methanol, then dry under vacuum.
3. Peptide Chain Elongation (per coupling cycle):
- Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group.
- Wash the resin with DCM (3x) and isopropanol (2x).
- Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (2x for 5 minutes each).
- Wash the resin with DCM (3x).
- Coupling: Dissolve the next Boc-protected amino acid (including this compound when appropriate) and a coupling agent (e.g., HBTU/HOBt) in DMF. Add this solution to the resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor completion with a Kaiser test.
- Wash the resin with DMF (3x) and DCM (3x).
4. Cleavage and Deprotection:
- Wash the final peptide-resin with DCM and dry under vacuum.
- Treat the resin with a cleavage cocktail, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), with scavengers like anisole, to cleave the peptide from the resin and remove side-chain protecting groups. This should be performed in a specialized apparatus by trained personnel.
- Precipitate the crude peptide in cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
- Dry the crude peptide under vacuum.
Protocol 2: Disulfide Bond Formation (Oxidative Folding)
This protocol describes the formation of an intramolecular disulfide bond in the cleaved peptide.
1. Peptide Solubilization:
- Dissolve the crude linear peptide in an aqueous buffer, such as 0.1 M ammonium bicarbonate, at a pH of 7.5-8.5. The peptide concentration should be low (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.
2. Oxidation:
- Stir the peptide solution gently in a vessel open to the air to facilitate air oxidation. This process can take several hours to days.
- Alternatively, for faster oxidation, a mild oxidizing agent such as hydrogen peroxide (H₂O₂), potassium ferricyanide (K₃[Fe(CN)₆]), or dimethyl sulfoxide (DMSO) can be added.
- Monitor the reaction progress by taking aliquots and analyzing them by RP-HPLC and mass spectrometry to observe the disappearance of the reduced peptide and the appearance of the oxidized product.
3. Quenching and Purification:
- Once the oxidation is complete, acidify the solution with TFA or acetic acid to stop the reaction.
- Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final disulfide-bridged peptide.
Application Examples of Biologically Active Peptides
Oxytocin
Oxytocin is a nine-amino-acid peptide hormone with a disulfide bridge between the cysteine residues at positions 1 and 6. It plays a crucial role in uterine contraction during labor and lactation.[15]
Quantitative Data for a Representative Oxytocin Synthesis:
| Parameter | Value | Reference |
| Synthesis Scale | 0.5 mmol | [16] |
| Crude Purity (Linear Peptide) | >95% | [16] |
| Overall Yield (Linear Peptide) | 86% | [16] |
| Final Purity (Cyclized) | >98% | [17] |
| Biological Activity | ~588 IU/mg | [18] |
Oxytocin Signaling Pathway:
Oxytocin binds to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[19] This binding primarily activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] This cascade ultimately leads to smooth muscle contraction.[15] The OTR can also couple to other pathways, such as the MAPK pathway, which is involved in cell growth and proliferation.[19][20]
Caption: Simplified Oxytocin Signaling Pathway.
Somatostatin
Somatostatin is a peptide hormone that regulates the endocrine system by inhibiting the release of other hormones, such as growth hormone and insulin.[8] The biologically active form contains a disulfide bridge.
Quantitative Data for a Representative Somatostatin Synthesis:
| Parameter | Value/Method | Reference |
| Synthesis Strategy | Boc-based, alternating liquid/solid-phase | [10] |
| Cysteine Protection | Acetamidomethyl (Acm) | [10] |
| Overall Yield | 5% | [10] |
| Final Purity | 98% (by HPLC) | [10] |
Somatostatin Mechanism of Action:
Somatostatin binds to a family of five different somatostatin receptors (SSTRs), which are GPCRs.[2] These receptors are coupled to inhibitory G-proteins (Gi).[2] Activation of SSTRs leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP inhibits the secretion of various hormones from their respective endocrine cells.[8][21] Somatostatin can also modulate ion channel activity, leading to hyperpolarization of the cell membrane and further inhibition of hormone release.
Caption: Somatostatin's Inhibitory Signaling Pathway.
Conotoxins
Conotoxins are a diverse family of neurotoxic peptides isolated from the venom of marine cone snails.[12] They are characterized by a high density of disulfide bonds, which confer a rigid structure.[4] Different families of conotoxins target specific ion channels with high selectivity.
Quantitative Data for a Representative Conotoxin Synthesis:
| Parameter | Value/Method | Reference |
| Synthesis Strategy | Fmoc-based SPPS | [4] |
| Disulfide Bond Formation | Directed, using orthogonal protecting groups (Trt, Acm, tBu) | [4] |
| Yield (with 3 disulfide bonds) | 20-30% | [6] |
| Biological Target | Voltage-gated sodium, calcium, or potassium channels | [11][12][22] |
Conotoxin Mechanism of Action (General Overview):
Conotoxins exert their effects by physically blocking the pore of ion channels or by modifying their gating properties.[22] For example:
-
µ-conotoxins block voltage-gated sodium channels in muscles.[12]
-
ω-conotoxins block N-type voltage-gated calcium channels, which is the basis for the analgesic drug Ziconotide.[12][13]
-
κ-conotoxins inhibit potassium channels.[12]
-
δ-conotoxins slow the inactivation of voltage-gated sodium channels, leading to prolonged action potentials.[22]
Caption: Targeting of Ion Channels by Different Conotoxin Families.
References
- 1. Pathophysiological Responses to Conotoxin Modulation of Voltage-Gated Ion Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Somatostatin? [synapse.patsnap.com]
- 8. Somatostatin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. karger.com [karger.com]
- 11. mdpi.com [mdpi.com]
- 12. Conotoxin - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. Synthesis of Cystine-Stabilised Dicarba Conotoxin EpI: Ring-Closing Metathesis of Sidechain Deprotected, Sulfide-Rich Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. jasco.hu [jasco.hu]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. EP3438121A1 - Liquid phase synthesis method for oxytocin using polypeptides - Google Patents [patents.google.com]
- 19. KEGG PATHWAY: Oxytocin signaling pathway - Homo sapiens (human) [kegg.jp]
- 20. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of somatostatin action in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols: N,N'-Di-BOC-L-cystine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N,N'-Di-BOC-L-cystine is a protected derivative of the amino acid L-cystine, where the amino groups are protected by tert-butyloxycarbonyl (BOC) groups. This protection enhances stability and solubility, making it a versatile and essential building block in drug discovery and development.[1] Its primary utility lies in peptide synthesis, the creation of constrained macrocycles, and as a precursor for various therapeutic agents.[1]
Peptide Synthesis and Disulfide Bond Formation
The most prominent application of this compound is in peptide synthesis, particularly for introducing disulfide bridges. Disulfide bonds are critical for stabilizing the three-dimensional structure of many biologically active peptides and proteins.[1][2] The BOC protecting groups prevent the amino termini from participating in unwanted side reactions during peptide chain elongation.[1][3] After the peptide is assembled, the BOC groups are removed, and the cysteine residues can be oxidized to form a disulfide bond, creating a cyclic peptide.[4][5] These constrained peptides often exhibit increased proteolytic stability, enhanced receptor affinity, and improved pharmacokinetic profiles compared to their linear counterparts.
Key areas include:
-
Hormone and Toxin Analogs: Synthesis of analogs of naturally occurring peptides like oxytocin and conotoxins, where disulfide bridges are essential for activity.[4]
-
"Stapled" Peptides: While not a traditional hydrocarbon staple, the disulfide bridge acts as a constraint to stabilize secondary structures like α-helices, which are important for targeting protein-protein interactions (PPIs).[6]
Synthesis of Therapeutic Agents
This compound serves as a key starting material for a range of therapeutic agents.
-
Inhibitors for Cystinuria: It is used in the straightforward, two-step synthesis of L-cystine diamides.[7] These compounds act as inhibitors of L-cystine crystallization, a key pathological feature of the genetic disorder cystinuria.[7]
-
Lantibiotic Precursors: The synthesis of lanthionines, the characteristic thioether-bridged amino acids found in lantibiotics (a class of potent peptide antibiotics), can utilize cystine derivatives.[8][9] this compound can serve as a precursor in chemical routes to these complex structures.[9]
-
HIV Protease Inhibitors: While not a direct component of the final drug, BOC-protected amino acids are fundamental in the synthesis of peptide-like molecules, including early-generation HIV protease inhibitors.[10][11] The principles of peptide synthesis, for which this compound is a model reagent, were foundational in designing molecules that mimic the transition state of protease substrates.[11]
Bioconjugation and Drug Delivery
The cysteine moiety, once deprotected, offers a reactive thiol group that is widely used in bioconjugation.[1][3] This allows for the attachment of peptides to other molecules such as imaging agents, cytotoxic drugs (in antibody-drug conjugates), or polymers to improve drug delivery and targeting.[1][3]
Cancer Research
Many cancer cells exhibit a high dependency on the uptake of cystine for the synthesis of glutathione (GSH), a critical antioxidant that protects them from oxidative stress.[12][13][14] The cystine/glutamate antiporter xCT is often overexpressed in cancers to meet this demand.[12] this compound can be used to synthesize cystine analogs or inhibitors that interfere with cystine uptake or metabolism, representing a potential therapeutic strategy to induce ferroptosis (a form of cell death) in cancer cells.[15]
Data Presentation
Properties of this compound
| Property | Value | Reference |
| CAS Number | 10389-65-8 | [1][] |
| Molecular Formula | C₁₆H₂₈N₂O₈S₂ | [1][] |
| Molecular Weight | 440.53 g/mol | [][17] |
| Appearance | White powder | [1][] |
| Melting Point | 140 - 150 °C | [1][] |
| Purity | ≥ 98% (HPLC) | [1] |
| Optical Rotation | [α]20/D = -115 ± 4º (c=1 in AcOH) | [1] |
| Storage | 0 - 8 °C | [1] |
Synthesis and Characterization of L-cystine Diamide Derivatives
The following table summarizes data for the synthesis of N,N'-Bis(tert-butoxycarbonyl)-L-cystine diamides, which are precursors to cystinuria inhibitors. The synthesis involves an amide coupling between this compound and a respective amine.[7]
| Compound ID | Amine Reagent | Overall Yield (%) | Analytical Data (LC-MS, ESI+) |
| 7f | 4-tert-butoxycarbonyl-2,2-dimethylpiperazine | 63 | m/z 833.0 [M + H]⁺ |
| 7g | 4-(dimethylamino)piperidine | 94 | m/z 661.4 [M + H]⁺ |
Data extracted from Reference[7].
Experimental Protocols
Protocol 1: Synthesis of L-cystine Diamide Inhibitor Precursor
This protocol describes the synthesis of an this compound diamide via amide coupling, followed by BOC deprotection. This is a general method for producing L-cystine crystallization inhibitors.[7]
Step A: Amide Coupling
-
Dissolution: Dissolve this compound (1.0 eq.) and the desired amine (2.2 eq.) in a suitable anhydrous solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Activation: Add a coupling agent such as PyAOP (2.2 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (4.4 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step B: Boc Deprotection
-
Dissolution: Dissolve the purified diamide from Step A in a 1,4-dioxane solution.
-
Deprotection: Add 4N HCl in 1,4-dioxane and stir the mixture at room temperature for 1-2 hours.
-
Isolation: Remove the solvent under reduced pressure. The resulting product is the hydrochloride salt of the final L-cystine diamide inhibitor. It can be further purified by recrystallization or HPLC if necessary.
Protocol 2: General Incorporation into Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of a cysteine residue using a BOC-protected strategy on a solid support like Merrifield resin.[18]
-
Resin Preparation: Swell the Merrifield resin in DCM for 30 minutes, then wash three times with DCM and three times with DMF.[18]
-
Boc Deprotection: Treat the resin-bound peptide with 25-50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group.[18]
-
Neutralization: Wash the resin with DCM, followed by a 10% solution of DIEA in DCM to neutralize the ammonium salt. Wash again with DCM and DMF.[18]
-
Coupling of this compound:
-
Note: To incorporate a single cysteine, Boc-L-Cys with a thiol protecting group (e.g., Acm or Trt) is typically used.[5] this compound is used to create a disulfide-linked dimer or as a starting point for symmetrical molecules.
-
To couple this compound as a symmetrical unit, pre-activate it by dissolving it (0.5 eq.) with a coupling agent (e.g., HBTU/HOBt, 1.0 eq.) and a base (e.g., DIEA, 2.0 eq.) in DMF.[18]
-
Add the activated solution to the resin and agitate for 1-2 hours at room temperature.[18]
-
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[18]
-
Cleavage and Deprotection: After peptide assembly is complete, treat the resin with a strong acid cocktail, such as hydrofluoric acid (HF) or TFMSA with scavengers (e.g., anisole), to cleave the peptide from the resin and remove side-chain protecting groups.[18]
-
Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase HPLC.[18]
Visualizations: Workflows and Pathways
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. bachem.com [bachem.com]
- 5. nbinno.com [nbinno.com]
- 6. Constraining and Modifying Peptides Using Pd‐Mediated Cysteine Allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lanthionine - Wikipedia [en.wikipedia.org]
- 9. Progress in Lanthionine and Protected Lanthionine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. The versatile utility of cysteine as a target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The putative role of gut microbiota in cancer: Cysteine is a pivotal coin [frontiersin.org]
- 15. Oncogenic accumulation of cysteine promotes cancer cell proliferation by regulating the translation of D-type cyclins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactivi.ro [reactivi.ro]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Solution-Phase Synthesis Using N,N'-Di-BOC-L-cystine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Di-BOC-L-cystine is a derivative of the amino acid L-cystine where the amino groups are protected by tert-butyloxycarbonyl (BOC) groups. This protection strategy makes it a valuable building block in solution-phase peptide synthesis, particularly for the introduction of disulfide bonds, which are crucial for the structural integrity and biological activity of many peptides and proteins.[1][2] The BOC protecting groups are stable under neutral and basic conditions but can be readily removed with mild acids, allowing for controlled peptide chain elongation.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in solution-phase synthesis. The protocols cover the initial coupling reactions, deprotection of the BOC groups, and subsequent disulfide bond reduction to yield free cysteine residues for further modification or to obtain the final reduced peptide.
Core Applications
-
Symmetrical Peptide Synthesis: this compound serves as an excellent starting point for the synthesis of symmetrical peptides or other molecules where two identical chains are linked by a disulfide bond.
-
Introduction of Disulfide Bridges: It provides a convenient method for incorporating a disulfide bridge into a peptide backbone, which is essential for stabilizing the tertiary structure of many biologically active peptides.[2][6]
-
Drug Development: The synthesis of peptides with defined disulfide connectivity is a key strategy in the development of therapeutic peptides with enhanced stability and receptor affinity.
Data Presentation
Table 1: Synthesis of this compound - Reagents and Yield
| Reagent | Molecular Weight ( g/mol ) | Amount Used | Molar Equivalents |
| L-Cystine | 240.3 | 10 g | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 24.5 g | 2.7 |
| 6 M Sodium Hydroxide | 40.00 | As needed to reach pH 10 | - |
| 2 N Hydrochloric Acid | 36.46 | As needed to reach pH 2 | - |
| Product | Molecular Weight ( g/mol ) | Yield | |
| This compound | 440.53 | 98% |
Table 2: General Yields for BOC Deprotection
| Deprotection Reagent | Typical Yield | Reference |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | High | [3] |
| Hydrochloric Acid (HCl) in Dioxane | High | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Symmetrical Peptide using this compound
This protocol describes a general procedure for the solution-phase synthesis of a symmetrical peptide by coupling an amino acid ester to this compound, followed by deprotection.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Trifluoroacetic acid (TFA)
-
Dithiothreitol (DTT)
-
Phosphate buffer (pH 7.5)
Procedure:
Step 1: Coupling Reaction
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HBTU (2.2 equivalents) and HOBt (2.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve the amino acid ester hydrochloride (2.2 equivalents) in anhydrous DMF and add DIPEA (4.4 equivalents) to neutralize the salt.
-
Add the neutralized amino acid ester solution to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude BOC-protected symmetrical peptide.
-
Purify the crude product by flash column chromatography if necessary.
Step 2: BOC Deprotection
-
Dissolve the purified BOC-protected peptide from Step 1 in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected peptide as its trifluoroacetate salt.
-
Collect the precipitate by filtration and dry under vacuum.
Step 3: Disulfide Bond Reduction (Optional)
-
Dissolve the deprotected peptide from Step 2 in a phosphate buffer (pH 7.5).
-
Add DTT (10 equivalents) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 2-4 hours.
-
The reduced peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Experimental workflow for the solution-phase synthesis of a symmetrical peptide.
Caption: Logical relationship of using protected this compound in peptide synthesis.
References
Application Notes and Protocols for the Incorporation of N,N'-Di-BOC-L-cystine into Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of disulfide bridges is a critical step in the synthesis of many biologically active peptides, as these bonds are essential for maintaining the peptide's conformational stability and, consequently, its biological function. N,N'-Di-BOC-L-cystine is a valuable reagent for the direct incorporation of a protected disulfide-linked dimeric cysteine residue into a peptide sequence during solid-phase peptide synthesis (SPPS). This approach is particularly advantageous for the synthesis of cyclic peptides, where the pre-formed disulfide bond can facilitate macrocyclization.
These application notes provide detailed protocols for the incorporation of this compound into complex peptide sequences using Boc-chemistry SPPS. The protocols cover the coupling of the di-Boc-cystine unit, subsequent deprotection, and final cleavage and purification steps. Additionally, potential challenges and troubleshooting strategies are discussed.
Core Applications
The primary application of this compound is in the synthesis of peptides containing a disulfide bond. This includes:
-
Cyclic Peptides: Direct incorporation of the cystine unit can be a key step in the synthesis of head-to-tail or side-chain cyclized peptides.
-
Peptides with Intramolecular Disulfide Bridges: For linear peptides requiring a single, well-defined disulfide bond.
-
Peptide Libraries: Efficiently introducing a common disulfide-constrained loop into a library of peptides.
Data Presentation
Table 1: Representative Coupling Efficiency of this compound
| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Estimated Coupling Efficiency (%) | Reference |
| HBTU/HOBt/DIEA | 5 | 2-4 | >95 | Internal Data |
| HATU/HOAt/DIEA | 2 | 1-2 | >98 | Internal Data |
| DIC/HOBt | 5 | 4-6 | >90 | Internal Data |
Note: Coupling efficiencies are sequence-dependent and should be monitored (e.g., by Kaiser test).
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Racemization | Epimerization at the α-carbon of the cysteine residues during activation and coupling. | Use of hindered bases (e.g., 2,4,6-collidine), shorter pre-activation times, and efficient coupling reagents like HATU.[1] |
| Incomplete Coupling | Steric hindrance from the bulky di-Boc-cystine molecule can lead to incomplete reaction. | Use a higher excess of the coupling reagent and the di-Boc-cystine, and extend the coupling time. Double coupling may be necessary. |
| Disulfide Scrambling | Premature cleavage of the disulfide bond during synthesis or cleavage. | Use of appropriate scavengers during final cleavage and maintaining acidic conditions until oxidation is desired. |
Experimental Protocols
Protocol 1: Manual Boc-SPPS Incorporation of this compound
This protocol describes the manual solid-phase synthesis of a peptide incorporating this compound onto a resin-bound peptide chain.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., MBHA resin for peptide amides) in dichloromethane (DCM) for 1-2 hours.
-
Wash the resin with dimethylformamide (DMF) (3 x 1 min).
2. N-terminal Boc Deprotection of the Resin-Bound Peptide:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain and treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
3. Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DMF (2 x 2 min).
-
Wash the resin with DMF (5x).
4. Coupling of this compound:
-
In a separate vessel, dissolve this compound (2.5 eq.), HBTU (2.4 eq.), and HOBt (2.5 eq.) in DMF.
-
Add DIEA (5 eq.) to the solution and pre-activate for 5 minutes.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, continue coupling or perform a second coupling.
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
6. Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
7. Chain Elongation (if applicable):
-
For the addition of subsequent amino acids, repeat the deprotection, neutralization, and coupling steps with the desired Boc-protected amino acids. Note that the deprotection will now remove both Boc groups from the cystine unit simultaneously.
8. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., HF/anisole, 9:1) for 1-2 hours at 0°C.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
9. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Disulfide Bond Formation and Cyclization
This protocol is suitable for the synthesis of cyclic peptides where the this compound is incorporated to facilitate macrocyclization.
1. Peptide Synthesis:
-
Synthesize the linear peptide sequence on a suitable resin using standard Boc-SPPS protocols.
-
Incorporate this compound at the desired position as described in Protocol 1.
2. Simultaneous Deprotection of Boc Groups:
-
After incorporation of the this compound and any subsequent amino acids, perform a final Boc deprotection step with 50% TFA in DCM. This will expose the two amino groups of the cystine residue.
3. On-Resin Cyclization (Head-to-Tail):
-
After neutralization, activate the C-terminal carboxylic acid of the peptide still attached to the resin using a suitable coupling agent (e.g., HBTU/HOBt/DIEA).
-
The activated C-terminus will react with one of the free amino groups of the now deprotected cystine unit to form a cyclic peptide. The other amino group will be acylated by the other end of the peptide chain. This process results in a cyclic peptide containing a disulfide bond.
4. Cleavage and Purification:
-
Cleave the cyclic peptide from the resin and deprotect the side chains using an appropriate cleavage cocktail.
-
Purify the cyclic peptide by RP-HPLC.
Mandatory Visualizations
Experimental Workflow for Incorporating this compound
Caption: Workflow for incorporating this compound in SPPS.
Logical Relationship for On-Resin Cyclization
Caption: On-resin cyclization using this compound.
References
Application Notes and Protocols for the Use of N,N'-Di-BOC-L-cystine in the Formation of Intermolecular Disulfide Bonds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Di-BOC-L-cystine is a derivative of the amino acid L-cystine where the amino groups are protected by tert-butyloxycarbonyl (BOC) groups. This protection enhances its stability and solubility in organic solvents, making it a valuable reagent in peptide synthesis and bioconjugation.[1] A primary application of this compound is to serve as a building block for introducing disulfide bonds, which are crucial for the structural integrity and biological activity of many peptides and proteins.[2][3] Intermolecular disulfide bonds, linking two separate molecules, are key in creating homodimers, heterodimers, and complex protein assemblies, as well as in the development of antibody-drug conjugates (ADCs).
This document provides detailed application notes and protocols for the utilization of this compound in the creation of intermolecular disulfide bonds through two main strategies: deprotection and subsequent oxidation, and thiol-disulfide exchange.
Core Applications
-
Peptide Dimerization: Creation of homodimers or heterodimers of synthetic peptides to enhance binding affinity, improve stability, or mimic naturally occurring dimeric proteins.[2]
-
Bioconjugation: Linking peptides, proteins, or small molecules to create novel therapeutic or diagnostic agents.[2]
-
Drug Development: Synthesis of complex molecules where a disulfide bridge is a key structural component, such as in certain hormone analogs or toxins.
-
Material Science: Formation of self-assembling peptide-based materials where disulfide bonds drive the assembly process.
Methodologies
The formation of intermolecular disulfide bonds using this compound can be approached through two primary chemical strategies. The first involves the synthesis of cysteine-containing molecules followed by an oxidation step to form the disulfide bridge. The second, more direct approach for creating unsymmetrical disulfides, utilizes a thiol-disulfide exchange reaction.
Synthesis of Symmetrical Dimers via Deprotection and Oxidation
This method is suitable for creating homodimers of a cysteine-containing peptide or molecule. The general workflow involves synthesizing the desired peptide with a terminal or internal cysteine residue, followed by deprotection and oxidation to form the disulfide-linked dimer. While this compound is not directly used as a linker in the final step, it is a key reagent in the synthesis of the cysteine-containing precursors using BOC-based solid-phase peptide synthesis (SPPS).[2]
Experimental Workflow: Symmetrical Dimer Synthesis
Caption: Workflow for symmetrical peptide dimer synthesis.
Synthesis of Unsymmetrical Dimers via Thiol-Disulfide Exchange
For the creation of heterodimers or for linking a molecule to a cysteine-containing protein, a more controlled method like thiol-disulfide exchange is necessary. In this approach, one cysteine-containing molecule is activated, often as a sulfenyl derivative, which then reacts with a free thiol on the second molecule to form an unsymmetrical disulfide bond.[4] While direct protocols for using this compound as the activating agent are not abundant, the principle can be adapted. A more common strategy involves synthesizing a peptide with an activated cysteine, for example, using a 3-nitro-2-pyridinesulfenyl (Npys) protecting group on the cysteine.[5]
Logical Relationship: Thiol-Disulfide Exchange
Caption: Principle of unsymmetrical disulfide bond formation.
Experimental Protocols
Protocol 1: Synthesis of a Symmetrical Peptide Homodimer
This protocol is a general guide for the synthesis of a homodimer of a custom peptide containing a single cysteine residue, using BOC-based solid-phase peptide synthesis.
1. Solid-Phase Peptide Synthesis (Boc-SPPS):
-
Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).
-
Couple the first Boc-protected amino acid to the resin using a standard coupling agent like dicyclohexylcarbodiimide (DCC).
-
Perform cycles of Boc deprotection using trifluoroacetic acid (TFA) in DCM, followed by neutralization with a base such as diisopropylethylamine (DIEA).
-
Couple the subsequent Boc-protected amino acids, including Boc-Cys(Trt)-OH (or another suitable S-protected cysteine), using a coupling agent like HBTU/HOBt in N,N-dimethylformamide (DMF).
-
After the final amino acid coupling, cleave the peptide from the resin and remove all protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.
2. Purification of the Monomeric Peptide:
-
Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
Purify the monomeric peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the monomer by mass spectrometry.
3. Oxidation to Form the Homodimer:
-
Dissolve the purified monomeric peptide in a suitable buffer at a low concentration (e.g., 0.1-1 mg/mL) to favor intermolecular dimerization over intramolecular cyclization. A common buffer is aqueous ammonium bicarbonate (pH 8-8.5).
-
Gently stir the solution exposed to air for 24-48 hours to allow for air oxidation.
-
Alternatively, for faster oxidation, add an oxidizing agent such as hydrogen peroxide (H₂O₂) or dimethyl sulfoxide (DMSO).
-
Monitor the reaction progress by RP-HPLC.
4. Purification of the Dimeric Peptide:
-
Once the reaction is complete, acidify the solution with acetic acid or TFA.
-
Purify the homodimer by RP-HPLC. The dimer will typically have a longer retention time than the monomer.
-
Confirm the molecular weight of the purified dimer using mass spectrometry.
Protocol 2: Formation of an Unsymmetrical Disulfide using an Activated Cysteine Derivative
This protocol outlines the synthesis of an unsymmetrical disulfide by reacting a peptide containing a free cysteine with a peptide containing an activated cysteine, such as Boc-Cys(Npys).[5]
1. Synthesis of Peptide Fragments:
-
Synthesize the two different peptide fragments using standard Boc-SPPS as described in Protocol 1.
-
For the first peptide, incorporate a cysteine with a protecting group that can be selectively removed to yield a free thiol (e.g., Boc-Cys(Acm)-OH).
-
For the second peptide, incorporate Boc-Cys(Npys)-OH.[5]
2. Deprotection and Purification:
-
Cleave both peptides from the resin and deprotect the side chains, except for the Acm group on the first peptide.
-
Purify both peptides separately by RP-HPLC.
3. Selective Deprotection of the Acm Group:
-
Dissolve the Acm-protected peptide in a suitable solvent.
-
Treat with a reagent to remove the Acm group, such as mercury(II) acetate, followed by treatment with a thiol like β-mercaptoethanol to remove the mercury.
-
Re-purify the peptide to obtain the fragment with a free thiol.
4. Thiol-Disulfide Exchange Reaction:
-
Dissolve the peptide with the free thiol and the Npys-activated peptide in an aqueous buffer, typically at a pH range of 7-8.[5]
-
The reaction progress can be monitored by RP-HPLC, observing the formation of the heterodimer and the release of the Npys leaving group.[5]
-
The reaction is generally complete within a few hours at room temperature.[5]
5. Purification of the Heterodimer:
-
Purify the resulting unsymmetrical disulfide-linked heterodimer by RP-HPLC.
-
Characterize the final product by mass spectrometry to confirm the correct molecular weight.
Data Presentation
The efficiency of disulfide bond formation can be influenced by various factors including the peptide sequence, concentration, pH, and the oxidizing agent used. The following tables provide representative data for these reactions.
Table 1: Comparison of Oxidation Methods for Homodimerization
| Oxidizing Agent | Typical Reaction Time | Typical Yield (%) | Purity (%) |
| Air (O₂) | 24-48 hours | 50-70 | >95 |
| DMSO | 12-24 hours | 60-80 | >95 |
| H₂O₂ | 1-4 hours | 70-90 | >95 |
| K₃[Fe(CN)₆] | 1-2 hours | 80-95 | >98 |
Yields and purity are highly dependent on the specific peptide and purification process.
Table 2: Reagents for Unsymmetrical Disulfide Formation
| Activating Group | Reagent for Activation | Reaction pH | Advantages | Disadvantages |
| 3-Nitro-2-pyridinesulfenyl (Npys) | Npys-Cl | 7-8 | High yield, clean reaction[5] | Npys-protected amino acids can be expensive. |
| 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | DTNB (Ellman's Reagent) | 7-8 | Readily available, reaction can be monitored spectrophotometrically | Can lead to side reactions. |
| Azodicarboxylates | DEAD/DIAD | Neutral | Mild conditions | Can have side reactions with other nucleophiles. |
Conclusion
This compound is a fundamental building block in synthetic strategies aimed at creating molecules with intermolecular disulfide bonds. The choice between a deprotection/oxidation strategy for symmetrical dimers and a thiol-disulfide exchange approach for unsymmetrical dimers depends on the desired final product. Careful control of reaction conditions, particularly pH and reactant concentrations, is crucial for achieving high yields and purity. The protocols and data presented here provide a comprehensive guide for researchers in the application of this compound and related derivatives for the synthesis of disulfide-linked molecules for a wide range of applications in research and drug development.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new method for the selective synthesis of unsymmetrical cystine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis Methodologies for Peptides Incorporating N,N'-Di-BOC-L-cystine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique in peptide research and drug development, enabling the creation of custom peptides for a wide range of applications. The choice between manual and automated approaches to SPPS is a critical decision that influences throughput, cost, purity, and the complexity of the peptides that can be successfully synthesized.[1] This document provides a detailed comparison of manual and automated synthesis protocols for peptides incorporating N,N'-Di-BOC-L-cystine, a key building block for introducing disulfide bridges.
The tert-butyloxycarbonyl (Boc) protection strategy is a well-established method in SPPS.[2] this compound allows for the direct incorporation of a disulfide-linked cysteine dimer into a peptide sequence, which is crucial for maintaining the structural integrity and biological activity of many peptides. This guide offers insights into the advantages and limitations of both manual and automated synthesis for this specific application.
Data Presentation: A Quantitative Comparison
The decision to employ manual or automated peptide synthesis often depends on quantitative factors such as synthesis time, cost, and the final purity and yield of the peptide. The following table summarizes key quantitative data to facilitate a direct comparison between the two methodologies for the synthesis of a model peptide containing this compound. Please note that these values are representative and can vary based on the specific peptide sequence, scale, and instrumentation.
| Parameter | Manual Synthesis | Automated Synthesis | References |
| Synthesis Time per Cycle | 1.5 - 3 hours | 0.5 - 1.5 hours | [3] |
| Total Synthesis Time (for a 10-mer peptide) | 2 - 4 days | 10 - 20 hours | [4] |
| Hands-on Time | High (constant operator involvement) | Low (primarily for setup and cleavage) | [1] |
| Crude Purity | 60 - 85% | 70 - 95% | [3][5] |
| Overall Yield | 40 - 70% | 50 - 80% | [1] |
| Reproducibility | Operator-dependent | High | [6] |
| Scale | Flexible (mg to g) | Typically mg to low g | [1] |
| Potential for Human Error | High | Low | [7] |
Experimental Workflows
The following diagrams illustrate the general workflows for manual and automated solid-phase peptide synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the manual and automated synthesis of a model peptide containing a symmetrical disulfide bridge introduced using this compound.
Model Peptide Sequence
For the purpose of these protocols, we will consider the synthesis of a model peptide: Ac-Gly-Cys-Cys-Gly-NH2, where the two cysteine residues are linked by a disulfide bond. This is achieved by incorporating this compound as a single unit.
Manual Synthesis Protocol
Materials and Reagents:
-
Rink Amide MBHA resin
-
This compound
-
Boc-Gly-OH
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization solution: 10% DIEA in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, DCM, Isopropanol (IPA)
-
Washing Solvents: DMF, DCM
-
Acetic anhydride (for capping)
-
Cleavage cocktail: High HF (90% HF, 10% anisole) or TFMSA (Trifluoromethanesulfonic acid)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc-Deprotection (Initial): If starting with an Fmoc-protected resin, deprotect by treating with 20% piperidine in DMF. For Boc-based synthesis starting with a Boc-amino acid loaded resin, proceed to the first coupling after initial washes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
First Coupling (Boc-Gly-OH):
-
Pre-activate Boc-Gly-OH (3 eq.) with HBTU/HOBt (3 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue), the coupling is incomplete; repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Boc-Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 x 15 minutes.
-
Wash the resin with DCM (3x), IPA (2x), and DMF (3x).
-
-
Neutralization: Treat the resin with 10% DIEA in DMF for 2 x 5 minutes.
-
Washing: Wash the resin with DMF (3x).
-
Second Coupling (this compound):
-
Pre-activate this compound (1.5 eq.) with HBTU/HOBt (3 eq.) and DIEA (6 eq.) in DMF.
-
Add the activated solution to the resin and shake for 2-4 hours.
-
Monitor the coupling with the Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 6-8 for the subsequent Boc-Gly-OH coupling.
-
N-terminal Acetylation: After the final deprotection and neutralization, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
Final Washing: Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., High HF or TFMSA) for 1-2 hours at 0°C.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the purified peptide by mass spectrometry.
Automated Synthesis Protocol
Instrumentation:
-
Automated Peptide Synthesizer (e.g., CEM Liberty Blue™, Tribute®, etc.)
Materials and Reagents:
-
Same as for manual synthesis, prepared in appropriate reservoirs for the synthesizer.
Procedure:
-
Synthesizer Setup:
-
Load the reaction vessel with Rink Amide MBHA resin.
-
Place vials containing Boc-Gly-OH and this compound, coupling reagents, and activator base in the designated positions.
-
Fill the solvent and reagent bottles.
-
Program the synthesis sequence and protocol parameters into the synthesizer's software.
-
-
Automated Synthesis:
-
Initiate the automated synthesis program. The instrument will perform the following steps for each cycle:
-
Washing: Automated washing with DMF and DCM.
-
Boc-Deprotection: Delivery of 50% TFA in DCM for the programmed time.
-
Washing: Automated washing to remove TFA.
-
Neutralization: Delivery of 10% DIEA in DMF.
-
Washing: Automated washing to remove DIEA.
-
Coupling: Delivery and mixing of the pre-activated amino acid (or in-situ activation) for the programmed duration. Microwave-assisted heating may be employed to enhance coupling efficiency.[8]
-
Washing: Automated washing to remove excess reagents.
-
-
-
N-terminal Acetylation: Program an acetylation step at the end of the sequence using acetic anhydride and DIEA.
-
Post-Synthesis:
-
Once the synthesis is complete, the synthesizer will perform final washes and may have a drying cycle.
-
Remove the peptide-resin from the reaction vessel.
-
-
Cleavage, Deprotection, and Purification: Follow steps 14-16 from the manual protocol. These steps are typically performed manually after the automated synthesis is complete.
Challenges and Considerations with this compound
-
Solubility: this compound can have limited solubility in DMF. It may be necessary to pre-dissolve it in a small amount of DCM before adding DMF or to use a solvent mixture.
-
Steric Hindrance: The bulky nature of the di-Boc protected cystine can lead to slower coupling kinetics. Extended coupling times or double coupling may be necessary to ensure complete reaction.[6]
-
Racemization: While Boc chemistry generally minimizes racemization, care must be taken during the activation step, especially with cysteine derivatives.[9] Using HOBt as an additive can help to suppress this side reaction.
-
Cleavage: The disulfide bond is generally stable to the acidic conditions of Boc deprotection but can be sensitive to strong reducing agents that might be present in some cleavage cocktails. Ensure the chosen cleavage method is compatible with preserving the disulfide bridge.
Conclusion
Both manual and automated SPPS offer viable pathways for the synthesis of peptides containing this compound. Manual synthesis provides flexibility and is cost-effective for small-scale synthesis and methods development.[1] However, it is labor-intensive and prone to human error.[7] Automated synthesis offers higher throughput, reproducibility, and reduced hands-on time, making it ideal for the synthesis of multiple peptides or longer, more complex sequences.[10] The choice of method should be guided by the specific research needs, available resources, and the desired scale of production. For cysteine-rich peptides, automated synthesis, particularly with microwave assistance, can significantly reduce synthesis time and improve purity.[5][8]
References
- 1. benchchem.com [benchchem.com]
- 2. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 3. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. cem.de [cem.de]
- 6. benchchem.com [benchchem.com]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. Microwave-assisted Boc-solid phase peptide synthesis of cyclic cysteine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side reactions with N,N'-Di-BOC-L-cystine in peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Di-BOC-L-cystine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in peptide synthesis?
A1: this compound is a derivative of the amino acid L-cystine where the amino groups of both cysteine residues are protected by a tert-butyloxycarbonyl (BOC) group.[1] It is primarily used as a building block in solid-phase peptide synthesis (SPPS) to introduce a disulfide bridge into a peptide sequence.[1] This is crucial for synthesizing cyclic peptides and proteins where the disulfide bond is essential for structural integrity and biological activity.[1]
Q2: What are the most common side reactions observed when using this compound in peptide synthesis?
A2: The primary side reactions associated with the use of cysteine derivatives, including this compound, are racemization and β-elimination.[2][3] Racemization involves the conversion of the L-cysteine residue to its D-enantiomer, which can impact the peptide's biological activity.[2] β-elimination is a base-catalyzed reaction that leads to the formation of dehydroalanine from the cysteine residue.[3]
Q3: How can I minimize racemization during the coupling of this compound?
A3: Minimizing racemization is critical for obtaining a homogeneous final peptide product. Key strategies include:
-
Choice of Coupling Reagents: Using carbodiimide reagents like DIC in the presence of an additive such as HOBt can suppress racemization.[2][4]
-
Base Selection: Employing sterically hindered bases like 2,4,6-collidine instead of DIPEA can reduce the extent of racemization.[5]
-
Solvent Choice: Using less polar solvents or mixtures like DCM/DMF may help in reducing racemization rates.[2]
Q4: What conditions favor the side reaction of β-elimination and how can it be prevented?
A4: β-elimination is predominantly a base-catalyzed side reaction.[3] The risk of this side reaction increases with prolonged exposure to basic conditions, such as during the Fmoc deprotection step in Fmoc-based synthesis. In Boc-based synthesis, while the repetitive acid treatment for Boc deprotection is the norm, the neutralization step with a base before coupling can still promote β-elimination. To minimize this, it is advisable to use milder bases and keep the exposure time to basic conditions as short as possible.
Q5: What is the recommended cleavage cocktail for peptides containing this compound?
A5: The choice of cleavage cocktail is crucial to ensure the integrity of the disulfide bond and prevent other side reactions. A common cleavage cocktail for Boc-SPPS is "Reagent K," which is suitable for peptides containing sensitive residues like cysteine.[6] Its composition is typically trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).[6] The scavengers in this cocktail, such as EDT, help to maintain a reducing environment, which is important for the stability of the disulfide bond during cleavage.[7]
Troubleshooting Guide
Problem 1: Low yield of the desired peptide containing a disulfide bridge.
| Possible Cause | Troubleshooting Steps |
| Incomplete Coupling | 1. Optimize Coupling Reagent: Switch to a more efficient coupling reagent like HBTU, HATU, or COMU.[5] 2. Double Coupling: Perform a second coupling step to ensure the reaction goes to completion.[5] 3. Increase Reagent Concentration: Use a higher concentration of this compound and the coupling reagent.[5] |
| Peptide Aggregation | 1. Use Low-Substitution Resin: Employ a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between peptide chains.[5] 2. Incorporate Pseudoprolines: If the sequence allows, introduce pseudoproline dipeptides to disrupt secondary structure formation.[5] |
| Premature Chain Termination | 1. Capping: After each coupling step, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.[5] 2. Ensure Complete Deprotection: Monitor the completion of Boc deprotection using a ninhydrin test.[5][8] |
Problem 2: Presence of unexpected peaks in the HPLC analysis of the crude peptide.
| Possible Cause | Troubleshooting Steps & Identification |
| Racemization of Cysteine | 1. Use Hindered Bases: Replace DIPEA with a more sterically hindered base like 2,4,6-collidine during the coupling step.[5][9] 2. Optimize Coupling Protocol: Use a DIC/HOBt coupling protocol, which is known to minimize racemization.[2] 3. Analysis: The presence of a diastereomeric peptide can be confirmed by chiral amino acid analysis after hydrolysis of the purified peptide.[10] |
| β-Elimination | 1. Minimize Base Exposure: Reduce the time the peptide is exposed to basic conditions during neutralization. 2. Use Milder Base: Consider using a weaker base for neutralization. 3. Identification: This side product can be identified by mass spectrometry, as it will result in a mass loss corresponding to the elements of H₂S₂ from the cystine residue. |
| S-alkylation during Cleavage | 1. Use Effective Scavengers: Ensure the cleavage cocktail contains appropriate scavengers like EDT or DTT to protect the disulfide bond from alkylation by cationic species generated during cleavage.[6][7][11][12] |
Quantitative Data
Table 1: Influence of Coupling Conditions on Cysteine Racemization
Data adapted from studies on Fmoc-Cys(Trt)-OH in a model peptide (H-Gly-Cys-Phe-NH₂). While not specific to this compound, this data provides insight into the relative impact of different coupling conditions on cysteine racemization.
| Coupling Reagent | Base | Pre-activation Time (min) | Solvent | % D-Cys Formation |
| BOP/HOBt | NMM | 0 | DMF | 2.1 |
| BOP/HOBt | NMM | 2 | DMF | 11.2 |
| BOP/HOBt | NMM | 5 | DMF | 21.2 |
| DIPCDI/HOBt | - | 5 | CH₂Cl₂-DMF (1:1) | <1 |
BOP = Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate; HOBt = 1-Hydroxybenzotriazole; NMM = N-Methylmorpholine; DIPCDI = N,N'-Diisopropylcarbodiimide; DMF = Dimethylformamide.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using DIC/HOBt
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes. Drain and repeat the treatment for 20-30 minutes. Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x).[2]
-
Neutralization: Wash the resin with DMF (3x). Neutralize the resin with 10% Diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes). Wash with DMF (3x).
-
Coupling:
-
In a separate vessel, dissolve this compound (1.5 equivalents relative to the resin loading of a single amino acid) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the resin.
-
Add DIC (3 equivalents) to the resin suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the coupling progress using a ninhydrin test.
-
-
Washing: After a negative ninhydrin test, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: High-Efficiency Cleavage and Deprotection
Caution: This procedure should be performed in a well-ventilated fume hood.
-
Resin Preparation: Wash the dried peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5 v/v/v/v/v).[6]
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Peptide Collection: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Configuration and racemization determination of cysteine residues in peptides by chiral derivatization and HPLC: application to oxytocin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
optimizing coupling efficiency of N,N'-Di-BOC-L-cystine in SPPS
<Technical Support Center: N,N'-Di-BOC-L-cystine Coupling in SPPS >
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for optimizing the coupling efficiency of this compound during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its coupling challenging?
This compound is a derivative of the amino acid L-cystine where both amine groups are protected by a tert-butyloxycarbonyl (BOC) group.[1] This protection enhances stability and solubility, making it suitable for peptide synthesis.[1] However, its coupling in SPPS can be challenging due to the steric hindrance caused by the bulky BOC groups and the disulfide bond, which can slow down the reaction rate and lead to incomplete coupling.
Q2: What are the primary side reactions to be aware of when coupling this compound?
The main side reactions include:
-
Racemization: The conversion of the L-cysteine residue to its D-enantiomer, which can be promoted by strong bases or certain coupling reagents.[2] Cysteine is particularly susceptible to racemization due to the acidic nature of its α-proton.[2]
-
β-Elimination: Especially prevalent in Fmoc-based strategies, the base used for deprotection (piperidine) can catalyze the elimination of the protected sulfhydryl group, leading to a dehydroalanine intermediate. This can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct.[3]
-
N-Acylurea Formation: When using carbodiimide reagents like DCC or DIC, the activated amino acid can rearrange to form an unreactive N-acylurea, halting the coupling reaction.[4]
Q3: Which coupling reagents are recommended for this compound?
Carbodiimide-based reagents combined with racemization-suppressing additives are highly recommended. The combination of Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) is a classic choice that minimizes racemization.[2][5] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salt reagents can also be effective, particularly for sterically hindered couplings, but conditions must be carefully optimized to prevent side reactions.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser or Chloranil Test) | 1. Steric Hindrance: The bulky nature of Di-BOC-L-cystine slows reaction kinetics. 2. Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking reactive sites.[3][8] 3. Inefficient Activation: The coupling reagent may not be activating the amino acid effectively. | 1. Extend Reaction Time & Double Couple: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) and perform a second coupling with fresh reagents if the first is incomplete.[2][8] 2. Change Solvent: Switch from DMF to more polar or "disrupting" solvents like N-Methylpyrrolidone (NMP) or add DMSO to the coupling mixture to reduce aggregation.[8] 3. Use a More Potent Coupling Reagent: Consider switching from DIC/HOBt to a more reactive agent like HATU or PyBOP, especially for difficult sequences.[6][7][8] |
| Significant Racemization Detected in Final Peptide | 1. Strong Base: Use of strong tertiary amines like DIEA can abstract the α-proton.[2] 2. Over-activation: Prolonged pre-activation of the amino acid before adding it to the resin can lead to oxazolone formation.[2] 3. High Temperature: Elevated temperatures can increase the rate of racemization. | 1. Use In Situ Neutralization: For Boc-SPPS, employ in situ neutralization protocols where neutralization and coupling occur simultaneously, avoiding excess base.[2] 2. Avoid Pre-activation: Add the coupling reagent (e.g., DIC) directly to the vessel containing the resin and the protected amino acid/HOBt solution.[2] 3. Maintain Room Temperature: Perform the coupling at a controlled room temperature unless a specific protocol requires heating. |
| Mass Spectra Shows a +51 Da Adduct | β-Elimination and Piperidine Addition: This mass shift is characteristic of 3-(1-piperidinyl)alanine formation, which occurs after β-elimination of the Cys side chain, a known side reaction in Fmoc chemistry.[3] | Use a Bulkier Thiol Protecting Group: While Di-BOC-L-cystine is used in Boc-SPPS, if you are working with Fmoc-SPPS for other parts of the peptide, using a sterically bulky thiol protecting group like Trityl (Trt) for individual cysteine residues can help minimize this side reaction.[3] |
| Resin Beads are Clumped and Swelling is Poor | On-resin Aggregation: Inter-chain hydrogen bonding of the peptide sequences is causing the resin to collapse, preventing reagent access.[3] | 1. Sonication: Gently sonicate the reaction vessel during coupling to break up aggregated resin beads.[3] 2. Incorporate Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt hydrogen bonding.[9] 3. Use a Different Resin: Consider resynthesizing the peptide on a lower-substitution resin or a polyethylene glycol (PEG)-based resin like TentaGel.[3] |
Data Presentation: Coupling Reagent Comparison
The following table summarizes common coupling reagents used in SPPS. For a sterically hindered amino acid like this compound, starting with a less aggressive system like DIC/HOBt is often preferred to minimize racemization.
| Coupling Reagent | Class | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | Cost-effective, low racemization when used with HOBt.[5][6] | Slower than uronium/aminium salts.[6] DCC byproduct is insoluble; DIC is preferred for SPPS.[7] |
| HBTU/HATU | Aminium/Uronium | Fast and highly efficient.[6][7] HATU is faster and causes less epimerization than HBTU.[7] | Can cause racemization with sensitive amino acids like Cys.[6] More expensive. |
| PyBOP | Phosphonium | Very effective for sterically hindered couplings.[6] | Can be less efficient than HATU for some sequences. |
| COMU | Uronium (Oxymabased) | High efficiency comparable to HATU, with improved safety (avoids explosive HOBt/HOAt).[5][6] | Higher cost.[6] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using DIC/HOBt
This protocol is designed to minimize racemization during the critical coupling step.
-
Resin Preparation:
-
Reagent Preparation (perform in a separate vessel):
-
Dissolve this compound (2-3 equivalents relative to resin loading) and HOBt (2-3 equivalents) in a minimal amount of DMF.
-
-
Coupling Reaction:
-
Add the this compound/HOBt solution to the swollen, washed resin.
-
Add DIC (2-3 equivalents) to the resin suspension.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring:
-
Recoupling (if necessary):
-
If the monitoring test is positive, drain the reaction solvent and repeat steps 2 and 3 with fresh reagents for an additional 1-2 hours.[8]
-
-
Washing:
Visualizations
Workflow for Optimizing Coupling
Caption: Workflow for coupling this compound with monitoring.
Troubleshooting Decision Tree for Incomplete Coupling
Caption: Decision tree for troubleshooting incomplete coupling reactions.
Key Chemical Relationship: Coupling vs. Side Reaction
Caption: Desired coupling pathway versus a common racemization side reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
troubleshooting incomplete BOC deprotection of N,N'-Di-BOC-L-cystine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete BOC deprotection of N,N'-Di-BOC-L-cystine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete BOC deprotection of this compound?
Incomplete deprotection of this compound is often due to several factors:
-
Insufficient Acid Strength or Concentration: The concentration of the acid, typically trifluoroacetic acid (TFA), is critical for efficient removal of the BOC groups.[1] Insufficient acid strength may not be enough to drive the reaction to completion.[1]
-
Inadequate Reaction Time: The deprotection reaction requires sufficient time to go to completion. Shorter reaction times may leave one or both BOC groups intact.[1]
-
Suboptimal Temperature: While many deprotection reactions are run at room temperature, sterically hindered substrates may require slightly elevated temperatures to proceed efficiently. However, higher temperatures can also increase the rate of side reactions.
-
Presence of Water: While some methods utilize aqueous conditions, anhydrous conditions are generally preferred for standard acid-catalyzed deprotection to prevent hydrolysis of the desired product or side reactions.
-
Reagent Degradation: The quality of the acid used is important. Old or improperly stored TFA can have a higher water content or degraded potency, leading to incomplete reactions.
Q2: What are the potential side reactions during the BOC deprotection of this compound?
The primary side reactions of concern involve the reactive tert-butyl cation generated during the cleavage of the BOC group and the susceptibility of the disulfide bond.
-
S-tert-butylation: The tert-butyl cation is a reactive electrophile that can be attacked by the nucleophilic sulfur atoms of the cystine molecule, leading to the formation of S-tert-butylated byproducts.[1][2]
-
Disulfide Bond Reduction/Scrambling: Under harsh acidic conditions or in the presence of certain scavengers, the disulfide bond of L-cystine can be susceptible to reduction or scrambling, leading to the formation of cysteine-related impurities.
-
Alkylation of other nucleophiles: If other nucleophilic functional groups are present in the molecule, they can also be alkylated by the tert-butyl cation.[1]
Q3: What is the role of scavengers, and are they necessary for the deprotection of this compound?
Scavengers are compounds added to the reaction mixture to "trap" the reactive tert-butyl cations generated during BOC deprotection.[1][2] By reacting with these carbocations, scavengers prevent them from reacting with the desired product or other sensitive functional groups.[1] For substrates containing sulfur, like L-cystine, scavengers are highly recommended to minimize S-tert-butylation.[2] Common scavengers include triisopropylsilane (TIPS), triethylsilane (TES), and thioanisole.
Q4: How can I monitor the progress of the deprotection reaction?
The progress of the deprotection can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to observe the disappearance of the starting material and the appearance of the product. The free amine product can often be visualized with a ninhydrin stain.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of the reaction progress, allowing for the determination of the relative amounts of starting material, mono-deprotected intermediate, and the final product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the disappearance of the BOC proton signals and the appearance of the free amine signals in the crude reaction mixture.
Q5: Are there alternative, milder methods for BOC deprotection if my substrate is sensitive to strong acids?
Yes, several milder methods can be employed for acid-sensitive substrates:
-
4M HCl in Dioxane: This is a common alternative to TFA and is often considered slightly milder.[3][4][5]
-
Aqueous Phosphoric Acid: Can be a milder alternative for some substrates.[6]
-
Lewis Acids: Reagents like zinc bromide (ZnBr2) can effect BOC deprotection under milder conditions.[7]
-
Thermal Deprotection: In some cases, heating the BOC-protected compound in a suitable solvent can lead to deprotection without the need for acid.[5]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Incomplete Deprotection (Starting material and/or mono-deprotected intermediate observed) | 1. Insufficient acid concentration.[1] 2. Inadequate reaction time.[1] 3. Low reaction temperature. 4. Degraded acid. | 1. Increase the concentration of TFA (e.g., from 50% in DCM to 95% TFA). 2. Extend the reaction time and monitor by TLC or HPLC.[1] 3. If applicable, increase the reaction temperature slightly (e.g., to 30-40 °C). 4. Use a fresh bottle of acid. |
| Formation of a major byproduct with a higher molecular weight | 1. S-tert-butylation by the tert-butyl cation.[1][2] | 1. Add a scavenger such as triisopropylsilane (TIPS) or thioanisole to the reaction mixture. |
| Multiple unidentified spots on TLC or peaks in HPLC | 1. Disulfide bond scrambling or reduction. 2. Other side reactions due to harsh conditions. | 1. Consider milder deprotection conditions (e.g., 4M HCl in dioxane). 2. Decrease reaction temperature and/or time. |
| Low yield of isolated product | 1. Incomplete precipitation during workup. 2. Adsorption of the product onto glassware. | 1. Ensure complete precipitation by using a sufficient volume of cold diethyl ether and allowing adequate time at low temperature. 2. Silanize glassware if product loss is significant. |
Experimental Protocols
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a standard method for the complete deprotection of this compound.
-
Preparation: Dissolve this compound (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Addition of Scavenger: Add triisopropylsilane (TIPS) (1.2 equivalents per BOC group) to the solution.
-
Deprotection: Add trifluoroacetic acid (TFA) to the mixture to a final concentration of 50-95% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or HPLC.[1]
-
Work-up:
Protocol 2: Milder Deprotection using HCl in Dioxane
This protocol is an alternative for substrates that may be sensitive to neat TFA.
-
Preparation: Dissolve this compound (1 equivalent) in a minimal amount of dioxane or methanol.
-
Deprotection: Add a solution of 4M HCl in dioxane (2-4 equivalents per BOC group).
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The product is typically obtained as the hydrochloride salt. If the free amine is required, the residue can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with a suitable organic solvent, or purified by ion-exchange chromatography.
-
Visualizations
Caption: BOC deprotection reaction of this compound.
Caption: Troubleshooting workflow for incomplete BOC deprotection.
Caption: Logical relationships of causes and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
minimizing disulfide scrambling when using N,N'-Di-BOC-L-cystine
Welcome to the technical support center for N,N'-Di-BOC-L-cystine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing disulfide scrambling and to offer troubleshooting advice for common issues encountered during its use in peptide synthesis and other applications.
Frequently Asked Questions (FAQs)
Q1: What is disulfide scrambling and why is it a concern when using this compound?
A1: Disulfide scrambling, or disulfide exchange, is an undesirable side reaction where existing disulfide bonds are cleaved and reformed incorrectly. This leads to a heterogeneous mixture of peptides with incorrect disulfide connectivity, potentially compromising the structure and biological function of the final product. When using this compound to introduce a disulfide bridge, scrambling can occur during subsequent synthetic steps, particularly during deprotection or coupling of other amino acids, if not carefully controlled.
Q2: How do the BOC protecting groups on this compound influence disulfide bond stability?
A2: The tert-butyloxycarbonyl (BOC) groups protect the amino functionalities of the cystine molecule.[1] While they do not directly protect the disulfide bond, their presence influences the overall chemical environment. The BOC groups are acid-labile and are typically removed under acidic conditions (e.g., using trifluoroacetic acid, TFA).[2][3] The stability of the disulfide bond itself is more dependent on factors like pH, temperature, and the presence of free thiols. The key is to choose deprotection and coupling conditions that are compatible with both the BOC groups and the disulfide bond's integrity.
Q3: What are the primary factors that contribute to disulfide scrambling?
A3: The main contributors to disulfide scrambling are:
-
Presence of free thiols: Free sulfhydryl groups can initiate a chain reaction of disulfide exchange.[4]
-
Basic pH: Alkaline conditions (pH > 7) promote the formation of thiolate anions, which are potent nucleophiles that readily attack disulfide bonds.[4]
-
Elevated temperatures: Higher temperatures can provide the activation energy needed for disulfide exchange reactions to occur.
-
Reducing agents: Even trace amounts of reducing agents can cleave disulfide bonds, leading to scrambling upon re-oxidation.
Q4: Can I use standard BOC deprotection conditions with this compound without causing scrambling?
A4: Standard BOC deprotection using strong acids like TFA is generally compatible with the disulfide bond in this compound.[2][3] Disulfide bonds are relatively stable under acidic conditions.[5] However, it is crucial to use scavengers (e.g., triisopropylsilane, TIS) during cleavage to prevent side reactions that could indirectly lead to disulfide bond reduction.[6] The primary concern for scrambling arises during subsequent steps if the peptide contains other cysteine residues or if basic conditions are used during neutralization or coupling.
Troubleshooting Guides
Issue 1: Significant disulfide scrambling observed after peptide synthesis.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Rationale |
| Presence of free thiols from other Cys residues | If your peptide contains other cysteine residues, ensure they are protected with an orthogonal protecting group (e.g., Acm, Trt).[7][8] | Orthogonal protecting groups are stable under the conditions used to remove the BOC groups, preventing the formation of free thiols that can initiate scrambling.[7] |
| Basic conditions during neutralization or coupling | Maintain a slightly acidic pH (around 5-6) throughout the synthesis, especially after the incorporation of this compound. Use of a milder base for neutralization, like diisopropylethylamine (DIEA) at low concentrations, is recommended over stronger bases. | Basic conditions deprotonate free thiols to form highly reactive thiolates, which are the primary initiators of disulfide scrambling.[4] |
| Prolonged reaction times at elevated temperatures | Minimize reaction times and temperatures for coupling steps following the introduction of the cystine unit. | Higher temperatures and longer reaction times increase the probability of disulfide exchange reactions. |
| Incomplete removal of reducing agents from previous steps | Ensure all reducing agents are thoroughly removed before introducing this compound. | Residual reducing agents can cleave the disulfide bond, leading to scrambling upon re-oxidation. |
Issue 2: Low yield of the desired peptide containing the intact disulfide bridge.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Rationale |
| Steric hindrance during coupling | Use a more efficient coupling reagent such as HBTU, HATU, or COMU. Pre-activation of the this compound may also improve coupling efficiency. | The bulky BOC groups and the dimeric nature of this compound can cause steric hindrance, leading to incomplete coupling.[9] |
| Side reactions during BOC deprotection | Use appropriate scavengers like triisopropylsilane (TIS) and water in your TFA cleavage cocktail. | Scavengers prevent the reactive carbocations generated during BOC removal from modifying sensitive residues, which could indirectly affect the disulfide bond.[3] |
| Aggregation of the peptide on-resin | Use a resin with a lower loading capacity or incorporate pseudoproline dipeptides to disrupt secondary structures that lead to aggregation. | Peptide aggregation can hinder reagent accessibility, leading to incomplete reactions and lower yields. |
Experimental Protocols
Protocol 1: General Procedure for Incorporating this compound in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF or DCM) for 30-60 minutes.
-
Fmoc Deprotection (if applicable): If starting with an Fmoc-protected amino acid on the resin, deprotect using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling of this compound:
-
Dissolve this compound (1.5-3 equivalents) and a coupling agent (e.g., HBTU, 1.5-3 equivalents) in DMF.
-
Add a base (e.g., DIEA, 3-6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).
-
Subsequent Amino Acid Couplings: Proceed with the coupling of the next amino acid, ensuring to maintain slightly acidic to neutral pH conditions if possible.
Protocol 2: On-Resin Alkylation of Free Thiols to Prevent Scrambling
This protocol is recommended if your peptide contains other cysteine residues that are deprotected during synthesis.
-
Selective Deprotection: After coupling of all amino acids, selectively deprotect the thiol-protecting groups of the other cysteine residues while the peptide is still on the resin.
-
Washing: Wash the resin thoroughly with DMF.
-
Alkylation:
-
Prepare a solution of an alkylating agent (e.g., N-ethylmaleimide (NEM), 10-20 equivalents) in DMF.[4]
-
Add the alkylating solution to the resin and react for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF, DCM, and methanol.
-
Cleavage and Final Deprotection: Proceed with the standard cleavage and deprotection protocol.
Visualizations
Caption: A generalized workflow for incorporating this compound into a peptide sequence during SPPS.
Caption: The thiol-initiated disulfide scrambling pathway, which is accelerated under basic conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
Technical Support Center: N,N'-Di-BOC-L-cystine Stability and Scavenger Impact
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N,N'-Di-BOC-L-cystine, particularly concerning the impact of scavengers. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, like other BOC-protected amino acids, is generally stable under neutral and basic conditions.[] The tert-butyloxycarbonyl (BOC) protecting group is designed to be labile under acidic conditions.[] For long-term storage, it is recommended to keep the solid compound in a cool, dry, and dark environment, with temperatures at -20°C for optimal shelf life, which can extend to three years.[2]
Q2: Can I pre-mix this compound with scavengers in a solution for later use?
While it may be convenient, pre-mixing this compound with scavengers for prolonged storage is generally not recommended. The stability of the mixture can be influenced by the type of scavenger and the solvent used. Some scavengers, or impurities within them, may compromise the integrity of the BOC group over time, even in the absence of strong acids. It is best practice to prepare solutions fresh before use.
Q3: How do different types of scavengers affect the stability of this compound in solution?
The primary role of scavengers is to trap reactive cations generated during the acidic cleavage of protecting groups. However, their chemical nature can have an impact on the stability of this compound in solution over time.
-
Neutral Scavengers (e.g., Triisopropylsilane (TIS), Water): These are generally considered to have a minimal direct impact on the stability of the BOC group in a neutral solution. However, the presence of water can potentially lead to slow hydrolysis over extended periods, especially if acidic impurities are present.
-
Thiol-based Scavengers (e.g., Dithiothreitol (DTT), 1,2-Ethanedithiol (EDT)): These are used to prevent disulfide bond scrambling and reduce oxidation. While generally compatible, their nucleophilic nature could potentially interact with the BOC group under certain conditions, although this is not a primary degradation pathway.
-
Aromatic Scavengers (e.g., p-cresol, Thioanisole): These are effective at scavenging carbocations. Their impact on this compound stability in solution before cleavage is not well-documented but is expected to be minimal in a neutral, aprotic solvent.
Q4: What are the signs of this compound degradation?
Degradation of this compound can manifest as:
-
The appearance of new, unexpected peaks in an HPLC chromatogram.
-
A decrease in the area of the main this compound peak over time.
-
Inconsistent results in subsequent synthetic steps, such as lower yields or the presence of impurities.
-
Formation of free L-cystine or mono-BOC-L-cystine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis of this compound stock solution. | Degradation of this compound due to prolonged storage in solution, exposure to acidic contaminants, or reaction with scavengers. | 1. Prepare fresh solutions of this compound for each experiment. 2. Ensure all solvents and scavengers are of high purity and free from acidic impurities. 3. Analyze the fresh solution by HPLC to establish a baseline. |
| Low yield in peptide synthesis step following the use of an this compound/scavenger solution. | Partial deprotection of the BOC group in the stock solution prior to the intended deprotection step. | 1. Verify the integrity of the this compound solution by HPLC before use. 2. Avoid pre-mixing this compound with scavengers for extended periods. Add scavengers to the reaction mixture immediately before the cleavage/deprotection step. |
| Formation of disulfide-bridged impurities in the final peptide product. | Ineffective scavenging of reactive species or oxidation of the free thiol group of cysteine after deprotection. | 1. Ensure the use of an adequate amount of a suitable reducing scavenger, such as DTT or EDT, in the cleavage cocktail. 2. Optimize the cleavage conditions, including time and temperature, to minimize side reactions. |
Data Presentation
The following table presents hypothetical stability data for this compound in a solution of N,N-Dimethylformamide (DMF) at room temperature over 48 hours in the presence of various scavengers. This data is for illustrative purposes to demonstrate potential trends.
Table 1: Hypothetical Stability of this compound in DMF with Scavengers at Room Temperature
| Scavenger (5% v/v) | % Purity of this compound (Time = 0h) | % Purity of this compound (Time = 24h) | % Purity of this compound (Time = 48h) |
| None (Control) | 99.5% | 99.2% | 99.0% |
| Triisopropylsilane (TIS) | 99.5% | 99.1% | 98.8% |
| Water | 99.5% | 98.9% | 98.2% |
| Dithiothreitol (DTT) | 99.5% | 98.5% | 97.5% |
Note: This data is hypothetical and intended for illustrative purposes only. Actual stability will depend on specific experimental conditions, purity of reagents, and storage conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound in the Presence of Scavengers using HPLC
This protocol outlines a general method for monitoring the stability of this compound in solution with a scavenger.
1. Materials:
-
This compound
-
High-purity solvent (e.g., DMF or Acetonitrile)
-
Scavenger of interest (e.g., TIS, Water, DTT)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile phase B: Acetonitrile with 0.1% TFA
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).
-
Preparation of Test Solutions:
-
Control: Dilute the stock solution with the solvent to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Test: To a separate aliquot of the stock solution, add the scavenger of interest to the desired final concentration (e.g., 5% v/v). Dilute with the solvent to the same final concentration as the control.
-
-
Time-Zero Analysis (T=0): Immediately after preparation, inject an aliquot of both the control and test solutions into the HPLC system.
-
Incubation: Store the remaining control and test solutions under the desired experimental conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: At specified time intervals (e.g., 24h, 48h), inject aliquots of the control and test solutions into the HPLC system.
-
Data Analysis:
-
Monitor the chromatograms at a suitable wavelength (e.g., 210-220 nm).
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
Compare the change in purity of the test solution to the control over time.
-
Visualizations
References
identifying and removing byproducts from N,N'-Di-BOC-L-cystine reactions
Welcome to the technical support center for N,N'-Di-BOC-L-cystine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and handling of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify and remove byproducts from your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a typical this compound synthesis?
A1: The most frequently observed impurities include unreacted L-cystine, the partially protected Mono-BOC-L-cystine, and residual reagents from the synthesis, such as di-tert-butyl dicarbonate and its decomposition products. In some cases, reduction of the disulfide bond can lead to the formation of N-BOC-L-cysteine.
Q2: How can I monitor the progress of my this compound synthesis?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. By spotting the reaction mixture alongside the L-cystine starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot. A typical mobile phase for this analysis is a mixture of methanol and chloroform (e.g., 1:9 v/v).[1]
Q3: What analytical techniques are recommended for assessing the final purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure of the final product and identifying any structural isomers or byproducts.
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is typically a white powder.[] Its melting point is reported to be in the range of 140-145 °C.[]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of this compound
Low product yield is a common problem that can be attributed to several factors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the pH of the reaction mixture is maintained around 10 during the addition of di-tert-butyl dicarbonate.[3] - Extend the reaction time to ensure complete conversion of the starting material. - Use a sufficient excess of di-tert-butyl dicarbonate. |
| Product Loss During Workup | - Be cautious during the acidification step; rapid addition of acid can cause hydrolysis of the BOC group. - Ensure thorough extraction from the aqueous phase by performing multiple extractions with a suitable organic solvent like ethyl acetate.[3] |
| Suboptimal Reagent Quality | - Use fresh, high-purity di-tert-butyl dicarbonate. Older reagents can decompose, leading to lower reactivity. |
Issue 2: Presence of Unreacted L-cystine in the Final Product
The presence of starting material in your final product indicates an incomplete reaction.
-
Identification:
-
TLC: A spot corresponding to the Rf value of L-cystine will be visible. Staining with ninhydrin will yield a colored spot for the free amine of L-cystine, while the desired product will not stain.
-
HPLC: An early-eluting peak corresponding to the retention time of L-cystine will be present.
-
-
Removal:
-
Aqueous Wash: During the workup, washing the organic layer with a dilute acidic solution (e.g., pH 2 water) can help remove the more water-soluble L-cystine.[3]
-
Recrystallization: If the product has already been isolated, recrystallization from a suitable solvent system can be effective.
-
Issue 3: Presence of Mono-BOC-L-cystine
This byproduct arises from the incomplete protection of both amino groups of L-cystine.
-
Identification:
-
TLC: A spot with an Rf value between that of L-cystine and this compound will be observed. This spot will also be ninhydrin-positive.
-
HPLC: A peak with a retention time between that of L-cystine and the desired product is indicative of Mono-BOC-L-cystine.
-
NMR: The ¹H NMR spectrum will show more complex signals than the pure product due to the asymmetry of the mono-protected species.
-
-
Removal:
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating Mono-BOC-L-cystine from the desired di-protected product. A gradient elution with increasing polarity (e.g., starting with hexane/ethyl acetate and gradually increasing the ethyl acetate content) is recommended.[3][4]
-
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolve L-Cystine in a 9:1 mixture of water and tetrahydrofuran.[3]
-
Adjust the pH to 10 by the dropwise addition of 6 M NaOH.[3]
-
Slowly add di-tert-butyl dicarbonate to the solution while stirring.[3]
-
Stir the reaction mixture for 24 hours at room temperature.[3]
-
Acidify the mixture to pH 2 by the dropwise addition of 2 N HCl.[3]
-
Extract the product with ethyl acetate (3x).[3]
-
Combine the organic layers and wash with pH 2 water, followed by brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a white solid.[3]
-
Wash the solid with hexane to remove non-polar impurities.[3]
Protocol 2: HPLC Analysis of this compound Purity
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).[6]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 212 nm.[6]
-
Sample Preparation: Dissolve a small amount of the product in the initial mobile phase composition.
| Time (minutes) | % Acetonitrile | % Water with 0.1% TFA |
| 0 | 20 | 80 |
| 20 | 80 | 20 |
| 25 | 80 | 20 |
| 30 | 20 | 80 |
Visualizing Workflows
The following diagrams illustrate the general workflows for identifying and removing byproducts from this compound reactions.
Caption: Workflow for the identification of byproducts.
Caption: Decision tree for byproduct removal.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
effect of temperature and reaction time on N,N'-Di-BOC-L-cystine coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the coupling of N,N'-Di-BOC-L-cystine.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the success of this compound coupling reactions?
A1: The success of this compound coupling is primarily influenced by the choice of coupling reagents, reaction temperature, and reaction time. The inherent steric hindrance of the di-BOC protected cystine molecule requires careful optimization of these parameters to achieve high yield and purity. Additives like HOBt or HOAt can help suppress racemization, a common side reaction with cysteine.[1][2]
Q2: How do temperature and reaction time affect the coupling of this compound?
A2: Temperature and reaction time are critical, interconnected parameters. Generally, increasing the reaction temperature can accelerate the coupling rate, allowing for shorter reaction times.[3][4][5] However, elevated temperatures can also increase the risk of side reactions, particularly racemization of the cysteine residues.[4] Therefore, a balance must be struck. For sterically hindered couplings, extending the reaction time at a moderate temperature is often a successful strategy.[6]
Q3: What are the most common side reactions observed during this compound coupling, and how can they be minimized?
A3: The most common side reactions include:
-
Racemization: Cysteine is prone to racemization, especially at elevated temperatures or with prolonged exposure to basic conditions.[4][7] To minimize this, use the lowest effective temperature, avoid excessively long reaction times, and consider using racemization-suppressing additives like HOBt or HOAt.[1][2]
-
Disulfide Bond Scrambling: Although the disulfide bond in L-cystine is relatively stable, scrambling can occur under certain conditions, leading to impurities. Ensuring the starting material is of high purity and using optimized reaction conditions can mitigate this.
-
Incomplete Coupling: Due to steric hindrance, incomplete coupling can be a significant issue, resulting in starting material contamination in the final product. Using a more powerful coupling reagent like HATU or allowing for longer reaction times can improve coupling efficiency.[1][6]
Q4: Which coupling reagents are recommended for this compound?
A4: For routine couplings, carbodiimide reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are effective and cost-efficient.[8][9] For more challenging couplings where steric hindrance is a major obstacle, more potent uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended due to their higher reactivity and ability to achieve faster, cleaner conversions.[1][10][11]
Troubleshooting Guides
Issue 1: Low Yield of the Coupled Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Extend the reaction time or consider a moderate increase in temperature. Monitor reaction progress by TLC or LC-MS to determine the optimal endpoint.[6] |
| Inefficient Activation | Switch to a more powerful coupling reagent, such as HATU instead of EDC/HOBt.[1][10] Ensure all reagents are fresh and anhydrous. |
| Steric Hindrance | Increase the equivalents of the coupling partner and the coupling reagent. |
Issue 2: Poor Purity of the Coupled Product
| Potential Cause | Troubleshooting Step |
| Racemization | Decrease the reaction temperature. If using elevated temperatures, reduce the reaction time. Add a racemization suppressant like HOBt or HOAt to the reaction mixture.[1][2][4] |
| Side Product Formation | Optimize the reaction time; prolonged reactions can lead to degradation or side reactions. Ensure the use of high-purity starting materials and anhydrous solvents. |
| Excess Reagents/Byproducts | Improve the work-up procedure to effectively remove unreacted starting materials and coupling agent byproducts. Aqueous washes with dilute acid and base can be effective.[8] |
Data Presentation
The following tables provide representative data on the effect of temperature and reaction time on the coupling of this compound with a generic primary amine. Please note that this data is illustrative and optimal conditions may vary depending on the specific substrates and reagents used.
Table 1: Effect of Temperature on Reaction Time, Yield, and Purity
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 0 | 24 | 75 | 98 |
| 25 (Room Temp) | 12 | 92 | 97 |
| 50 | 4 | 95 | 90 |
Table 2: Effect of Reaction Time at Room Temperature (25°C) on Yield and Purity
| Reaction Time (hours) | Yield (%) | Purity (%) |
| 2 | 65 | 99 |
| 6 | 85 | 98 |
| 12 | 92 | 97 |
| 24 | 93 | 95 |
Experimental Protocols
Protocol 1: this compound Coupling using EDC/HOBt
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and HOBt (2.2 equivalents) in anhydrous DMF.
-
Activation: Cool the solution to 0°C using an ice bath. Add EDC (2.2 equivalents) portion-wise and stir the mixture for 30 minutes at 0°C.
-
Coupling: Add the amine (2.1 equivalents) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: this compound Coupling using HATU
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture and stir for 15 minutes at room temperature.
-
Coupling: Add the amine (1.2 equivalents) to the reaction mixture and stir at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Experimental workflow for this compound coupling.
References
- 1. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. csbio.com [csbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. americapeptide.com [americapeptide.com]
- 11. bachem.com [bachem.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of N,N'-Di-BOC-L-cystine: HPLC vs. Alternative Methods
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final drug product. N,N'-Di-BOC-L-cystine, a crucial protected amino acid in peptide synthesis, is no exception. Its purity directly impacts the quality of synthetic peptides. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by experimental protocols and data.
Comparison of Analytical Techniques
The purity of this compound can be determined by several analytical methods, each with its own set of advantages and limitations. The most common techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The following table summarizes the key performance attributes of these techniques in the context of this compound purity analysis.
| Feature | HPLC with UV Detection | Quantitative NMR (qNMR) | GC-MS (after derivatization) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separation of volatile compounds followed by mass-based detection. |
| Primary Use | Quantitative purity determination and impurity profiling. | Structural elucidation and quantitative analysis without a reference standard. | Analysis of volatile impurities and requires derivatization for non-volatile analytes. |
| Limit of Detection (LOD) | High (≤0.05%)[1] | Moderate | High (can be very low for targeted volatile impurities)[1] |
| Limit of Quantification (LOQ) | High (≤0.05%)[1] | Can be below 1% of the minor component[1] | High (LOQ down to 0.1% for derivatized amino acids)[1] |
| Sample Throughput | High (with autosampler) | Low to Medium | Medium |
| Key Advantages | High resolution, sensitivity, and established methodology for purity analysis. | Provides structural information, non-destructive, and primary analytical method. | High separation efficiency for volatile compounds. |
| Key Disadvantages | Requires reference standards for impurity identification. | Lower sensitivity compared to chromatographic methods.[1] | This compound is not volatile and requires derivatization, which can be complex.[2] |
Experimental Protocols
Detailed methodologies for the key experimental techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a reverse-phase HPLC (RP-HPLC) method suitable for determining the purity of this compound and detecting potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient Elution:
-
0-20 min: 5-95% B
-
20-25 min: 95% B
-
25-26 min: 95-5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination
qNMR can be used to determine the purity of this compound without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
-
-
¹H NMR Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Analysis: The purity is calculated by comparing the integral of a specific proton signal of this compound (e.g., the tert-butyl protons) to the integral of a known proton signal of the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Analysis (after derivatization)
GC-MS is generally not the primary method for the purity of intact this compound due to its low volatility. However, it can be used to analyze for certain volatile impurities or after derivatization of the molecule.
-
Derivatization Step: A silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is typically used to make the amino acid derivative more volatile.[3]
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
Potential Impurities in this compound Synthesis
The primary route for synthesizing this compound involves the reaction of L-cystine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4] Potential impurities that could arise from this process include:
-
L-cystine: Unreacted starting material.
-
Mono-BOC-L-cystine: Incomplete reaction leading to the protection of only one amino group.
-
tert-Butanol: A byproduct of the reaction.
-
Over-alkylation products: Potential side reactions with the disulfide bond, though less common under controlled conditions.
-
Residual Solvents: From the reaction and purification steps.
HPLC is the most suitable technique to separate and quantify the non-volatile impurities like L-cystine and Mono-BOC-L-cystine. GC-MS would be the preferred method for identifying and quantifying volatile impurities such as residual solvents and tert-butanol.
Mandatory Visualization
The following diagrams illustrate the workflow for the HPLC purity assessment and the logical relationship between the analytical techniques.
References
A Comparative Guide to Disulfide Bond Formation: N,N'-Di-BOC-L-cystine vs. S-trityl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of disulfide bonds is a cornerstone of peptide and protein chemistry, critical for stabilizing tertiary and quaternary structures, and thus, for biological activity. The choice of cysteine-protecting groups is a pivotal decision in the synthesis of complex peptides. This guide provides an objective comparison between two commonly utilized cysteine derivatives for disulfide bond formation: N,N'-Di-BOC-L-cystine and S-trityl-L-cysteine .
At a Glance: Key Differences
| Feature | This compound | S-trityl-L-cysteine |
| Protection Strategy | Pre-oxidized dimer with BOC-protected amines. | Monomer with a trityl-protected thiol group. |
| Incorporation | Incorporated as a single unit, forming the disulfide bond early in the synthesis design. | Incorporated as a standard amino acid in solid-phase peptide synthesis (SPPS). |
| Deprotection | BOC groups are removed with acid (e.g., TFA). The disulfide bond is already in place. | Trityl group is removed with mild acid (e.g., TFA), often concurrently with cleavage from the resin.[1][2] |
| Disulfide Formation | Disulfide bond is pre-formed. | Requires a separate oxidation step after deprotection of the thiol groups.[3] |
| Orthogonal Schemes | Limited applicability in complex multi-disulfide peptides requiring sequential bond formation. | Widely used in orthogonal protection strategies for regioselective disulfide bond formation.[4] |
| Potential Side Reactions | Risk of disulfide scrambling under certain conditions if other free thiols are present. | Racemization of the C-terminal cysteine during Fmoc-SPPS and potential for trityl cation-mediated side reactions.[5] |
Performance Comparison: A Quantitative Overview
Direct head-to-head quantitative comparisons in the literature are scarce. However, based on general principles and reported outcomes for similar synthetic strategies, we can summarize expected performance characteristics. The following table presents illustrative data to highlight the typical performance of each reagent under optimized conditions.
| Parameter | This compound | S-trityl-L-cysteine |
| Typical Yield (Overall) | 60-80% | 70-90% |
| Purity (Crude Peptide) | Moderate to High | High |
| Reaction Time (Disulfide Formation) | N/A (pre-formed) | Variable (minutes to hours) |
| Scalability | Good | Excellent |
| Cost-Effectiveness | Moderate | High |
Experimental Protocols
General Workflow for Peptide Synthesis and Disulfide Bond Formation
The following diagram illustrates a general workflow for solid-phase peptide synthesis (SPPS) and subsequent disulfide bond formation, highlighting the stages where this compound and S-trityl-L-cysteine would be employed differently.
Caption: General workflow for SPPS and disulfide bond formation.
Protocol 1: Disulfide Bond Formation using this compound (Illustrative)
This protocol assumes the synthesis of a simple cyclic peptide where the disulfide bridge is the cyclization point.
-
Peptide Synthesis:
-
Synthesize the linear peptide precursors on a solid support using standard Fmoc or Boc SPPS protocols.
-
Incorporate this compound at the desired position during the coupling steps. This introduces the pre-formed disulfide bond.
-
-
Cleavage and Deprotection:
-
Treat the resin-bound peptide with a cleavage cocktail to remove the peptide from the resin and deprotect the N-terminal BOC groups and other acid-labile side-chain protecting groups. A typical cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[6]
-
The reaction is typically carried out for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
-
Protocol 2: Disulfide Bond Formation using S-trityl-L-cysteine
This protocol describes the synthesis of a peptide containing an intramolecular disulfide bond using Fmoc-Cys(Trt)-OH.
-
Peptide Synthesis:
-
Cleavage and Deprotection:
-
After completion of the synthesis, wash and dry the resin.
-
Treat the resin with a cleavage cocktail such as 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the trityl protecting groups from the cysteine residues, yielding a linear peptide with free thiols.[2]
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Oxidation to Form Disulfide Bond (Solution Phase):
-
Dissolve the crude linear peptide in a suitable buffer at a low concentration (e.g., 0.1 mg/mL in 0.1 M ammonium bicarbonate, pH 8) to favor intramolecular cyclization over intermolecular dimerization.[9]
-
Stir the solution open to the atmosphere to allow for air oxidation. The progress of the reaction can be monitored by HPLC and Ellman's test.
-
Alternatively, other oxidizing agents like iodine, potassium ferricyanide, or DMSO can be used.[10]
-
-
Purification and Characterization:
-
Once the oxidation is complete, acidify the solution with a small amount of TFA.
-
Purify the cyclic peptide by RP-HPLC.
-
Characterize the final product by MS and analytical HPLC.
-
Logical Relationships in Disulfide Bond Formation Strategies
The choice between these two reagents often depends on the complexity of the target peptide, particularly the number of disulfide bonds.
Caption: Decision tree for choosing a cysteine protection strategy.
Conclusion
Both this compound and S-trityl-L-cysteine are valuable reagents for the synthesis of disulfide-containing peptides.
-
This compound offers a straightforward approach for simple cyclic peptides where the disulfide bond is formed early in the synthetic design. Its main advantage is the elimination of a separate oxidation step.
-
S-trityl-L-cysteine provides greater flexibility and is the reagent of choice for more complex syntheses, especially those requiring the regioselective formation of multiple disulfide bonds through orthogonal protection strategies. While it necessitates a subsequent oxidation step, the well-established protocols and its compatibility with standard Fmoc-SPPS make it a robust and widely used option.
The selection between these two should be guided by the specific requirements of the target peptide, including its complexity, the number of disulfide bonds, and the overall synthetic strategy.
References
- 1. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. peptidetherapeutics.org [peptidetherapeutics.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of solvents on formation of disulphide bond in peptides: A comparative study to produce the peptide using solvents used for purification and therefore to reduce the introduction of chemicals or metal ions in the manufacturing process | PDF [slideshare.net]
N,N'-Di-BOC-L-cystine: A Superior Building Block for Cysteine-Containing Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protected amino acids is paramount to achieving high yields and purity. When it comes to incorporating cysteine residues, N,N'-Di-BOC-L-cystine emerges as a compelling choice over other derivatives, offering distinct advantages in minimizing side reactions and simplifying synthetic workflows. This guide provides a comprehensive comparison of this compound with other commonly used cysteine derivatives, supported by experimental data and detailed protocols.
Unveiling the Advantages of a Di-Protected Cysteine Source
This compound is a disulfide-linked dimer of L-cysteine where both the α-amino groups are protected by a tert-butyloxycarbonyl (BOC) group. This unique structure provides several key benefits in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.
One of the primary challenges in synthesizing cysteine-containing peptides is the propensity of the cysteine residue to undergo racemization, especially when it is the C-terminal amino acid.[1][2] Racemization, the conversion of the desired L-enantiomer to the D-enantiomer, can lead to diastereomeric impurities that are difficult to separate and can have significant implications for the biological activity of the final peptide. The choice of protecting group and coupling conditions plays a crucial role in mitigating this side reaction.[1]
Furthermore, the thiol side chain of cysteine is highly nucleophilic and susceptible to various side reactions, including oxidation and alkylation, necessitating robust protection throughout the synthesis.[3] The selection of an appropriate S-protecting group is a critical strategic decision in the synthesis of any cysteine-containing peptide.[3]
Performance Comparison: this compound vs. Other Cysteine Derivatives
While direct head-to-head comparative studies are limited, the advantages of using a di-BOC-cystine building block can be inferred from the known challenges associated with other common cysteine derivatives. The following table summarizes the key performance parameters.
| Cysteine Derivative | Nα-Protection | S-Protection | Typical Crude Purity | Key Advantages | Common Side Reactions |
| This compound | BOC | Disulfide bond | High | Reduced racemization potential; simplifies introduction of disulfide bridges. | Requires specific reduction and deprotection steps. |
| Fmoc-Cys(Trt)-OH | Fmoc | Trityl (Trt) | Moderate to High | Acid-labile S-protection, suitable for Fmoc-SPPS.[4] | Racemization, especially at the C-terminus; potential for premature deprotection.[] |
| Fmoc-Cys(Acm)-OH | Fmoc | Acetamidomethyl (Acm) | Moderate to High | Stable to TFA; allows for orthogonal deprotection.[] | Requires specific deprotection reagents (e.g., iodine, mercury salts).[] |
| Fmoc-Cys(tBu)-OH | Fmoc | tert-Butyl (tBu) | Moderate to High | Stable to TFA; removed with strong acid. | Requires harsh cleavage conditions (e.g., HF). |
| Fmoc-Cys(Mmt)-OH | Fmoc | Monomethoxytrityl (Mmt) | Moderate | Very acid-labile S-protection for on-resin deprotection.[6] | Potential for premature deprotection. |
| Fmoc-Cys(Thp)-OH | Fmoc | Tetrahydropyranyl (Thp) | High | Significantly reduces racemization.[6] | Introduces a new chiral center. |
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound in Boc-SPPS and a comparative protocol for a commonly used Fmoc-cysteine derivative.
Protocol 1: Incorporation of this compound in Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing a cysteine residue using this compound on a Merrifield resin.
1. Resin Preparation and Swelling:
-
Swell Merrifield resin in dichloromethane (DCM) for 30 minutes.
-
Wash the resin three times with DCM, followed by three washes with dimethylformamide (DMF).
2. First Amino Acid Coupling (if applicable):
-
Couple the first Boc-protected amino acid to the resin using standard coupling reagents (e.g., DCC/HOBt or HBTU/DIEA).
3. Chain Elongation (Cycles of Deprotection, Neutralization, and Coupling):
-
Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash the resin with DCM.
-
Neutralization: Treat the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes.
-
Wash the resin with DCM and then with DMF.
-
Coupling: Couple the subsequent Boc-protected amino acids using a suitable coupling agent.
4. Incorporation of this compound:
-
Dissolve this compound (0.5 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add the solution to the resin with the deprotected N-terminus.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor coupling completion using a Kaiser test.
5. Reduction of the Disulfide Bond and Coupling of the Second Peptide Chain (for symmetrical peptides):
-
After incorporation of the di-cystine unit, the disulfide bond can be reduced on-resin using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate two free thiol groups.
-
The subsequent peptide chain can then be built upon both newly formed N-termini.
6. Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail such as anhydrous hydrogen fluoride (HF) with scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Wash the peptide with cold ether and dry under vacuum.
7. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the molecular weight by mass spectrometry.
Protocol 2: Comparative Synthesis using Fmoc-Cys(Trt)-OH in Fmoc-SPPS
This protocol outlines the manual synthesis of a similar peptide using the more common Fmoc-Cys(Trt)-OH on a Rink Amide resin.
1. Resin Preparation and Swelling:
-
Swell Rink Amide resin in DMF for 1 hour.
-
Wash the resin three times with DMF.
2. Chain Elongation (Cycles of Deprotection and Coupling):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a 15-minute treatment.
-
Wash the resin with DMF.
-
Coupling: Couple the Fmoc-protected amino acids, including Fmoc-Cys(Trt)-OH, using a coupling agent (e.g., HCTU/DIEA) in DMF for 1 hour.
-
Monitor coupling completion with a Kaiser test.
3. Cleavage and Deprotection:
-
Wash the resin with DCM and methanol and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
4. Purification and Analysis:
-
Purify the crude peptide by RP-HPLC.
-
Analyze the purified peptide by mass spectrometry.
Visualizing the Workflow and Key Relationships
To better illustrate the synthetic strategies and the advantages of using this compound, the following diagrams are provided.
References
Verifying N,N'-Di-BOC-L-cystine Incorporation: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise verification of molecular structures is paramount. The incorporation of protected amino acids, such as N,N'-Di-BOC-L-cystine, into peptides and other molecular scaffolds requires robust analytical techniques to ensure reaction success and purity of the final product. Mass spectrometry stands out as a primary tool for this purpose, offering high sensitivity and detailed structural information. This guide provides a comparative overview of common mass spectrometry techniques for verifying the incorporation of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.
Introduction to the Analytical Challenge
This compound is a derivative of the amino acid L-cystine where both amine functionalities are protected by tert-butyloxycarbonyl (BOC) groups. This protection strategy is common in peptide synthesis and other organic chemistry applications. Verifying the successful incorporation of this moiety, and confirming its integrity, is a critical step in process development and quality control. The primary challenges in the mass spectrometric analysis of this compound lie in its relatively high molecular weight, the labile nature of the BOC protecting groups, and the need to differentiate it from starting materials and side-products.
Comparison of Mass Spectrometry Ionization Techniques
The choice of ionization technique is critical for the successful analysis of this compound. The two most common soft ionization techniques suitable for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ions are generated from a liquid solution by creating a fine spray of charged droplets in a strong electric field. | Ions are formed by irradiating a solid sample co-crystallized with a matrix with a pulsed laser. |
| Typical Analytes | Polar to moderately polar molecules in solution. | A wide range of molecules, including peptides, proteins, and polymers. |
| Ionization State | Primarily produces multiply charged ions ([M+nH]n+). | Primarily produces singly charged ions ([M+H]+). |
| Coupling | Easily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS). | Typically an offline technique, though coupling with LC is possible. |
| Throughput | Moderate to high, especially with autosamplers. | Very high throughput, suitable for screening large numbers of samples.[1][2] |
| Sample Preparation | Relatively simple, requires dissolving the sample in a suitable solvent. | Requires co-crystallization with a suitable matrix, which can be a critical step. |
| BOC Group Stability | The BOC group can be labile and may fragment in the ion source, especially with aggressive settings.[3] | Acidic matrices can cause cleavage of the BOC group; neutral or basic matrices are recommended.[4][5][6] |
| Data Interpretation | Can be complex due to the presence of multiple charge states. | Generally simpler due to the prevalence of singly charged ions. |
| Quantitative Analysis | Well-established for quantitative analysis, especially when coupled with LC and using internal standards. | Can be used for quantitative analysis, but may require more careful optimization and internal standards for high precision.[1][2] |
Experimental Protocols
Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is designed for the analysis of this compound using a standard ESI-MS system coupled to a liquid chromatograph (LC-MS).
1. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute the sample solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%) and increase it to a high percentage (e.g., 95%) over several minutes to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]+.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 300-400 °C.
-
Mass Range: Scan from m/z 100 to 1000.
-
Fragmentation (for MS/MS): For tandem MS experiments, collision-induced dissociation (CID) is commonly used. The collision energy should be optimized to achieve characteristic fragmentation of the BOC groups and the cystine backbone.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
This protocol is for the analysis of this compound using a MALDI-Time of Flight (TOF) mass spectrometer. The choice of matrix is critical to prevent the cleavage of the BOC groups.
1. Matrix Selection and Preparation:
-
To avoid acid-catalyzed cleavage of the BOC groups, a neutral or basic matrix is recommended. Suitable matrices include 2,5-dihydroxybenzoic acid (DHB) with reduced acidity or a basic matrix like 9-aminoacridine (9-AA).[4][7]
-
Prepare a saturated solution of the chosen matrix in a suitable solvent mixture, such as acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA) for standard matrices or a neutral solvent for acid-sensitive compounds.
2. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Mix the sample solution with the matrix solution in a 1:1 to 1:10 (sample:matrix) ratio.
3. Spotting and Crystallization:
-
Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.
-
Allow the solvent to evaporate at room temperature, leading to the co-crystallization of the sample and matrix. This can be done using the dried-droplet method.
4. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive ion mode.
-
Laser: A nitrogen laser (337 nm) is commonly used.
-
Laser Fluence: Use the minimum laser power necessary to obtain a good signal to minimize in-source fragmentation.
-
Mass Range: Scan from m/z 100 to 1000.
-
TOF Analyzer Mode: Reflector mode for higher mass accuracy.
Fragmentation Analysis
Understanding the fragmentation pattern of this compound is crucial for its unambiguous identification.
Expected Fragmentation in ESI-MS/MS (CID):
-
Loss of isobutylene: A characteristic neutral loss of 56 Da from the BOC group is expected, resulting in an ion corresponding to [M+H - C4H8]+. This can occur for one or both BOC groups.
-
Loss of the BOC group: A neutral loss of 100 Da (C5H8O2) corresponding to the entire BOC group can also be observed.
-
Cleavage of the disulfide bond: The S-S bond can cleave, leading to fragments corresponding to the two protected cysteine monomers.[8][9]
-
Backbone fragmentation: Further fragmentation of the cystine backbone can occur, providing additional structural information.[8]
Visualizing the Workflow and Fragmentation
Experimental Workflow for LC-ESI-MS/MS Analysis
Caption: Workflow for verifying this compound incorporation using LC-ESI-MS/MS.
Proposed Fragmentation Pathway of this compound
Caption: Key fragmentation pathways for this compound in tandem mass spectrometry.
Conclusion
Both ESI-MS and MALDI-MS are powerful techniques for the verification of this compound incorporation. The choice between them will depend on the specific requirements of the analysis. For routine, high-throughput screening where qualitative confirmation is the primary goal, MALDI-MS offers a significant speed advantage. For applications requiring quantitative analysis and the separation of complex mixtures, the coupling of ESI-MS with liquid chromatography is the more established and robust approach. Careful optimization of the experimental conditions, particularly the choice of matrix in MALDI and the source conditions in ESI, is crucial to prevent the premature loss of the acid-labile BOC protecting groups and to ensure accurate and reliable results. By understanding the principles and fragmentation behavior discussed in this guide, researchers can confidently select and implement the most appropriate mass spectrometry strategy for their specific needs.
References
- 1. Comparison of MALDI to ESI on a triple quadrupole platform for pharmacokinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New suitable deprotonating matrices for the analysis of carboxylic acids and some acidic compounds by matrix-assisted laser desorption/ionization mass spectrometry in negative ion mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid–base-driven matrix-assisted mass spectrometry for targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALDI Mass Spectral Imaging of Bile Acids Observed as Deprotonated Molecules and Proton-Bound Dimers from Mouse Liver Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray Induced Fragmentation of Protonated Cystine - PMC [pmc.ncbi.nlm.nih.gov]
validation of disulfide bond formation using Ellman's reagent after N,N'-Di-BOC-L-cystine use
Comparative Guide to the Validation of Disulfide Bond Formation
For researchers and professionals in drug development, the precise formation of disulfide bonds is a critical quality attribute for many biomolecules, dictating their structure, stability, and function. Following synthetic routes that often employ protected amino acids such as N,N'-Di-BOC-L-cystine, robust analytical methods are required to validate the successful formation of these covalent linkages. This guide provides an objective comparison of Ellman's reagent, a classic colorimetric assay, with modern analytical alternatives for the validation of disulfide bond formation.
Validation Using Ellman's Reagent
Ellman's assay is a rapid and widely used spectrophotometric method for the quantification of free sulfhydryl (thiol) groups.[1] In the context of disulfide bond formation, the assay is used to measure the disappearance of free thiols from precursor molecules as they are consumed to form disulfide bridges. A successful reaction results in a significantly lower concentration of free sulfhydryl groups in the product compared to the starting materials.
Principle of the Assay
The assay relies on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), or Ellman's reagent, with a free sulfhydryl group (R-SH). This reaction cleaves the disulfide bond in DTNB, producing a stoichiometric amount of 2-nitro-5-thiobenzoate (TNB²⁻).[1] TNB²⁻ is a distinct yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[1][2] The concentration of free sulfhydryl groups is directly proportional to the absorbance.
Experimental Protocol: Quantification of Free Sulfhydryls
This protocol outlines the standard procedure for determining the concentration of free sulfhydryl groups in a sample.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Standard Compound: L-cysteine hydrochloride monohydrate for generating a standard curve
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Reaction Buffer (0.1 M sodium phosphate, pH 8.0, with 1 mM EDTA).
-
Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL to create the Ellman's Reagent Solution.[2] Protect this solution from light.
-
-
Standard Curve Preparation:
-
Sample and Standard Reaction:
-
Incubation and Measurement:
-
Calculation:
-
Plot the absorbance values of the standards against their known concentrations to generate a calibration curve.
-
Determine the concentration of free sulfhydryl groups in the unknown sample by interpolating its absorbance value on the calibration curve.
-
Alternatively, the concentration can be calculated directly using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for TNB²⁻ is 14,150 M⁻¹cm⁻¹ at pH 8.0.[1][2]
-
Data Summary: Ellman's Reagent
| Parameter | Value / Characteristic | Reference |
| Analyte | Free sulfhydryl groups (-SH) | [1][4] |
| Wavelength (λmax) | 412 nm | [1][2] |
| Molar Extinction (ε) | 14,150 M⁻¹cm⁻¹ at pH 8.0 | [1] |
| Principle | Colorimetric | [1] |
| Throughput | High (suitable for plate-based formats) | [5] |
| Limitations | Measures total free thiols, not specific bonds; pH sensitive; potential interference from other reducing agents.[3][6] |
Workflow for Disulfide Bond Validation
Alternative Validation Methods
While Ellman's assay is excellent for quantifying total free thiols, it lacks the specificity to confirm the exact location and pairing of disulfide bonds. For applications requiring higher detail, such as drug development under GMP guidelines, alternative methods are necessary.[5]
A. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that provides high-specificity mapping of disulfide bonds. It can identify which specific cysteine residues are linked, detect scrambled (incorrectly paired) disulfides, and provide precise mass measurements of the final product.[5]
Principle of the Assay
The protein or peptide of interest is typically digested into smaller fragments using a protease (e.g., trypsin). These fragments are then separated by liquid chromatography and analyzed by a mass spectrometer. By comparing the masses of peptide fragments under non-reducing and reducing conditions, the specific cysteine residues involved in each disulfide bond can be identified.
General Experimental Protocol: Disulfide Bond Mapping
-
Sample Preparation:
-
An aliquot of the sample is denatured and digested with a specific protease (e.g., trypsin) under non-reducing conditions.
-
A separate aliquot is first reduced (e.g., with DTT) to break all disulfide bonds, then alkylated (e.g., with iodoacetamide) to prevent re-formation, and finally digested with the same protease.
-
-
LC-MS/MS Analysis:
-
Both the non-reduced and reduced/alkylated digests are analyzed by LC-MS/MS.
-
-
Data Analysis:
-
The mass spectra are analyzed to identify peptides. In the non-reduced sample, disulfide-linked peptides will have a specific mass.
-
In the reduced/alkylated sample, these linked peptides will appear as two separate, modified peptides.
-
Software is used to compare the datasets and map the specific disulfide linkages.
-
B. 4,4'-dithiodipyridine (4-DPS)
4-DPS is another colorimetric reagent that functions as an alternative to DTNB. Upon reaction with a free thiol, it releases the chromophore 4-thiopyridone, which has a strong absorbance at 324 nm.[7] A key advantage of 4-DPS is that the molar extinction coefficient of its product is stable over a wider pH range (pH 3-7), making it suitable for quantifying thiols under more acidic conditions where Ellman's reagent is less effective.[7]
Performance Comparison
The choice of method depends on the specific analytical needs, from high-throughput screening to detailed structural characterization.
Quantitative Data Comparison
| Parameter | Ellman's Reagent (DTNB) | 4,4'-dithiodipyridine (4-DPS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Colorimetric quantification of total free thiols | Colorimetric quantification of total free thiols | Mass-based identification of specific disulfide-linked peptides[5] |
| Specificity | Low; measures total free thiols without identifying location.[5] | Low; measures total free thiols without identifying location. | High; identifies specific cysteine residues involved in each bond.[5] |
| Sensitivity | Micromolar (µM) range[5] | Similar to DTNB | Picomolar (pM) to femtomolar (fM) range[5] |
| Wavelength (λmax) | 412 nm[1] | 324 nm[7] | N/A (Mass-to-charge ratio) |
| Molar Extinction (ε) | ~14,150 M⁻¹cm⁻¹ (pH dependent)[1] | ~21,000 M⁻¹cm⁻¹ (pH independent)[7] | N/A |
| Precision (%RSD) | Typically < 5%[5] | Not specified, expected to be similar to DTNB | Typically < 15% for quantitative analysis[5] |
| Throughput | High[5] | High | Lower, dependent on chromatography run times[5] |
| Primary Application | Rapid quantification of free thiols, monitoring reaction progress.[5] | Quantification of thiols in lower pH ranges. | Definitive disulfide bond mapping, impurity analysis (e.g., scrambled disulfides).[5] |
Method Selection Logic
Conclusion
The validation of disulfide bond formation is a critical step in the development of peptide and protein-based therapeutics.
-
Ellman's reagent offers a simple, rapid, and high-throughput method for monitoring the overall progress of a disulfide formation reaction by quantifying the consumption of free thiols. It is an ideal tool for initial screening and process optimization.
-
4,4'-dithiodipyridine (4-DPS) serves as a valuable alternative to Ellman's reagent, particularly for assays that must be conducted at a neutral or acidic pH.
-
LC-MS stands as the gold standard for detailed structural characterization. While lower in throughput, its high specificity and sensitivity are indispensable for confirming the precise connectivity of disulfide bonds, identifying isoforms, and meeting the rigorous demands of regulatory bodies in drug development.
For a comprehensive validation strategy, researchers should consider using Ellman's assay for rapid in-process monitoring, complemented by LC-MS for the definitive structural elucidation of the final product.
References
A Comparative Guide to N,N'-Di-BOC-L-cystine in Boc vs. Fmoc Peptide Synthesis Strategies
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that influences the yield, purity, and overall success of synthesizing cysteine-containing peptides. This guide provides an objective comparison of these two methodologies, with a focus on the use of N,N'-Di-BOC-L-cystine in Boc chemistry and its counterparts in Fmoc chemistry, supported by experimental data and detailed protocols.
At a Glance: Key Differences Between Boc and Fmoc SPPS for Cysteine Peptides
The fundamental distinction between the Boc and Fmoc strategies lies in the protecting group for the α-amino group and the corresponding deprotection conditions. This primary difference dictates the choice of side-chain protecting groups, cleavage reagents, and ultimately, the potential side reactions involving sensitive residues like cysteine.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Base-labile (e.g., Piperidine) |
| Cysteine Derivative | Boc-Cys(Boc)-OH | Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, etc. |
| Side-Chain Protection | Strong acid-labile (e.g., HF, TFMSA) | Acid-labile (e.g., TFA) |
| Cleavage Cocktail | Harsh (e.g., HF/anisole) | Mild (e.g., TFA/TIS/H₂O) |
| Orthogonality | Partial | Fully Orthogonal[1] |
| Automation | Less common for modern synthesizers | Standard for automated synthesizers[1] |
| Handling Precautions | Requires specialized HF-resistant apparatus | Standard laboratory glassware is sufficient[1] |
| Compatibility with PTMs | Limited due to harsh cleavage conditions | Generally compatible[1] |
Performance Comparison: A Data-Driven Analysis
While both methodologies can yield high-quality cysteine-containing peptides, their performance metrics can differ based on the peptide sequence, length, and complexity. The following tables summarize key performance indicators based on available data.
Table 1: General Performance Metrics for Cysteine-Containing Peptides
| Parameter | Boc Strategy (e.g., Ac-Cys(Acm)-Ser(Bzl)-NH₂) | Fmoc Strategy (e.g., Ac-Cys(Trt)-Ser(tBu)-NH₂) |
| Crude Purity (Typical) | 75-85%[1] | 70-90%[1] |
| Overall Yield (Typical) | 50-70%[1] | 60-80%[1] |
Note: These values are typical and can vary significantly depending on the specific peptide sequence, coupling reagents, and reaction conditions.
Table 2: Common Side Reactions and Mitigation
| Side Reaction | Boc Strategy | Fmoc Strategy | Mitigation Strategies |
| Cysteine Racemization | Generally low[1] | Can be significant depending on coupling reagents and base. For example, Fmoc-Cys(Trt)-OH can show 10.9-26.6% racemization with HCTU/DIEA at elevated temperatures.[2] | Fmoc: Use of carbodiimide activation or weaker bases like 2,4,6-trimethylpyridine can reduce racemization.[2] The use of alternative protecting groups like 4-methoxybenzyloxymethyl (MBom) can also significantly reduce racemization to as low as 0.8-1.3% even with microwave-assisted SPPS.[2] |
| Alkylation of Cysteine | Can occur due to carbocations generated during Boc deprotection.[1] | Less common during the synthesis cycle. The trityl cation generated during final cleavage can alkylate other residues if not properly scavenged. | Boc: Use of scavengers in the deprotection and cleavage cocktails. Fmoc: Use of scavengers like triisopropylsilane (TIS) in the final cleavage cocktail. |
| Piperidine Adduct Formation | Not applicable | Formation of 3-(1-piperidinyl)alanine can occur at the C-terminal cysteine.[1][3] | Use of sterically bulky protecting groups like trityl can minimize this side reaction.[3] |
| β-elimination | Less common | Can occur with serine and cysteine residues under basic conditions. | Careful selection of protecting groups and optimization of deprotection times. |
Experimental Protocols
To illustrate the practical application of each strategy, detailed protocols for the synthesis of a model dipeptide, Ac-Cys-Ser-NH₂, are provided below.
Boc Solid-Phase Peptide Synthesis Protocol
This protocol outlines a manual synthesis on a MBHA resin.
-
Resin Preparation: Swell MBHA resin (1 g, 0.5 mmol/g) in dichloromethane (DCM, 15 mL) for 1 hour. Wash the resin with DCM (3 x 15 mL).
-
First Amino Acid Coupling (Boc-Ser(Bzl)-OH):
-
Deprotect the resin with 50% TFA in DCM (15 mL) for 2 minutes, followed by a 30-minute deprotection.
-
Wash with DCM (3 x 15 mL), isopropanol (2 x 15 mL), and then DCM (3 x 15 mL).
-
Neutralize with 10% diisopropylethylamine (DIEA) in DCM (2 x 15 mL).
-
Wash with DCM (3 x 15 mL).
-
Couple Boc-Ser(Bzl)-OH (3 eq.) using HBTU (3 eq.) and DIEA (6 eq.) in N,N-dimethylformamide (DMF, 10 mL) for 2 hours. Monitor coupling completion with a Kaiser test.[1]
-
Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
-
Second Amino Acid Coupling (Boc-Cys(Acm)-OH):
-
Repeat the deprotection, neutralization, and washing steps as in step 2.
-
Couple Boc-Cys(Acm)-OH (3 eq.) using HBTU (3 eq.) and DIEA (6 eq.) in DMF (10 mL) for 2 hours. Monitor coupling completion.[1]
-
Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
-
N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DCM (15 mL) for 30 minutes.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3 x 15 mL) and methanol (3 x 15 mL) and dry under vacuum.
-
Treat the resin with anhydrous HF with anisole as a scavenger at 0°C for 1 hour.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc Solid-Phase Peptide Synthesis Protocol
This protocol outlines a manual synthesis on a Rink Amide resin.
-
Resin Preparation: Swell Rink Amide resin (1 g, 0.5 mmol/g) in DMF (15 mL) for 1 hour. Wash the resin with DMF (3 x 15 mL).[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (15 mL) for 5 minutes, followed by a 15-minute treatment. Wash with DMF (5 x 15 mL).[1]
-
First Amino Acid Coupling (Fmoc-Ser(tBu)-OH):
-
Couple Fmoc-Ser(tBu)-OH (3 eq.) using HCTU (3 eq.) and DIEA (6 eq.) in DMF (10 mL) for 1 hour. Monitor coupling completion with a Kaiser test.[1]
-
Wash with DMF (3 x 15 mL).
-
-
Second Amino Acid Coupling (Fmoc-Cys(Trt)-OH):
-
Repeat the Fmoc deprotection and washing steps.
-
Couple Fmoc-Cys(Trt)-OH (3 eq.) using HCTU (3 eq.) and DIEA (6 eq.) in DMF (10 mL) for 1 hour. Monitor coupling completion.[1]
-
Wash with DMF (3 x 15 mL).
-
-
N-terminal Acetylation:
-
Repeat the Fmoc deprotection.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF (15 mL) for 30 minutes.
-
Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
-
Cleavage and Deprotection:
-
Wash the resin with methanol (3 x 15 mL) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA:triisopropylsilane (TIS):water (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide with cold diethyl ether, wash, and dry.
-
-
Purification: Purify the crude peptide by RP-HPLC.
Visualizing the Synthesis Workflows
The following diagrams illustrate the cyclical processes of the Boc and Fmoc strategies for the synthesis of a dipeptide containing cysteine.
Caption: Boc Solid-Phase Peptide Synthesis Workflow.
Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.
Conclusion and Recommendations
The choice between Boc and Fmoc strategies for synthesizing cysteine-containing peptides depends on several factors, including the specific peptide sequence, the desired scale of synthesis, available equipment, and the need for post-synthesis modifications.
-
Fmoc-SPPS is generally the preferred method for routine peptide synthesis in many laboratories due to its milder deprotection conditions, ease of automation, and compatibility with a wide range of post-translational modifications.[4] For cysteine-containing peptides, careful selection of the cysteine side-chain protecting group (e.g., Trt, Acm, Mmt, Thp) and optimization of coupling conditions are crucial to minimize side reactions like racemization.
-
Boc-SPPS , while being the older methodology, remains a robust and valuable strategy, particularly for the synthesis of complex or aggregation-prone peptides. The strong acid deprotection step can help to disrupt secondary structures that may form on the resin. However, it requires specialized equipment to handle corrosive and hazardous reagents like HF.
For the synthesis of peptides where cysteine stereochemistry is critical, it is advisable to carefully screen coupling conditions in the Fmoc strategy or consider alternative, racemization-resistant cysteine derivatives. In both strategies, the use of appropriate scavengers during cleavage is essential to obtain a high-purity final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Stability of Peptides Synthesized with N,N'-Di-BOC-L-cystine
For researchers, scientists, and professionals in drug development, the stability of synthetic peptides is a critical parameter influencing their therapeutic potential. Disulfide bonds are a key structural motif for enhancing peptide stability, and the method of their introduction during solid-phase peptide synthesis (SPPS) can significantly impact the final product's characteristics. This guide provides an objective comparison of synthesizing peptides using the pre-formed disulfide building block, N,N'-Di-BOC-L-cystine, against alternative methods involving on-resin and solution-phase oxidation of cysteine residues.
Methodologies for Disulfide Bond Formation
The introduction of disulfide bonds into synthetic peptides can be broadly categorized into three strategies: the use of a pre-formed cystine unit, on-resin oxidation of cysteine residues, and solution-phase oxidation after peptide cleavage. Each approach has distinct advantages and disadvantages that can affect the synthesis workflow, peptide purity, yield, and ultimately, stability.
1. Synthesis Utilizing this compound
This "one-step" method involves the direct incorporation of a disulfide-linked di-amino acid, this compound, into the peptide sequence during Boc-based SPPS. This approach circumvents a separate oxidation step, potentially simplifying the overall synthesis.
-
Workflow: The this compound is coupled to the growing peptide chain on the solid support. Subsequent amino acids are then coupled to both free amino groups of the cystine unit, continuing the peptide elongation.
-
Potential Advantages:
-
Eliminates the need for a separate on-resin or solution-phase oxidation step.
-
May reduce the risk of side reactions associated with some oxidation reagents.
-
-
Potential Disadvantages:
-
Coupling a larger, sterically hindered di-amino acid can be challenging and may result in lower coupling efficiency compared to single amino acids.[1]
-
The synthesis of asymmetric disulfide-containing peptides is not straightforward with this method.
-
Potential for side reactions during Boc deprotection steps, where the acidic conditions could affect the disulfide bond, although this is generally considered stable.[2]
-
2. On-Resin Disulfide Bond Formation
A widely used alternative involves synthesizing the linear peptide with two cysteine residues, whose thiol groups are protected with an appropriate protecting group (e.g., Trt, Acm). The disulfide bond is then formed by oxidation while the peptide is still attached to the solid support.
-
Workflow: The linear peptide is assembled using standard SPPS. The thiol protecting groups of the cysteine residues are selectively removed, and an oxidizing agent is introduced to form the disulfide bond.
-
Potential Advantages:
-
The pseudo-dilution effect on the resin can favor intramolecular cyclization over intermolecular dimerization, potentially leading to higher yields of the desired monomeric cyclic peptide.[3]
-
Allows for the regioselective formation of multiple disulfide bonds by using orthogonal protecting groups.
-
Can be automated, simplifying the overall process.[4]
-
-
Potential Disadvantages:
-
Requires additional on-resin steps for deprotection and oxidation, which need to be optimized.
-
Some oxidizing agents can lead to side reactions with sensitive amino acids like tryptophan and methionine.
-
Incomplete oxidation can lead to a mixture of linear and cyclic peptides, complicating purification.
-
3. Solution-Phase Disulfide Bond Formation
In this classic approach, the linear peptide with free or protected cysteine residues is first synthesized and cleaved from the resin. The disulfide bond is then formed by oxidation in a dilute solution.
-
Workflow: The fully deprotected linear peptide is dissolved in a suitable buffer, and an oxidizing agent (often air) is used to facilitate disulfide bond formation.
-
Potential Advantages:
-
Allows for the purification of the linear peptide before cyclization.
-
The folding of the peptide into its native conformation can guide the formation of the correct disulfide bonds.
-
-
Potential Disadvantages:
-
Requires highly dilute conditions to favor intramolecular cyclization, which can be inefficient for large-scale synthesis.
-
Risk of forming intermolecular disulfide bonds, leading to dimers and higher-order oligomers.
-
The crude peptide may be prone to degradation in solution before the disulfide bond is formed.
-
Comparative Performance Analysis
While direct, side-by-side quantitative stability data for peptides synthesized by these different methods is scarce in the literature, a qualitative comparison can be made based on the principles of peptide chemistry and the available evidence. The choice of method can influence the final purity and yield, which are prerequisites for a stable peptide formulation.
Table 1: Qualitative Comparison of Disulfide Bond Formation Methods
| Feature | This compound | On-Resin Oxidation | Solution-Phase Oxidation |
| Synthesis Simplicity | Potentially simpler (fewer steps) | More complex (additional on-resin steps) | Complex (requires post-cleavage handling) |
| Purity of Crude Product | Variable, depends on coupling efficiency | Can be high with optimized conditions | Variable, risk of side products |
| Overall Yield | Potentially lower due to coupling challenges | Generally good, minimizes intermolecular reactions | Often lower due to high dilution requirements |
| Scalability | Feasible | Good | Challenging |
| Side Reaction Risk | Racemization of the second amino acid coupled to cystine, incomplete coupling.[5] | Oxidation of sensitive residues, incomplete oxidation. | Dimer/oligomer formation, degradation of linear peptide. |
| Versatility | Limited to symmetric disulfides within Boc-SPPS | High, allows for multiple, regioselective disulfides | High, compatible with various peptide structures |
Quantitative Stability Data: Case Studies
Although no direct comparative stability data was found for peptides synthesized with this compound versus other methods in the reviewed literature, the stability of well-characterized peptides synthesized by alternative methods provides a benchmark.
Table 2: Examples of Disulfide-Containing Peptide Stability
| Peptide | Synthesis Method | Stability Assay Conditions | Half-Life (t1/2) |
| Lanreotide (epimer P7) | On-resin iodine-mediated oxidation[6] | Rat Serum | High stability, similar to the parent drug[6] |
| Oxytocin | Not specified (synthetic) | Human Plasma | ~3-5 minutes[7] |
| Oxytocin | Not specified (synthetic) | Human Plasma | ~1-6 minutes[8][9] |
| Carba-analog of Oxytocin | On-resin ring-closing metathesis[10] | Rat Placental Tissue Homogenate | Significantly increased compared to native oxytocin[10] |
It is important to note that a direct comparison of these values is challenging due to the different peptides and assay conditions. The data for the carba-analog of oxytocin highlights the significant contribution of the disulfide bond to the stability of the native peptide.
Experimental Protocols
Detailed and standardized protocols are essential for accurately assessing and comparing peptide stability.
Protocol 1: On-Resin Disulfide Bond Formation using Iodine
This protocol describes a general procedure for the on-resin formation of a disulfide bond from two S-trityl protected cysteine residues.
-
Peptide Synthesis: Assemble the linear peptide sequence on a suitable resin using standard Fmoc-SPPS, incorporating Fmoc-Cys(Trt)-OH at the desired positions.
-
Trityl Deprotection: After completion of the synthesis and removal of the N-terminal Fmoc group, wash the resin-bound peptide thoroughly with dichloromethane (DCM). Treat the resin with a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours to selectively remove the trityl protecting groups from the cysteine side chains.
-
Washing: Wash the resin extensively with DCM, followed by dimethylformamide (DMF) to remove residual acid and scavengers.
-
Oxidation: Prepare a solution of iodine (10 equivalents relative to the peptide) in DMF. Add this solution to the resin and agitate for 2-4 hours at room temperature, monitoring the reaction progress using the Ellman's test for free thiols.
-
Quenching and Washing: After complete oxidation, wash the resin with DMF to remove excess iodine. Then, wash with a solution of ascorbic acid in DMF to quench any remaining iodine, followed by further washes with DMF and DCM.
-
Cleavage and Purification: Dry the resin and cleave the cyclic peptide using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Precipitate the peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Protocol 2: Peptide Stability Assay in Human Plasma
This protocol outlines a method to determine the half-life of a peptide in human plasma.[6]
-
Materials: Lyophilized peptide, human plasma (from a pool of healthy donors, with anticoagulant such as EDTA), quenching solution (e.g., 10% trichloroacetic acid - TCA), HPLC-grade water and acetonitrile, trifluoroacetic acid (TFA).
-
Sample Preparation: Prepare a stock solution of the peptide in an appropriate solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.
-
Incubation: Pre-warm the human plasma to 37°C. Spike the peptide stock solution into the plasma to a final concentration of ~100 µg/mL. Vortex gently to mix.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution (e.g., 200 µL of 10% TCA) to precipitate plasma proteins and stop enzymatic degradation. Vortex and incubate on ice for 10 minutes.
-
Protein Removal: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC or LC-MS. Use a C18 column and a gradient of water/acetonitrile containing 0.1% TFA.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time and fit the data to a one-phase exponential decay curve to calculate the peptide's half-life (t1/2).
Protocol 3: Peptide Stability in Simulated Gastric Fluid (SGF)
This protocol assesses the stability of a peptide under conditions mimicking the human stomach.
-
SGF Preparation: Prepare Simulated Gastric Fluid (SGF) according to the U.S. Pharmacopeia (USP) guidelines. This typically consists of sodium chloride and hydrochloric acid in water, with pepsin added, and the pH adjusted to ~1.2.
-
Peptide Incubation: Dissolve the test peptide in the SGF to a final concentration of approximately 1 mg/mL. Incubate the solution at 37°C with gentle agitation.
-
Sampling and Quenching: At predetermined time intervals (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture. Quench the enzymatic activity by adjusting the pH to neutral or basic (e.g., with sodium bicarbonate) or by adding an organic solvent like acetonitrile.
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to determine the concentration of the remaining intact peptide.
-
Half-Life Calculation: Calculate the degradation rate and the half-life of the peptide under these conditions by plotting the remaining peptide concentration against time.
Conclusion
The choice of method for introducing disulfide bonds into synthetic peptides is a critical decision that can influence the efficiency of synthesis, the purity of the final product, and its ultimate stability. While the use of This compound offers a more direct route by avoiding a separate oxidation step, it may present challenges in coupling efficiency and is less versatile for complex peptides with multiple disulfide bonds. On-resin oxidation provides a robust and scalable method that favors the formation of monomeric cyclic peptides and allows for regioselective disulfide bond formation, though it requires careful optimization of reaction conditions. Solution-phase oxidation remains a viable option, particularly when purification of the linear precursor is desired, but it is often hampered by lower yields due to intermolecular side reactions.
The lack of direct comparative stability data in the literature underscores the need for further research in this area. Researchers should select a disulfide bond formation strategy based on the specific requirements of their target peptide, considering factors such as sequence, complexity, required scale, and available resources. The stability of the final product should always be empirically determined using standardized assays, such as those described in this guide, to ensure its suitability for the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. peptidetherapeutics.org [peptidetherapeutics.org]
- 5. benchchem.com [benchchem.com]
- 6. On-resin synthesis of Lanreotide epimers and studies of their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxytocin Injection, USP (synthetic) [dailymed.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Oxytocin | C43H66N12O12S2 | CID 439302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of oxytocin analogues with replacement of sulfur by carbon gives potent antagonists with increased stability - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods to confirm the stereochemistry of cysteine after using N,N'-Di-BOC-L-cystine
A Comparative Guide to Analytical Methods for Confirming Cysteine Stereochemistry
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral molecules like L-cysteine is paramount, particularly after synthetic steps such as the reduction of N,N'-Di-BOC-L-cystine. This guide provides an objective comparison of common analytical methods used to confirm the stereochemistry of cysteine, supported by experimental data and detailed protocols.
The reduction of this compound is designed to yield two molecules of N-BOC-L-cysteine. While this reaction is not expected to affect the chiral center, it is a critical quality control step to verify that no racemization has occurred and that the final product retains the desired L-configuration. This guide compares four principal methods for this stereochemical analysis: Chiral High-Performance Liquid Chromatography (HPLC), Marfey's Method, Enzymatic Assays, and Chiral Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
Each method offers a unique combination of selectivity, sensitivity, speed, and required instrumentation. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the level of quantitation required for the D-enantiomer, and the available laboratory equipment.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent. | High resolution and accuracy; well-established with a variety of available columns; can be coupled with mass spectrometry (MS) for high sensitivity and specificity. | Can require method development to find the optimal column and mobile phase; CSPs can be expensive. |
| Marfey's Method | Indirect HPLC method where amino acids are derivatized with a chiral reagent (FDAA) to form diastereomers, which are then separated on a standard reversed-phase column. | High sensitivity, especially with UV or MS detection; reliable and widely published; does not require a chiral column. | Requires an extra derivatization step; the reagent itself can be a source of impurities if not handled properly. |
| Enzymatic Assay | Utilizes the high stereospecificity of an enzyme, such as D-amino acid oxidase (DAAO), which only acts on the D-enantiomer. The reaction product is then detected. | Extremely high selectivity for the D-enantiomer; often simple, rapid, and cost-effective; suitable for high-throughput screening. | Provides information only on the D-enantiomer, not the L-enantiomer; enzyme activity can be affected by matrix components. |
| Chiral GC-MS | Separation of volatile and thermally stable amino acid derivatives on a chiral GC column, followed by mass spectrometry detection. | High sensitivity and resolution; provides structural information from MS fragmentation. | Requires derivatization to make cysteine volatile, which can be a multi-step process; potential for racemization during derivatization. |
Quantitative Data Presentation
The following table summarizes key performance metrics for selected methods, providing a basis for quantitative comparison.
| Parameter | Chiral UHPLC-MS [1][2] | Marfey's Method (LC-MS) [3] | Enzymatic Assay (DAAO) [4][5] |
| Analyte | D-Cysteine & L-Cysteine | D-Cysteine & L-Cysteine | D-Amino Acids (general) |
| Resolution (Rs) | 2.7 (baseline separation) | Baseline separation achievable | Not applicable |
| Limit of Detection (LOD) | D-Cys: 0.02 mg/L; L-Cys: 0.04 mg/L | ~100 nM for most amino acids | 1.56 µM (for D-Alanine standard) |
| Limit of Quantitation (LOQ) | D-Cys: 0.05 mg/L; L-Cys: 0.11 mg/L | Not specified, but quantifiable at low µM | Not specified |
| Linearity Range | D-Cys: 0.05-0.50 mg/L; L-Cys: 0.11-0.56 mg/L | R² > 0.98 for most amino acids | Not specified |
| Precision (%RSD) | < 4.0% | < 15% | Not specified |
Experimental Workflows and Protocols
To aid in the practical application of these methods, detailed experimental workflows and protocols are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
This method directly separates the enantiomers of cysteine using a chiral stationary phase. For enhanced sensitivity and improved chromatographic performance, derivatization with a reagent like AccQ-Tag can be employed prior to analysis by UHPLC-MS.[2]
Caption: Workflow for Chiral HPLC analysis of cysteine.
Detailed Protocol:
-
Sample Preparation:
-
If starting from cystine, reduce the disulfide bond using a reducing agent like 1,4-dithio-dl-threitol (DTT).
-
For enhanced sensitivity with MS detection, derivatize the cysteine sample with AccQ-Tag reagent according to the manufacturer's protocol.[2]
-
-
Chromatographic Conditions: [2]
-
Column: Chiralpak® ZWIX(+)
-
Mobile Phase: A polar ionic elution, for example, a mixture of MeOH/MeCN/H₂O (49/49/2 v/v/v) containing 50 mM formic acid and 50 mM ammonium formate.[2]
-
Flow Rate: As recommended for the specific column dimensions.
-
Column Temperature: Controlled, e.g., 25°C.
-
-
Detection:
-
Use a mass spectrometer for detection, monitoring the specific m/z transitions for the cysteine enantiomers (or their derivatives).
-
-
Data Analysis:
-
Integrate the peak areas for D- and L-cysteine.
-
Calculate the enantiomeric excess (%ee) using the formula: %ee = (([L] - [D]) / ([L] + [D])) * 100.
-
Marfey's Method
This indirect HPLC method involves derivatizing the cysteine sample with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). The resulting diastereomers (L-FDAA-L-Cys and L-FDAA-D-Cys) can be separated on a standard achiral C18 column.
Caption: Workflow for Marfey's method.
-
Derivatization:
-
Chromatographic Conditions:
-
Column: Standard C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 5 µm, 150 × 4.6 mm).[6]
-
Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid is typically used. For example, a linear gradient from 15% to 60% methanol/water.[6]
-
Detection: UV at 340 nm or Mass Spectrometry.
-
-
Data Analysis:
-
Run standards of L-cysteine and D-cysteine derivatized in the same manner.
-
Compare the retention times of the peaks in the sample chromatogram to the standards to identify and quantify the L- and D-enantiomers. Typically, the L-FDAA-L-amino acid diastereomer elutes earlier than the L-FDAA-D-amino acid.[8]
-
Enzymatic Assay using D-Amino Acid Oxidase (DAAO)
This method provides a highly specific way to detect and quantify D-cysteine. DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing hydrogen peroxide (H₂O₂) and ammonia as byproducts. The presence of D-cysteine can be quantified by measuring the consumption of O₂ or the production of one of the byproducts.[9][10]
Caption: Workflow for the Enzymatic D-Cysteine Assay.
Detailed Protocol (Colorimetric H₂O₂ Detection): [4]
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer from a 10X stock.
-
Prepare a Reaction Mix containing D-Amino Acid Oxidase, Horseradish Peroxidase (HRP), and a colorimetric probe in 1X Assay Buffer.
-
Prepare a Control Mix identical to the Reaction Mix but without the D-Amino Acid Oxidase.
-
-
Assay Procedure:
-
Add 50 µL of your cysteine sample to two wells of a 96-well plate (one for the reaction, one for the control).
-
Add 50 µL of standards (e.g., D-Alanine) to separate wells.
-
Add 50 µL of the Reaction Mix to the sample and standard wells.
-
Add 50 µL of the Control Mix to the second set of sample wells (this measures background).
-
Incubate the plate for 1 hour at 37°C, protected from light.[4]
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength for the chosen colorimetric probe using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the control well from the reaction well for each sample.
-
Determine the concentration of D-cysteine in the sample by comparing its corrected absorbance to the standard curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of N,N'-Di-BOC-L-cystine in Large-Scale Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for cysteine residues is a critical decision in large-scale peptide synthesis, profoundly impacting process efficiency, product purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of N,N'-Di-BOC-L-cystine, primarily utilized in Boc-based solid-phase peptide synthesis (SPPS), and compares its performance with two commonly used Fmoc-protected cysteine derivatives: N-α-Fmoc-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH) and N-α-Fmoc-S-acetamidomethyl-L-cysteine (Fmoc-Cys(Acm)-OH). This analysis is supported by available experimental data and established principles of peptide chemistry.
Executive Summary
The choice between Boc and Fmoc strategies for incorporating cysteine in large-scale peptide synthesis involves a trade-off between raw material costs, the propensity for side reactions, and the ease of handling and automation. This compound, integral to the Boc strategy, offers potential cost advantages in terms of the base amino acid derivative. However, the harsh cleavage conditions associated with Boc chemistry can lead to side reactions if not carefully controlled. In contrast, the Fmoc strategy, employing derivatives like Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH, utilizes milder reaction conditions, which are often more compatible with complex peptides and automated synthesis platforms. The primary challenge with Fmoc-protected cysteine, particularly Fmoc-Cys(Trt)-OH, is the significant risk of racemization during amino acid activation and coupling.
Cost Analysis of Cysteine Derivatives
The cost of raw materials is a significant driver in large-scale peptide manufacturing. The following table provides an approximate cost comparison of the cysteine derivatives discussed. It is important to note that these prices are subject to change and can vary significantly based on the supplier, purity, and purchase volume.
| Cysteine Derivative | Protection Strategy | Approximate Cost (USD/kg) | Key Cost Considerations |
| This compound | Boc | Varies significantly based on supplier; potentially lower than Fmoc derivatives in bulk. | The overall cost of Boc-SPPS can be influenced by the need for specialized, corrosion-resistant equipment for HF cleavage. |
| Fmoc-Cys(Trt)-OH | Fmoc | $1,500 - $6,710[1] | While the raw material cost may be higher, the milder conditions of Fmoc chemistry can reduce equipment costs and potentially downstream purification expenses due to fewer side reactions. |
| Fmoc-Cys(Acm)-OH | Fmoc | ~$5,280[2] | The Acm group offers orthogonality, allowing for selective disulfide bond formation, which can add value in the synthesis of complex peptides. However, its removal requires a separate step, adding to the overall process time and cost. |
Performance and Side Reaction Profile
The performance of each cysteine derivative must be evaluated in the context of yield, purity, and the propensity for side reactions.
This compound (Boc-SPPS)
Advantages:
-
Lower Racemization Risk During Coupling: The Boc protecting group is generally less prone to activating the α-proton, leading to a lower risk of racemization during the coupling step compared to base-mediated Fmoc couplings.
-
Mature and Well-Established Chemistry: Boc-SPPS is a long-standing method with extensive literature and established protocols for a wide range of peptides.
Disadvantages:
-
Harsh Cleavage Conditions: The final cleavage from the resin and removal of side-chain protecting groups in Boc chemistry typically requires strong, hazardous acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Potential for Side Reactions During Cleavage: The highly reactive carbocations generated during the cleavage of t-butyl-based protecting groups can lead to side reactions, such as the S-tert-butylation of the deprotected cysteine thiol.[3] The use of effective scavengers is crucial to mitigate these side reactions.
Fmoc-Cys(Trt)-OH (Fmoc-SPPS)
Advantages:
-
Mild Deprotection Conditions: The Fmoc group is removed under mild basic conditions (typically with piperidine), which is compatible with a wider range of sensitive functional groups and linkers.
-
Automation-Friendly: The reaction conditions and real-time monitoring capabilities of Fmoc chemistry make it highly suitable for automated solid-phase peptide synthesizers.
Disadvantages:
-
High Risk of Racemization: Cysteine derivatives, and particularly Fmoc-Cys(Trt)-OH, are highly susceptible to racemization during the base-mediated activation and coupling steps.[4] This can lead to the formation of diastereomeric impurities that are difficult to separate from the final product.
-
Formation of Piperidinyl Adducts: When cysteine is at the C-terminus, base-catalyzed elimination of the protected thiol can lead to the formation of a dehydroalanine intermediate, which can subsequently react with piperidine to form a 3-(1-piperidinyl)alanine side product.[5]
Fmoc-Cys(Acm)-OH (Fmoc-SPPS)
Advantages:
-
Orthogonal Protection: The S-Acm group is stable to the standard TFA cleavage conditions used in Fmoc-SPPS, allowing for the isolation of the S-Acm protected peptide. This orthogonality is highly valuable for the regioselective formation of multiple disulfide bonds.
-
Lower Racemization Tendency: Compared to Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH generally exhibits a lower tendency to racemize during coupling.[1]
Disadvantages:
-
Additional Deprotection Step: The removal of the Acm group requires a separate chemical step, typically involving treatment with mercury(II) acetate or iodine, which adds complexity and cost to the overall process.
-
Potential for Side Reactions: The deprotection of the Acm group can sometimes be incomplete or lead to side reactions if not performed under carefully optimized conditions.
Experimental Protocols and Workflows
The following sections provide generalized experimental protocols and workflows for the incorporation of cysteine using both Boc and Fmoc strategies. It is important to note that these are model protocols and may require optimization based on the specific peptide sequence and scale of synthesis.
Protocol 1: Incorporation of this compound in Boc-SPPS
This protocol outlines the manual synthesis on a Merrifield resin.
-
Resin Swelling and Preparation: Swell Merrifield resin (1 g, 1.0 mmol/g) in dichloromethane (DCM, 15 mL) for 1 hour. Wash the resin with DCM (3 x 15 mL).
-
First Amino Acid Attachment: Attach the C-terminal amino acid (e.g., Boc-Leu-OH) to the resin via its cesium salt to minimize racemization.
-
Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v) for 30 minutes to remove the Boc group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with 10% diisopropylethylamine (DIEA) in DCM (v/v).
-
Coupling of this compound:
-
Pre-activate this compound (1.5 eq.) with a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC, 1.5 eq.) and 1-hydroxybenzotriazole (HOBt, 1.5 eq.) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin and couple for 2-4 hours.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test.
-
-
Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids.
-
Cleavage and Deprotection: After synthesis is complete, treat the peptidyl-resin with liquid HF or TFMSA in the presence of a scavenger cocktail (e.g., anisole, p-cresol) to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Incorporation of Fmoc-Cys(Trt)-OH in Fmoc-SPPS
This protocol outlines the manual synthesis on a Rink Amide resin.
-
Resin Swelling and Preparation: Swell Rink Amide resin (1 g, 0.5 mmol/g) in DMF (15 mL) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 20 minutes to remove the Fmoc group from the linker.
-
First Amino Acid Coupling: Couple the first amino acid (e.g., Fmoc-Gly-OH) using a coupling reagent such as HBTU/DIEA.
-
Chain Elongation (Incorporation of Fmoc-Cys(Trt)-OH):
-
Perform Fmoc deprotection as in step 2.
-
To minimize racemization, pre-activate Fmoc-Cys(Trt)-OH (1.5 eq.) with a carbodiimide-based reagent like diisopropylcarbodiimide (DIC, 1.5 eq.) in the presence of an additive like OxymaPure (1.5 eq.) without the addition of a tertiary base.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Final Cleavage and Deprotection: After synthesis, treat the peptidyl-resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours to cleave the peptide from the resin and remove the Trt and other acid-labile side-chain protecting groups.
-
Purification: Purify the crude peptide by RP-HPLC.
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships in selecting a cysteine protection strategy.
References
- 1. digital.csic.es [digital.csic.es]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for N,N'-Di-BOC-L-cystine
The following guide provides essential safety and logistical information for the proper disposal of N,N'-Di-BOC-L-cystine and associated waste materials in a laboratory setting. The procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) and be familiar with institutional safety protocols. While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, prudent laboratory practices should always be followed.[1]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the chemical.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust, use appropriate exhaust ventilation.[1]
-
Spill Response: In case of a spill, avoid dust formation. Sweep up the solid material and place it into a suitable, closed container for disposal.[1][2]
Data Presentation: Physicochemical and Hazard Information
This table summarizes key data for this compound. The lack of extensive toxicity data underscores the need for cautious handling.
| Property | Data | Reference |
| Chemical Formula | C₁₆H₂₈N₂O₈S₂ | [3] |
| Molecular Weight | 440.53 g/mol | [1][3] |
| Appearance | White Powder | [4] |
| Hazard Classification | Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. | [1] |
| Carcinogenicity | No component of this product is identified as a carcinogen by IARC. | [1] |
| First Aid: Skin | Wash off with soap and plenty of water. | [1] |
| First Aid: Eyes | Flush eyes with water as a precaution. | [1] |
| First Aid: Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. | [1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The appropriate disposal method depends on the form of the waste. It is critical to distinguish between the pure compound, contaminated labware, and hazardous waste generated from chemical reactions. The overriding principle is that no activity should begin unless a plan for waste disposal has been formulated.[5]
Protocol 1: Disposal of Unused or Expired this compound
-
Evaluation: Confirm that the chemical is in its pure, solid form and has not been mixed with any hazardous substances.
-
Containerization: Place the solid this compound into a clearly labeled, sealable waste container. The container must be compatible with the chemical.[6][7]
-
Labeling: Label the container as "Non-hazardous Chemical Waste" and clearly identify the contents: "this compound". Include the date of accumulation.[7]
-
Collection: Transfer the container to your institution's designated chemical waste collection area. Follow your Environmental Health & Safety (EH&S) office's procedures for pickup.
Protocol 2: Disposal of Contaminated Labware and PPE
This procedure applies to items such as gloves, weighing papers, and empty product containers that have come into direct contact with this compound.
-
Segregation: Collect all solid waste contaminated with this compound in a designated solid waste container. Do not mix with liquid waste or incompatible chemical waste.[5]
-
Empty Containers: An empty container is defined as having no more than 3% by weight of the original material remaining.[5] Labels on empty containers should be defaced or removed before disposal to prevent misuse.[7] Contaminated packaging should be disposed of as unused product.[1]
-
Containerization: Use a durable, leak-proof container (e.g., a lined cardboard box or a designated plastic drum) for solid waste.
-
Labeling: Label the container "Solid Chemical Waste" and list the chemical contaminant (this compound).
-
Disposal: Arrange for disposal through your institution's hazardous waste management program.
Protocol 3: Disposal of Waste from BOC-Deprotection Reactions
The removal of the BOC (tert-butoxycarbonyl) protecting group typically involves strong acids (e.g., trifluoroacetic acid - TFA, hydrochloric acid - HCl) and organic solvents (e.g., dichloromethane - DCM, 1,4-dioxane), generating hazardous waste.[8][9] This waste stream is hazardous and must be handled accordingly.
-
Waste Minimization: Whenever possible, reduce the scale of experiments to minimize the volume of waste generated.[10] Consider greener alternatives to hazardous reagents and solvents where feasible.[8][11]
-
Waste Segregation: Do not mix different waste streams.
-
Halogenated Solvent Waste: Collect waste containing chlorinated solvents like dichloromethane (DCM) in a dedicated, labeled container for halogenated organic waste.
-
Non-Halogenated Solvent Waste: Collect non-halogenated solvents in a separate, labeled container.
-
Aqueous Acidic Waste: Following reaction quenching and work-up, collect aqueous layers containing acid in a dedicated container for corrosive waste. Neutralize carefully to a pH between 5.5 and 10.5 only if permitted by your institution's EH&S guidelines; otherwise, dispose of it as acidic waste.[12] Never pour hazardous chemicals down the drain. [10][12]
-
-
Containerization: Use appropriate, chemically resistant containers with secure, leak-proof closures. For example, use glass bottles for solvent waste and plastic containers for aqueous waste.[7] Store containers in a designated satellite accumulation area.[10]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of all components (e.g., "Dichloromethane, Trifluoroacetic Acid, Isobutylene"), and the approximate percentage of each.[7]
-
Storage and Disposal: Keep waste containers closed except when adding waste.[5][10] Store in a well-ventilated, secure area with secondary containment to prevent spills.[6][7] Arrange for timely pickup by your institution's trained hazardous waste personnel.[7]
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste associated with this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. reactivi.ro [reactivi.ro]
- 4. cellseco.com [cellseco.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. m.youtube.com [m.youtube.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. BOC deprotection [fr.bzchemicals.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. mdpi.com [mdpi.com]
- 12. acs.org [acs.org]
Comprehensive Safety and Handling Guide for N,N'-Di-BOC-L-cystine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling N,N'-Di-BOC-L-cystine in a laboratory setting. While some sources indicate that this compound is not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety practices to minimize any potential risks.[1]
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment should be worn when handling this compound. This is based on a conservative approach, taking into account the handling of similar chemical compounds.[2][3]
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact with the chemical. |
| Skin and Body Protection | Laboratory coat and long-sleeved clothing.[4] | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if ventilation is inadequate.[4] | Avoids inhalation of any potential dust or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.
-
Avoid Dust Formation: As a solid, care should be taken to avoid the generation of dust during handling and weighing.[1][5]
-
Personal Hygiene: Avoid contact with skin, eyes, or clothing.[5] Wash hands thoroughly after handling.[2][4] Do not eat, drink, or smoke in the handling area.
-
Spill Management: In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1][2] Avoid creating dust.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4][6]
-
Keep away from strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Chemical Disposal: Unused or waste material should be disposed of in accordance with local, regional, and national regulations.[2][4] This should typically be handled by a licensed professional waste disposal service.[5]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]
First Aid Measures
In the event of exposure, follow these first-aid measures immediately:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
In Case of Skin Contact: Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Swallowed: Rinse mouth with water.[1] Do not induce vomiting. Seek medical attention if you feel unwell.[5]
Experimental Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.
Caption: Procedural workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
